molecular formula C13H20Cl2N2 B1375559 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 920531-62-0

2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

Cat. No.: B1375559
CAS No.: 920531-62-0
M. Wt: 275.21 g/mol
InChI Key: TXELOTKRWQCVNB-UHFFFAOYSA-N
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Description

2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N2 and its molecular weight is 275.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15;;/h1-5,12-14H,6-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXELOTKRWQCVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738434
Record name 2-Benzyloctahydropyrrolo[3,4-c]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920531-62-0
Record name 2-Benzyloctahydropyrrolo[3,4-c]pyrrole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride, a valuable heterocyclic scaffold in contemporary drug discovery and development. The octahydropyrrolo[3,4-c]pyrrole core, a rigid bicyclic diamine, is increasingly utilized as a constrained piperazine isostere, offering unique three-dimensional diversity to novel therapeutic agents.[1] This document is intended for researchers, medicinal chemists, and process development scientists, offering not just a protocol, but a strategic guide to the synthesis, purification, and characterization of this important building block.

Strategic Overview: A Three-Stage Synthetic Approach

The synthesis of this compound is most effectively approached as a three-stage process. This modular strategy allows for clear checkpoints for purification and characterization, ensuring the integrity of intermediates and the final product.

Caption: A high-level overview of the three-stage synthetic strategy.

Stage 1: Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core via 1,3-Dipolar Cycloaddition

The construction of the foundational octahydropyrrolo[3,4-c]pyrrole ring system is efficiently achieved through a well-established 1,3-dipolar cycloaddition reaction. This approach offers high yields and good control over the initial scaffold formation.[2]

Reaction Scheme:
  • Step 1.1: Formation of an azomethine ylide from a glycine imine derivative.

  • Step 1.2: [3+2] cycloaddition with a suitable dipolarophile, such as an N-substituted maleimide.

  • Step 1.3: Subsequent reduction and deprotection to yield the core octahydropyrrolo[3,4-c]pyrrole.

A representative reaction involves the cycloaddition of the azomethine ylide derived from methyl 2-(diphenylmethyleneamino)acetate with an N-protected maleimide.[2]

Caption: Key steps in the 1,3-dipolar cycloaddition for core synthesis.

Experimental Protocol (Representative):
  • Azomethine Ylide Generation and Cycloaddition:

    • To a solution of methyl 2-(diphenylmethyleneamino)acetate and N-benzylmaleimide in a suitable aprotic solvent (e.g., toluene or xylene), add a catalytic amount of a base (e.g., DBU or triethylamine) to facilitate the in situ generation of the azomethine ylide.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and purify the resulting cycloadduct by column chromatography on silica gel.

  • Reduction and Deprotection:

    • The purified cycloadduct is then subjected to a reduction step, typically using a hydride source such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF, to reduce the amide and ester functionalities.

    • Subsequent deprotection of the N-benzyl and diphenylmethylene groups is achieved through catalytic hydrogenation (e.g., H2, Pd/C) under acidic conditions.

    • The resulting octahydropyrrolo[3,4-c]pyrrole is then carefully neutralized and extracted.

Causality Behind Experimental Choices:

  • The choice of a high-boiling aprotic solvent for the cycloaddition facilitates the reaction kinetics.

  • The use of a strong reducing agent like LiAlH4 is necessary for the complete reduction of the carbonyl groups in the cycloadduct.

  • Catalytic hydrogenation is a clean and efficient method for the removal of the protecting groups, yielding the desired core structure.

Stage 2: N-Benzylation via Reductive Amination

With the octahydropyrrolo[3,4-c]pyrrole core in hand, the next stage involves the selective introduction of a benzyl group at one of the secondary amine positions. Reductive amination is a highly effective and widely used method for this transformation, offering excellent yields and selectivity.

Reaction Scheme:

The reaction proceeds through the formation of an iminium ion intermediate upon reaction of the secondary amine with benzaldehyde, which is then reduced in situ by a suitable reducing agent.

Caption: The reductive amination pathway for N-benzylation.

Experimental Protocol:
  • To a stirred solution of octahydropyrrolo[3,4-c]pyrrole in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add one equivalent of benzaldehyde.

  • After a brief stirring period to allow for iminium ion formation, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-Benzyloctahydropyrrolo[3,4-c]pyrrole as the free base.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is the reducing agent of choice as it is mild enough not to reduce the aldehyde starting material but is sufficiently reactive to reduce the intermediate iminium ion.

  • The use of chlorinated solvents like DCM or DCE is ideal for this reaction as they are inert and effectively solubilize the reactants.

Stage 3: Formation of the Dihydrochloride Salt

The final stage of the synthesis is the conversion of the purified 2-Benzyloctahydropyrrolo[3,4-c]pyrrole free base into its more stable and crystalline dihydrochloride salt. This form is often preferred for pharmaceutical applications due to its improved solubility and handling properties.

Protocol:
  • Dissolve the purified 2-Benzyloctahydropyrrolo[3,4-c]pyrrole free base in a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. A slight excess (approximately 2.2 equivalents) of HCl is typically used to ensure complete salt formation.

  • The dihydrochloride salt will precipitate out of the solution.

  • Stir the resulting suspension for a period to ensure complete precipitation.

  • Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Causality Behind Experimental Choices:

  • The use of anhydrous solvents is critical to prevent the formation of hydrates and to ensure the isolation of the desired crystalline salt.

  • The dropwise addition of the HCl solution allows for controlled precipitation and the formation of a more easily filterable solid.

Characterization and Data Presentation

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

Property Value
Molecular Formula C₁₃H₂₀Cl₂N₂
Molecular Weight 275.22 g/mol
CAS Number 920531-62-0
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 3.5-3.7 (m, 2H, N-CH₂-Ar), 2.8-3.2 (m, 8H, pyrrolidine protons), 1.8-2.0 (m, 2H, pyrrolidine protons), NH protons may be broad and exchangeable.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 138-140 (Ar-C), 128-130 (Ar-CH), 127-128 (Ar-CH), 60-62 (N-CH₂-Ar), 50-55 (pyrrolidine CH₂), 40-45 (pyrrolidine CH).
Mass Spectrometry (ESI+) m/z: 203.15 [M+H]⁺ (for the free base)

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration. The provided data is a representative expectation based on similar structures.[3]

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By following the outlined three-stage process with careful attention to reaction conditions and purification techniques, researchers can confidently produce this valuable building block for application in medicinal chemistry and drug discovery programs. The strategic use of a 1,3-dipolar cycloaddition for core synthesis, followed by a selective reductive amination for N-benzylation, and concluding with a straightforward salt formation, represents a robust and efficient synthetic strategy.

References

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Arkivoc, 2018(5), 51-64.
  • MySkinRecipes. (n.d.). 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. Retrieved from [Link]

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (n.d.). ACG Publications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. Retrieved from [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. (2023). PubMed Central. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

"2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS 920531-62-0 properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride (CAS 920531-62-0) for Advanced Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, strategic applications, and the underlying scientific principles that make its scaffold a privileged structure in modern pharmacology.

Introduction: The Strategic Value of a Rigid Scaffold

This compound is a bifunctional synthetic intermediate whose value lies in its rigid, three-dimensional octahydropyrrolo[3,4-c]pyrrole core.[1][2] In the landscape of medicinal chemistry, moving beyond flat, two-dimensional molecules is critical for achieving high target specificity and potency. This fused bicyclic pyrrolidine structure offers a conformationally constrained framework that is increasingly utilized as a bioisosteric replacement for the more flexible piperazine ring.[3] The rationale for this substitution is often to improve pharmacological properties such as selectivity, metabolic stability, or receptor-binding affinity by presenting appended functionalities in a more defined spatial orientation.

The benzyl group provides a foundational element for further chemical elaboration, while the dihydrochloride salt form typically enhances stability and solubility in aqueous media for reaction setup. This guide will explore the properties of this specific compound and the broader utility of its core scaffold in developing next-generation therapeutics, particularly for challenging targets within the central nervous system (CNS).[3][4]

Physicochemical and Structural Characteristics

While detailed experimental data for this specific salt is not broadly published, its fundamental properties can be compiled from supplier data and structural analysis.

PropertyDataSource(s)
CAS Number 920531-62-0[5][6][7]
Molecular Formula C₁₃H₂₀Cl₂N₂[5]
Molecular Weight 275.22 g/mol [5]
Synonyms 2-benzyloctahydropyrrolo[3,4-c]pyrrole 2HCl[5]
Physical Form Yellow Solid
Purity ≥96% (Typical)
InChI Key TXELOTKRWQCVNB-UHFFFAOYSA-N[5]

Expert Insight: The absence of publicly available melting point and specific solubility data is common for research building blocks. It is imperative for any research program to experimentally determine these parameters upon acquiring a new lot. Solubility in a range of organic solvents (e.g., DCM, MeOH, DMSO) and aqueous buffers should be established to inform reaction conditions and biological assay development.

main 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride cas CAS: 920531-62-0 main->cas Identifier formula Formula: C₁₃H₂₀Cl₂N₂ main->formula Composition mw MW: 275.22 main->mw Mass form Form: Yellow Solid main->form Appearance scaffold Core Scaffold: Octahydropyrrolo[3,4-c]pyrrole main->scaffold Key Feature

Caption: Core identifiers and properties of the title compound.

The Octahydropyrrolo[3,4-c]pyrrole Scaffold: A Piperazine Bioisostere

The octahydropyrrolo[3,4-c]pyrrole scaffold is a "privileged" structure in drug discovery. Its primary strategic advantage is serving as a rigid bioisostere for the ubiquitous piperazine ring.

Causality Behind Bioisosteric Replacement:

  • Conformational Rigidity: Unlike piperazine, which exists in a dynamic equilibrium of chair and boat conformations, the fused-ring system of octahydropyrrolo[3,4-c]pyrrole is locked. This rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

  • Defined Vectorial Exits: The nitrogen atoms serve as exit points for substitution. The rigid structure ensures that substituents are projected into space at well-defined angles, allowing for more precise probing of receptor binding pockets.

  • Improved Physicochemical Properties: In several documented cases, replacement of piperazine with this scaffold has led to improved drug-like properties, such as reduced inhibition of Cytochrome P450 enzymes, which is a critical factor for avoiding drug-drug interactions.[3]

G cluster_0 Flexible Precursor cluster_1 Rigid Bioisostere piperazine Piperazine Ring (Flexible) scaffold Octahydropyrrolo[3,4-c]pyrrole (Rigid) piperazine->scaffold Bioisosteric Replacement flex Dynamic Conformations (Higher Entropic Penalty) rigid Locked Conformation (Lower Entropic Penalty)

Caption: Bioisosteric relationship between piperazine and the rigid scaffold.

This scaffold has been instrumental in designing potent and selective ligands for a variety of CNS targets:

  • Metabotropic Glutamate Receptor 1 (mGlu1): As negative allosteric modulators (NAMs).[3]

  • Muscarinic Acetylcholine Receptor M₁: As agonists or modulators.[3]

  • Orexin Receptor Type 2: As antagonists for sleep disorders.[3]

  • α7 Nicotinic Acetylcholine Receptor: As agonists for cognitive disorders.[3]

  • Cannabinoid Receptor Type 1 (CB1): As inverse agonists.[3]

Synthetic Strategy and Quality Control

As a building block, understanding its synthesis and subsequent analytical validation is crucial for ensuring the integrity of a discovery campaign.

Proposed Synthetic Workflow

While multiple routes to the octahydropyrrolo[3,4-c]pyrrole core exist, a common strategy for producing N-benzyl derivatives involves the reductive amination of a protected scaffold or direct alkylation, followed by deprotection and salt formation.

start Protected Scaffold (e.g., Boc-protected) intermediate N-Benzylated Protected Intermediate start->intermediate Reductive Amination reagent Benzaldehyde + Reducing Agent (e.g., NaBH(OAc)₃) reagent->intermediate product 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride intermediate->product Deprotection & Salt Formation deprotection Acidic Deprotection (e.g., HCl in Dioxane) deprotection->product

Caption: Proposed workflow for synthesizing the title compound.

Protocol: A Self-Validating System for Synthesis and Analysis

The following protocol outlines a robust, self-validating workflow for using this intermediate in a subsequent reaction (e.g., an amide coupling) and ensuring final product quality.

Objective: To couple a carboxylic acid (R-COOH) to the secondary amine of the title compound and validate the final product.

Step 1: Desalination and Reaction Setup

  • Rationale: The dihydrochloride salt must be neutralized to liberate the free secondary amine for nucleophilic attack.

  • Procedure:

    • Suspend this compound (1.0 eq) in dichloromethane (DCM).

    • Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), and stir for 15-30 minutes at room temperature.

    • To this solution, add the carboxylic acid (1.1 eq), a coupling agent like HATU (1.1 eq), and an additional equivalent of DIPEA (1.1 eq).

    • Stir the reaction at room temperature.

Step 2: Reaction Monitoring

  • Rationale: To ensure the reaction proceeds to completion and to identify potential side products without consuming significant material.

  • Procedure:

    • At T=0 and then hourly, spot the reaction mixture on a TLC plate (e.g., silica gel with 10% MeOH/DCM mobile phase).

    • Concurrently, inject a 10 µL aliquot into an LC-MS to monitor the disappearance of starting material and the appearance of the product mass. The reaction is complete when the starting amine is no longer detectable.

Step 3: Work-up and Purification

  • Rationale: To remove reagents, byproducts, and salts.

  • Procedure:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with a weak aqueous acid (e.g., 1M citric acid), saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude residue via flash column chromatography on silica gel.

Step 4: Structural Confirmation and Purity Assessment

  • Rationale: To unambiguously confirm the chemical structure and determine the purity of the final compound, which is critical for reliable biological data.

  • Procedure:

    • Structure: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data. The data must be consistent with the proposed structure.

    • Purity: Use a standardized HPLC-UV/MS method.

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 5% to 95% B over 15 minutes.

      • Detection: UV at 214 nm and 254 nm.

      • Acceptance Criterion: Purity should be ≥95% for use in biological assays.

cluster_qc Quality Control Checks A Step 1: Reaction (e.g., Amide Coupling) B Step 2: In-Process Control (TLC & LC-MS) A->B Monitor Progress C Step 3: Work-up & Purification B->C Upon Completion D Step 4: Final QC C->D Purified Material NMR Structure Confirmation (¹H, ¹³C NMR) D->NMR MS Identity Confirmation (HRMS) D->MS HPLC Purity Assay (HPLC-UV ≥95%) D->HPLC

Caption: Self-validating workflow for synthesis and quality control.

Safe Handling and Storage

As a chemical intermediate, this compound should be handled with standard laboratory precautions.

  • Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for overcoming common challenges in drug discovery. Its rigid, three-dimensional scaffold provides a validated platform for developing highly specific and potent ligands, particularly as a superior bioisosteric replacement for piperazine. By understanding its fundamental properties and implementing robust synthetic and analytical workflows, researchers can effectively leverage this building block to explore novel chemical space and accelerate the development of innovative therapeutics for a range of diseases, most notably those affecting the central nervous system.

References

  • Groom, A. J., & Lindsley, C. W. (2012). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. Bioorganic & Medicinal Chemistry Letters, 22(1), 105-109. [Link]

  • MySkinRecipes. (n.d.). 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. Retrieved from [Link]

  • A2032174. (n.d.). This compound - CAS:920531-62-0. Retrieved from [Link]

  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). [Link]

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their antimicrobial and antimycobacterial activities. Arkivoc, 2018(5), 51-64. [Link]

Sources

Introduction: The Strategic Value of the Octahydropyrrolo[3,4-c]pyrrole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[3,4-c]pyrrole core is a rigid, bicyclic diamine that has garnered significant attention in medicinal chemistry. Its conformationally restricted framework serves as a valuable isosteric replacement for more flexible structures, such as piperazine, a common motif in centrally active agents.[1] This structural rigidity can lead to improved target selectivity and optimized pharmacokinetic properties. The utility of this scaffold is highlighted by its incorporation into negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGlu1), a target for various CNS disorders.[1]

2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a key intermediate, leveraging this privileged scaffold.[2][3] The benzyl group provides a versatile handle for further synthetic elaboration, making it a foundational building block for creating libraries of complex, bioactive molecules.[2] As a dihydrochloride salt, the compound exhibits improved stability and handling characteristics, such as higher melting points and better aqueous solubility, which are advantageous for purification and formulation development.

Given its role as a critical starting material in drug discovery and development, a comprehensive and unambiguous characterization of this compound is paramount. This guide provides a detailed framework for its analysis, ensuring the identity, purity, and quality required for progression into complex synthetic routes and biological screening.

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of the target compound is the first step in its characterization. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
Compound Name This compound[4]
CAS Number 920531-62-0[4]
Molecular Formula C₁₃H₂₀Cl₂N₂[4]
Molecular Weight 275.22 g/mol [4]
Free Base CAS 86732-22-1[2][5]
Free Base Formula C₁₃H₁₈N₂
Free Base M.W. 202.30 g/mol [2][5]
Free Base Form Colorless to pale yellow liquid
Storage (Free Base) Inert atmosphere, room temperature or 2-8°C[2]

Comprehensive Characterization Workflow

A multi-technique, orthogonal approach is essential for the definitive characterization of a pharmaceutical intermediate. The following workflow ensures that the compound's identity, structure, purity, and salt stoichiometry are rigorously confirmed.

G cluster_0 Primary Structural Confirmation cluster_1 Secondary Confirmation & Purity cluster_2 Final Assessment NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) MS High-Resolution MS (HRMS) NMR->MS Confirms Connectivity & Carbon Skeleton Report Certificate of Analysis (Identity, Purity, Strength) NMR->Report IR IR Spectroscopy MS->IR Confirms Molecular Formula MS->Report HPLC HPLC-UV/ELSD Purity Analysis IR->HPLC Functional Group ID Elemental Elemental Analysis (CHN) HPLC->Elemental Quantitative Purity Elemental->Report Confirms Salt Stoichiometry Raw_Material Received Material: 2-Benzyloctahydropyrrolo [3,4-c]pyrrole 2HCl Raw_Material->NMR

Caption: Orthogonal workflow for complete characterization.

Part 1: Structural Elucidation

The primary goal is to confirm that the synthesized molecule has the correct atomic connectivity and stereochemistry. NMR and Mass Spectrometry are the cornerstone techniques for this determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular structure. For the dihydrochloride salt, a polar, aprotic solvent like DMSO-d₆ or a protic solvent like D₂O is recommended for solubility. The acidic N-H protons will be observable in DMSO-d₆, often as broad signals, and will exchange with the solvent in D₂O.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0br s2HN-H ₂⁺ (x2)Very broad, downfield signals for acidic ammonium protons.
~7.30 - 7.50m5HAr-H Aromatic protons of the benzyl group.
~4.30s2HAr-CH ₂-NBenzylic protons, deshielded by the adjacent nitrogen and aromatic ring. Appears as a singlet.
~3.00 - 3.60m8HBicyclic CH , CHProtons on the saturated pyrrolopyrrole core. Complex, overlapping multiplets due to diastereotopicity.
~2.51s-DMSOResidual solvent peak.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~130 - 135Ar-C (Quaternary)The ipso-carbon of the benzyl group.
~128 - 130Ar-C HAromatic carbons of the benzyl group.
~55 - 60Ar-C H₂-NBenzylic carbon, adjacent to nitrogen.
~45 - 55Bicyclic C H, C H₂Aliphatic carbons of the bicyclic core, deshielded by adjacent nitrogen atoms.
~39.5DMSOSolvent peak.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of the dihydrochloride salt into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with at least 16 scans.

    • Acquire a ¹³C{¹H} spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>1024 scans).

    • (Optional but Recommended): Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals and confirm connectivity within the bicyclic system.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the molecule. The analysis is typically performed on the free base.

Expected Result (ESI+):

  • Target Ion: [M+H]⁺

  • Chemical Formula: C₁₃H₁₉N₂⁺ (protonated free base)

  • Calculated Exact Mass: 203.1543

  • Acceptance Criterion: The measured mass should be within ± 5 ppm of the calculated mass.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-400 amu).

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the theoretical exact mass.

Part 2: Purity and Stoichiometry

Once the structure is confirmed, the focus shifts to assessing the purity of the batch and confirming the correct salt form.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups and is particularly useful for verifying the amine salt form.

Expected Key Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3000C-H StretchAromatic (sp²)
2980 - 2850C-H StretchAliphatic (sp³)
2700 - 2200N-H StretchSecondary Amine Salt (R₂NH₂⁺)
1600, 1495, 1450C=C StretchAromatic Ring
1250 - 1020C-N StretchAliphatic Amine

The most diagnostic feature is the very broad and strong absorption band between 2200-2700 cm⁻¹, which is characteristic of the N-H⁺ stretching in an ammonium salt.

Chromatographic Purity (HPLC)

HPLC is the standard technique for quantifying the purity of organic compounds and detecting non-volatile impurities.

Protocol: Reverse-Phase HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Analysis: Integrate the area of all peaks. Purity is expressed as the area of the main peak divided by the total area of all peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the sample. This is a critical final check to confirm the empirical formula and, importantly, the dihydrochloride salt stoichiometry.

Theoretical vs. Experimental Values for C₁₃H₂₀Cl₂N₂:

ElementTheoretical %Experimental % (Acceptance Range)
Carbon (C) 56.7356.73 ± 0.4
Hydrogen (H) 7.327.32 ± 0.4
Nitrogen (N) 10.1810.18 ± 0.4

A result within ±0.4% of the theoretical value for all elements provides strong evidence for both the molecular formula and the purity of the compound.

Conclusion

The comprehensive characterization of this compound requires an integrated analytical approach. The combination of NMR spectroscopy and high-resolution mass spectrometry provides unambiguous structural confirmation. Orthogonal techniques, including IR spectroscopy, HPLC, and elemental analysis, further verify the functional groups, assess purity, and confirm the correct salt stoichiometry. Adherence to this rigorous workflow ensures that the material meets the high-quality standards necessary for its application in pharmaceutical research and development.

References

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • 2-Benzyloctahydropyrrolo[3,4-c]pyrrole - MySkinRecipes. (URL: [Link])

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies - ACG Publications. (URL: [Link])

  • One-pot synthesis of spiro-3,4-dihydro-2H-pyrroles through tandem nucleophilic cyclisation reaction. (URL: [Link])

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC - NIH. (URL: [Link])

  • US5616725A - Pyrrolo[3,4-C]pyrrole synthesis - Google P
  • Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed. (URL: [Link])

  • Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PubMed Central. (URL: [Link])

  • Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation - MDPI. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (URL: [Link])

  • Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Allostreptopyrroles A–E, β-alkylpyrrole derivatives from an actinomycete Allostreptomyces sp. RD068384 - Beilstein Journals. (URL: [Link])

  • (PDF) Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (URL: [Link])

  • Design, synthesis and application of novel bicyclic amines in drug discovery. (URL: [Link])

Sources

"2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride solubility data"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aqueous Solubility of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Dihydrochloride

Executive Summary

This compound is a heterocyclic building block utilized as an intermediate in the synthesis of complex pharmaceutical compounds.[1][2][3] As with any compound intended for biological application, its aqueous solubility is a cornerstone physicochemical property that dictates its handling, formulation, and ultimate bioavailability.[4][5] Poor solubility is a leading cause of failure in drug development, impacting everything from the reliability of in-vitro assays to in-vivo efficacy.[6][7]

This technical guide addresses the current lack of publicly available solubility data for this compound (CAS No: 920531-62-0). Instead of merely reporting data, this document serves as a comprehensive, field-proven methodology for researchers and drug development professionals to accurately and reliably determine this critical parameter. We present the scientific rationale behind experimental design, detailed, self-validating protocols for both thermodynamic and kinetic solubility assays, and a framework for the rigorous analysis and interpretation of the resulting data.

Part 1: Foundational Principles of Solubility in Drug Development

The Paramount Importance of Aqueous Solubility

The extent to which a compound dissolves in an aqueous medium is a critical determinant of its therapeutic potential. For orally administered drugs, dissolution is a prerequisite for absorption; a compound must be in solution at the site of absorption to enter systemic circulation.[5][8] Consequently, low aqueous solubility is a primary challenge in pharmaceutical development, with over 40% of new chemical entities exhibiting this undesirable trait.[5][6] Insufficient solubility can lead to:

  • Inadequate Bioavailability: High doses may be required to achieve therapeutic plasma concentrations, increasing the risk of off-target effects.[5]

  • Compromised In-Vitro Assays: Compound precipitation in assay media can lead to inaccurate and unreliable biological data.[6]

  • Formulation and Development Hurdles: Significant time and resources may be expended on complex formulation strategies, such as creating solid dispersions or using surfactants, to overcome poor solubility.[4][8]

Thermodynamic vs. Kinetic Solubility: A Strategic Distinction

Understanding the two primary types of solubility measurements is crucial for applying the right technique at the appropriate stage of development.

  • Thermodynamic Solubility (or Equilibrium Solubility) represents the true saturation point of a compound in a solvent at equilibrium.[9] This measurement is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period (typically 24 hours or more).[9][10] It is the gold standard for lead optimization, pre-formulation, and regulatory filings, as it reflects the stable state of the system.[7][10]

  • Kinetic Solubility is a high-throughput measurement used in early drug discovery.[11] The experiment starts with the compound dissolved in an organic solvent (typically DMSO) which is then added to an aqueous buffer.[12] The concentration at which the compound precipitates is its kinetic solubility. This method is faster but often overestimates solubility because it can generate supersaturated solutions that are thermodynamically unstable.[10][11]

For a key intermediate like this compound, determining its thermodynamic solubility is paramount for informed development decisions.

G cluster_0 Solubility Assessment Strategy Start Compound Ready for Profiling Decision Stage of Development? Start->Decision Early Early Discovery / HTS Decision->Early Early Stage Late Lead Optimization / Pre-formulation Decision->Late Later Stage Kinetic Determine Kinetic Solubility (Fast, High-Throughput) Early->Kinetic Thermo Determine Thermodynamic Solubility (Gold Standard, Equilibrium) Late->Thermo

Caption: Decision workflow for selecting the appropriate solubility assay.

Part 2: Experimental Design for a Dihydrochloride Salt

Physicochemical Considerations

As a dihydrochloride salt of a basic compound, the solubility of this compound is expected to be highly dependent on the pH of the medium.[13]

  • pH-Solubility Profile: In acidic conditions, the compound will be fully ionized, favoring higher solubility. As the pH increases towards the pKa of the parent base, the un-ionized (free base) form will begin to predominate, which is typically less soluble and may precipitate.[13][14]

  • Common Ion Effect: When determining solubility in chloride-containing media (e.g., hydrochloric acid solutions or certain buffers), the presence of the common chloride ion can suppress the dissolution of the hydrochloride salt, potentially leading to lower measured solubility compared to pure water.

Recommended Solvent Systems

A tiered approach to solvent selection provides a comprehensive solubility profile.

  • Tier 1 (Fundamental):

    • Deionized Water: Establishes a baseline solubility.

    • Phosphate-Buffered Saline (PBS) at pH 7.4: Mimics physiological pH and is the most common buffer for in-vitro biological assays.[15]

  • Tier 2 (Biorelevant Media):

    • Simulated Gastric Fluid (SGF, pH ~1.2-2.0): Relevant for predicting dissolution in the stomach.

    • Fasted-State Simulated Intestinal Fluid (FaSSIF, pH ~6.5): Relevant for predicting dissolution in the small intestine.[15]

  • Tier 3 (Formulation Vehicles):

    • If aqueous solubility is low (<1 mg/mL), testing in common co-solvent systems (e.g., 5% DMSO/water, 10% Ethanol/water) is recommended to guide formulation for in-vivo studies.

Part 3: Gold Standard Experimental Protocol

This section details the definitive method for determining the thermodynamic solubility of this compound.

Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium solubility and is the most accurate and reliable approach.[16]

Materials and Equipment:

  • This compound (solid powder)

  • Selected solvents (e.g., Deionized Water, PBS pH 7.4)

  • Analytical balance

  • Glass vials (e.g., 2 mL or 4 mL) with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (set to 25°C or 37°C)

  • Syringe filters (0.22 µm or 0.45 µm, preferably PVDF for low protein binding)

  • HPLC or LC-MS/MS system for quantification

  • Calibrated pH meter

Step-by-Step Protocol:

  • Preparation: Accurately weigh a sufficient amount of the solid compound into a glass vial to ensure that an excess of solid will remain undissolved. A starting point of ~5-10 mg of compound per 1 mL of solvent is recommended.

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C). Agitate the samples for 24 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[9][16]

  • Self-Validation (Equilibrium Check): For a rigorous study, prepare parallel samples and agitate them for 48 hours. If the measured solubility at 48 hours is not significantly different from the 24-hour measurement, equilibrium has been successfully achieved.

  • Phase Separation: After incubation, allow the vials to stand for 30 minutes to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean collection vial. This step is crucial to separate the dissolved compound from any remaining solid particles.[11]

  • Sample Dilution: Dilute the filtrate with an appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted filtrate using a validated HPLC-UV or LC-MS method. Determine the concentration of the compound by comparing the instrument response to a standard curve prepared from a known concentration stock solution.

  • pH Measurement: After equilibration, measure the final pH of the saturated solution, as it may differ from the starting pH of the buffer.

Analytical Quantification

A robust analytical method is the foundation of trustworthy data.

  • Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often sufficient. If the compound lacks a strong chromophore or if the media is complex, Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior selectivity and sensitivity.[10][17]

  • Calibration Curve: A multi-point calibration curve (minimum 5 points) must be prepared by making serial dilutions of a known stock solution of the compound in the same solvent used for the experiment. The R² value of the curve should be >0.99 for accurate quantification.

G cluster_1 Thermodynamic Solubility Workflow (Shake-Flask) A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Solvent A->B C 3. Agitate at Controlled Temperature (24h) B->C D 4. Settle & Withdraw Supernatant C->D E 5. Filter through 0.22 µm Syringe Filter D->E F 6. Dilute Filtrate for Analysis E->F G 7. Quantify via HPLC or LC-MS F->G H 8. Calculate Solubility (mg/mL or µM) G->H

Caption: Step-by-step workflow for the Shake-Flask solubility assay.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured format to allow for easy comparison and interpretation.

Solubility Data Summary Table

Researchers should use the following template to report their experimentally determined data.

Solvent SystemTemperature (°C)Final pHSolubility (µg/mL)Solubility (µM)Method
Deionized Water25[Measured][Result][Result]Thermodynamic
PBS257.4[Result][Result]Thermodynamic
SGF37[Measured][Result][Result]Thermodynamic
FaSSIF37[Measured][Result][Result]Thermodynamic

Molecular Weight of this compound: 275.22 g/mol [1]

References

  • The Importance of Solubility for New Drug Molecules. (2020). Polymers (Basel).
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). Alwsci Blog.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • ADME Solubility Assay. (n.d.). BioDuro.
  • Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • In-vitro Thermodynamic Solubility. (2025). Protocols.io.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex.
  • Thermodynamic Solubility Assay. (n.d.). Evotec.
  • 2-benzyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride. (n.d.). Echemi.
  • Mole, J., Box, K., & Comer, J. (n.d.).
  • 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. (n.d.). MySkinRecipes.
  • Yazan, Y., & Gökçe, E. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005).
  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. (1984). Journal of pharmaceutical sciences. [Link]

  • 2-Benzyl-octahydro-pyrrolo [3,4-c] pyrrole. (n.d.). Chem-Impex.

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An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Benzyloctahydropyrrolo[3,4-c]pyrrole and its dihydrochloride salt are versatile bicyclic amine scaffolds of significant interest in medicinal chemistry and drug development.[1][2] Their rigid, nitrogen-rich framework serves as a valuable building block in the synthesis of complex, biologically active molecules such as enzyme inhibitors and receptor ligands.[1][2] The precise elucidation of their three-dimensional structure is paramount for understanding their structure-activity relationships (SAR) and ensuring the quality and purity of synthesized compounds. This guide provides a comprehensive overview of the multi-faceted spectroscopic techniques required for the unambiguous characterization of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride, offering field-proven insights into experimental design and data interpretation.

The core structure of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole consists of two fused five-membered pyrrolidine rings, forming a bicyclic system. The benzyl group is attached to one of the nitrogen atoms. In the dihydrochloride salt form, both nitrogen atoms are protonated, forming secondary ammonium ions. This structural complexity necessitates a combination of spectroscopic methods for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic molecules in solution. For this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential to assign all proton and carbon signals and to confirm the connectivity and stereochemistry of the bicyclic system.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the bicyclic nature of the molecule, the protons on the pyrrolidine rings are expected to show complex splitting patterns.[3] The protonation of the nitrogen atoms will lead to a downfield shift of the adjacent protons.[4]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0 - 12.0Broad singlet2HN-H (ammonium)Acidic protons of the dihydrochloride salt, often broad and exchangeable with D₂O.[5]
~7.3 - 7.5Multiplet5HAromatic C-HProtons of the benzyl group, typically appearing as a complex multiplet.
~4.0 - 4.2Singlet or AB quartet2HBenzyl CH₂Methylene protons of the benzyl group. May appear as a singlet or, if diastereotopic, an AB quartet.
~3.2 - 3.8Multiplet8HPyrrolidine CH₂, CHProtons on the bicyclic ring system, deshielded by the adjacent positively charged nitrogen atoms.[5] Complex splitting is expected due to cis/trans coupling.[3]
~2.0 - 2.5Multiplet2HPyrrolidine CHBridgehead protons, their multiplicity will be indicative of the ring junction stereochemistry.[3][6]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~130 - 135Quaternary Aromatic CThe carbon atom of the benzene ring attached to the benzyl methylene group.
~128 - 130Aromatic CHCarbon atoms of the benzene ring.
~60 - 65Benzyl CH₂The methylene carbon of the benzyl group.
~50 - 60Pyrrolidine CH₂, CHCarbons of the bicyclic ring system adjacent to the nitrogen atoms.
~40 - 50Pyrrolidine CHBridgehead carbon atoms.
Two-Dimensional NMR Experiments
  • COSY (Correlation Spectroscopy): This experiment will establish the connectivity between adjacent protons, which is crucial for tracing the proton network within the bicyclic system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the quaternary carbon of the benzyl group and the bridgehead carbons.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O will result in the exchange of the N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.[5]

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Data Processing and Analysis: Process the acquired data using appropriate software. The chemical shifts should be referenced to the residual solvent peak.

Diagram of the Analytical Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample ~5-10 mg of Compound Solvent Deuterated Solvent (D₂O, DMSO-d₆) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer High-Field NMR (≥400 MHz) NMR_Tube->Spectrometer H1 1D ¹H Spectrum Spectrometer->H1 C13 1D ¹³C Spectrum Spectrometer->C13 COSY 2D COSY Spectrometer->COSY HSQC 2D HSQC Spectrometer->HSQC HMBC 2D HMBC Spectrometer->HMBC Processing Data Processing (Referencing, Phasing) H1->Processing C13->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Spectral Assignment Processing->Assignment Structure Final Structure Confirmation Assignment->Structure

Caption: A streamlined workflow for the comprehensive NMR analysis of the target molecule.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to confirm the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

When analyzed by electrospray ionization (ESI) in positive ion mode, the dihydrochloride salt is expected to lose the two HCl molecules and be detected as the protonated free base [M+H]⁺ or the doubly charged ion [M+2H]²⁺. The molecular weight of the free base (C₁₃H₁₈N₂) is 202.3 g/mol .[7]

  • [M+H]⁺: m/z = 203.15

  • [M+2H]²⁺: m/z = 102.08

The presence of two nitrogen atoms in the molecule follows the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[8][9]

Fragmentation Pattern

The fragmentation of the protonated molecule will likely proceed through several characteristic pathways for amines.[10][11]

  • Loss of the benzyl group: A prominent fragmentation pathway is the cleavage of the C-N bond connecting the benzyl group to the pyrrolidine ring, resulting in a fragment corresponding to the benzyl cation (C₇H₇⁺) at m/z = 91. This is a very stable carbocation and is often the base peak in the mass spectra of N-benzyl compounds.

  • Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms within the bicyclic system is another common fragmentation pathway for cyclic amines.[8][11] This can lead to the formation of various iminium ions.

  • Retro-Diels-Alder (RDA) type fragmentation: Bicyclic systems can sometimes undergo RDA-type fragmentation, leading to the cleavage of the two rings.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[10] For ESI-MS of hydrochloride salts, the sample can often be injected directly, as the mobile phase will facilitate ionization.[12]

  • Data Acquisition: Introduce the sample solution into an ESI mass spectrometer. Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To confirm the fragmentation pathways, perform a tandem MS experiment by selecting the [M+H]⁺ ion as the precursor and acquiring its product ion spectrum.

Diagram of Key Mass Spectrometry Fragmentations

MS_Fragmentation Parent [M+H]⁺ m/z = 203.15 Benzyl_Fragment Benzyl Cation C₇H₇⁺ m/z = 91 Parent->Benzyl_Fragment Loss of C₆H₁₂N₂ Bicyclic_Fragment Bicyclic Radical Cation C₆H₁₂N₂⁺ m/z = 112.10 Parent->Bicyclic_Fragment Loss of Benzyl Radical Alpha_Cleavage_Fragment Iminium Ion Fragments Parent->Alpha_Cleavage_Fragment α-Cleavage

Caption: Predicted major fragmentation pathways for protonated 2-Benzyloctahydropyrrolo[3,4-c]pyrrole.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will show characteristic absorption bands for the N-H bonds of the ammonium ions, the C-H bonds of the aliphatic and aromatic parts of the molecule, and the vibrations of the aromatic ring.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Vibration Intensity Rationale
~2400 - 2800N-H stretch (secondary ammonium)Strong, broadThis broad and intense absorption is a hallmark of amine hydrochloride salts.[13]
~3030Aromatic C-H stretchMediumCharacteristic C-H stretching vibrations of the benzene ring.
~2850 - 2960Aliphatic C-H stretchMedium to strongC-H stretching vibrations of the methylene and methine groups in the bicyclic system and the benzyl methylene group.
~1500 - 1600C=C stretch (aromatic)MediumSkeletal vibrations of the benzene ring.
~1450CH₂ scissoringMediumBending vibration of the methylene groups.
~690 - 770C-H out-of-plane bend (aromatic)StrongThe position of this band can give an indication of the substitution pattern of the benzene ring (monosubstituted).
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: The solid sample can be analyzed as a KBr pellet.[10] Finely grind a small amount of the compound with dry KBr powder and press it into a thin, transparent pellet.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum will be dominated by the absorption of the benzyl chromophore.

Predicted UV-Vis Absorption

The benzyl group is expected to exhibit characteristic absorption bands in the UV region.

Predicted λₘₐₓ (nm) Transition Rationale
~205 - 220E₂-bandπ → π* transition of the benzene ring.
~255 - 265B-bandπ → π* transition of the benzene ring, often showing fine structure.[14]

Alkyl amines themselves absorb at wavelengths below 200 nm, which is generally not accessible with standard UV-Vis spectrophotometers.[5] Therefore, the observed spectrum will be characteristic of the N-benzyl moiety.[8][14]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a range of approximately 200-400 nm. The solvent used for the sample should also be used as the reference.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. NMR spectroscopy, including 1D and 2D experiments, provides the most detailed structural information, allowing for the complete assignment of all proton and carbon signals and the determination of the molecular connectivity and stereochemistry. Mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of fragmentation patterns. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic N-H stretches of the ammonium salt. UV-Vis spectroscopy is useful for confirming the presence of the benzyl chromophore. By combining the data from these techniques, researchers can achieve an unambiguous structural elucidation of this important synthetic intermediate, ensuring its identity, purity, and quality for applications in drug discovery and development.

References

  • Weinberg, D. S., & Djerassi, C. (1967). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry, 32(1), 116-121. [Link]

  • Reddit. (2016). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection? [Online discussion]. [Link]

  • ResearchGate. (n.d.). -FTIR of α-pyrrolidinopentiophenone HCl. [Image]. [Link]

  • Reddit. (2020). [Organic Chemistry II] Reading proton NMR of bicyclic compound? [Online discussion]. [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. [Link]

  • Sönnichsen, F. D., & Podkorytov, I. S. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their. Arkivoc, 2018(5), 1-14. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. [Link]

  • Wolfrom, M. L., & Wood, H. B. (1951). PREPARATION, THIN LAYER CHROMATOGRAPHY, AND ULTRAVIOLET SPECTRA OF SOME O-BENZYL DERIVATIVES OF D-GLUCOSE. Canadian Journal of Chemistry, 29(10), 833-841. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • MySkinRecipes. (n.d.). 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compunds. [Online discussion]. [Link]

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"2-Benzyloctahydropyrrolo[3,4-c]pyrrole scaffold in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Scaffold in Medicinal Chemistry

Abstract

The octahydropyrrolo[3,4-c]pyrrole core, a rigid bicyclic diamine, represents a significant "privileged scaffold" in modern medicinal chemistry. Its distinct three-dimensional architecture and tunable stereochemistry make it an ideal framework for developing potent and selective ligands for various biological targets. The introduction of a benzyl group at the 2-position often serves as a crucial synthetic handle and a vector for exploring key hydrophobic interactions within target binding sites. This technical guide provides an in-depth analysis of the 2-benzyloctahydropyrrolo[3,4-c]pyrrole scaffold, focusing on its synthesis, strategic application in drug discovery, and detailed structure-activity relationships (SAR). A comprehensive case study on its successful implementation in the development of novel C-C chemokine receptor 5 (CCR5) antagonists for anti-HIV therapy will be used to illustrate the scaffold's profound utility.

The Octahydropyrrolo[3,4-c]pyrrole Scaffold: A Privileged Framework

The octahydropyrrolo[3,4-c]pyrrole scaffold, also known by its systematic IUPAC name 1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole, is a fused bicyclic system that confers significant conformational rigidity.[1][2] This inherent rigidity is a highly desirable trait in rational drug design. By reducing the number of available low-energy conformations, the scaffold minimizes the entropic penalty upon binding to a biological target, which can lead to a substantial increase in binding affinity and potency.

Key structural features that define its utility include:

  • Three-Dimensional Diversity: The fused pyrrolidine rings create a well-defined, non-planar structure that can project substituents into precise vectors in 3D space, enabling tailored interactions with complex protein binding pockets.

  • Chirality: The scaffold contains multiple stereocenters, offering a platform for asymmetric synthesis and the development of stereochemically pure agents, which is critical for optimizing efficacy and minimizing off-target effects.[1][3]

  • Dual Nitrogen Functionality: The presence of two nitrogen atoms provides multiple points for synthetic modification and for establishing critical hydrogen bonds or salt-bridge interactions with target residues.

The 2-benzyl substituent is a common starting point in discovery campaigns. It not only serves as a stable protecting group but also acts as a foundational element for probing hydrophobic pockets in a target. Its subsequent modification or replacement is a key strategy in lead optimization.[3]

Synthesis of the Core Scaffold

The synthesis of the 2-benzyloctahydropyrrolo[3,4-c]pyrrole core is a critical first step in the development of analog libraries. A robust and scalable route often involves the reduction of a dione precursor. The following protocol outlines a representative synthesis via lithium aluminum hydride (LAH) reduction.

Experimental Protocol: Synthesis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole

This protocol describes the reduction of 5-benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione to the target scaffold.[4]

Materials and Reagents:

  • 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

  • Lithium aluminum hydride (LiAlH₄), 1 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl acetate (EtOAc)

  • Nitrogen gas (N₂)

  • Standard glassware for inert atmosphere chemistry

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (1.0 eq, e.g., 4.9 g, 0.021 mol) in anhydrous THF (e.g., 50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Under a nitrogen atmosphere, slowly add a 1 M solution of LiAlH₄ in THF (3.0 eq, e.g., 63 mL, 0.063 mol) dropwise over 30 minutes, ensuring the internal temperature remains at 0 °C.

    • Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction between LiAlH₄ and the dione, preventing side reactions and ensuring safety.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Reflux: Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 4 hours to drive the reduction to completion.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add solid sodium sulfate decahydrate in small portions until the evolution of hydrogen gas ceases.

    • Trustworthiness Note: This quenching method is a variation of the Fieser workup. The hydrated salt provides water slowly to react with excess LiAlH₄, forming a granular precipitate of aluminum salts that is easily filtered. This is often safer and easier to handle than dropwise addition of water and aqueous base.

  • Stirring and Filtration: Allow the mixture to warm to room temperature and stir vigorously for 16 hours (overnight) to ensure complete granulation of the aluminum salts.

  • Extraction and Isolation: Filter the solid precipitate and wash it thoroughly with ethyl acetate (e.g., 3 x 100 mL). Combine the organic filtrates and concentrate them under reduced pressure to yield the crude product.

  • Purification and Analysis: The resulting product, a waxy solid, can be purified further by chromatography if necessary. The product should be analyzed by mass spectrometry to confirm the expected molecular ion peak (m/z 203 [M+H]⁺).[4]

SynthesisWorkflow Start 5-Benzyltetrahydropyrrolo [3,4-c]pyrrole-1,3-dione Reagent 1. LiAlH₄, THF, 0 °C to Reflux 2. Quench (Na₂SO₄·10H₂O) Start->Reagent Reduction Product 2-Benzyloctahydropyrrolo [3,4-c]pyrrole Reagent->Product Workup

Fig. 1: Synthetic workflow for the core scaffold.

Case Study: A Novel Class of Anti-HIV Agents

The therapeutic potential of the octahydropyrrolo[3,4-c]pyrrole scaffold is powerfully demonstrated by its use in the development of novel CCR5 antagonists.[5]

Targeting Viral Entry: The Role of the CCR5 Co-receptor

The entry of R5-tropic strains of HIV-1 into host T-cells is a multi-step process.[6] The viral surface glycoprotein gp120 first binds to the CD4 receptor on the T-cell surface. This initial binding induces a conformational change in gp120, exposing a binding site for a chemokine co-receptor, typically CCR5 or CXCR4.[7][8] The subsequent interaction between gp120 and CCR5 triggers further conformational changes, leading to the fusion of the viral and cellular membranes and allowing the viral capsid to enter the cell.

CCR5 antagonists are entry inhibitors that function by binding to the CCR5 receptor and locking it in a conformation that gp120 cannot recognize. This allosteric inhibition effectively blocks the gp120-CCR5 interaction, thereby preventing viral entry and replication.[7]

MOA cluster_cell Host T-Cell Membrane CD4 CD4 Receptor CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change (gp120 exposes co-receptor site) Fusion Membrane Fusion & Viral Entry CCR5->Fusion Blocked Entry Blocked CCR5->Blocked HIV HIV-1 Virus (gp120) HIV->CD4 1. Initial Binding HIV->CCR5 3. Co-receptor Binding Antagonist Scaffold-Based Antagonist Antagonist->CCR5 Binds & Induces Inactive State

Fig. 2: Mechanism of HIV-1 entry and CCR5 antagonism.
Discovery and Optimization of Hexahydropyrrolo[3,4-c]pyrrole CCR5 Antagonists

Researchers at Roche identified a novel series of hexahydropyrrolo[3,4-c]pyrrole derivatives as potent CCR5 antagonists through a high-throughput screening campaign.[5][9] The initial hit compound, while active, suffered from poor pharmacokinetic properties. The subsequent lead optimization program focused on using the rigid scaffold as a foundation to systematically probe SAR and improve the compound's drug-like profile.

Structure-Activity Relationship (SAR) Analysis

The optimization effort explored modifications at several key positions of the scaffold. The core structure can be deconstructed into three main components for SAR analysis: the N-benzyl group, the amide moiety, and the second nitrogen of the pyrrole ring.

SAR_Diagram a R¹ Group (N-benzyl position) - Tolerates various aryl/heteroaryl groups. - Key for tuning potency and PK properties. b R² Group (Amide moiety) - Essential for activity. - Aromatic amides preferred. c R³ Group (N5-position) - Small alkyl groups or H. - Influences metabolic stability. img img

Fig. 3: Key positions for SAR on the hexahydropyrrolo[3,4-c]pyrrole scaffold.

The lead optimization campaign revealed several key insights:[5]

  • The Amide Moiety (R²): An amide linkage at one of the nitrogen atoms was found to be crucial for potent antagonist activity. A benzamide group was identified as a particularly effective component.

  • The N-Benzyl Position (R¹): The benzyl group of the initial scaffold was systematically replaced with other aromatic and heteroaromatic groups. This position proved to be highly amenable to modification, allowing for significant improvements in both potency and pharmacokinetic properties. For example, introducing specific substituents on the phenyl ring could modulate lipophilicity and metabolic stability.

  • The Second Nitrogen Position (R³): The unsubstituted secondary amine was a site for potential metabolic liability. Exploration at this position aimed to improve metabolic stability and overall pharmacokinetic profile.

The following table summarizes representative data for this class of compounds, illustrating the SAR trends.

Compound IDR¹ (N-benzyl analog)R² (Amide)R³ (N5-position)CCR5 Binding IC₅₀ (nM)Antiviral EC₅₀ (nM)
Lead 1 Benzyl4-TrifluoromethylbenzamideH2530
Analog 2 4-Fluorobenzyl4-TrifluoromethylbenzamideH1012
Analog 3 4-Fluorobenzyl3,4-DichlorobenzamideH57
Analog 4 4-Fluorobenzyl4-TrifluoromethylbenzamideMethyl3545
Data is representative and synthesized from trends described in the literature for illustrative purposes.[5]

From this representative data, we can conclude:

  • Substitution on the N-benzyl analog (R¹) with electron-withdrawing groups like fluorine improves potency (Lead 1 vs. Analog 2).

  • The electronics of the benzamide group (R²) significantly impact activity, with di-substitution showing further improvement (Analog 2 vs. Analog 3).

  • Alkylation of the second nitrogen (R³) is generally detrimental to potency, suggesting a hydrogen bond donor may be preferred at this position (Analog 2 vs. Analog 4).

Conclusion and Future Outlook

The 2-benzyloctahydropyrrolo[3,4-c]pyrrole scaffold and its parent ring system are exemplary "privileged structures" in medicinal chemistry. The successful development of a novel class of potent anti-HIV CCR5 antagonists highlights the scaffold's utility. Its rigid, three-dimensional nature provides a robust platform for the precise positioning of pharmacophoric elements, leading to high-affinity interactions with biological targets.

The synthetic accessibility of the core and the multiple handles for chemical modification ensure its continued application. Beyond antiviral research, this scaffold has been explored for its potential as a histamine H4 receptor ligand for treating asthma and in developing novel antimicrobial agents.[10][11] Future research will undoubtedly uncover new applications for this versatile framework in addressing a wide range of therapeutic challenges.

References

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The Versatile Scaffold: A Technical Guide to the Biological Activities of Octahydropyrrolo[3,4-c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[3,4-c]pyrrole core, a rigid bicyclic diamine scaffold, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted biological activities of octahydropyrrolo[3,4-c]pyrrole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

The Octahydropyrrolo[3,4-c]pyrrole Core: A Foundation for Diverse Bioactivity

The inherent structural rigidity of the octahydropyrrolo[3,4-c]pyrrole nucleus provides a well-defined orientation for appended pharmacophoric groups, facilitating precise interactions with biological targets. This scaffold's synthetic accessibility, often through elegant 1,3-dipolar cycloaddition reactions, allows for systematic structural modifications, enabling the fine-tuning of pharmacological properties.[1] This combination of a robust framework and synthetic versatility has propelled the investigation of its derivatives across a spectrum of therapeutic areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the pyrrole family, including the octahydropyrrolo[3,4-c]pyrrole scaffold, have demonstrated significant potential as anticancer agents.[2] The primary mechanism of action for many of these compounds involves the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A prominent anticancer strategy for pyrrole derivatives is the targeting of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] These receptors play pivotal roles in cell growth, differentiation, and angiogenesis. By competitively binding to the ATP-binding site of these kinases, octahydropyrrolo[3,4-c]pyrrole derivatives can block downstream signaling cascades, ultimately leading to the induction of apoptosis in cancer cells.[3]

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Inhibitor Octahydropyrrolo[3,4-c]pyrrole Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR Inhibition

Caption: EGFR-VEGFR Signaling Inhibition by Octahydropyrrolo[3,4-c]pyrrole Derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of these derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrrolo[2',3':3,4]cyclohepta[1,2-d][3][4]oxazolesVarious1.9 - 8.2[4]
PyrrolopyrimidinesA549 (Lung)0.35 - 1.56[4]
Pyrrole DerivativesLoVo (Colon)Varies[5]
Pyrrole DerivativesMCF-7 (Breast)Varies[5]
Pyrrole DerivativesSK-OV-3 (Ovary)Varies[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[6][7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the octahydropyrrolo[3,4-c]pyrrole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Antiviral Activity: A Focus on HIV-1 Integrase Inhibition

The octahydropyrrolo[3,4-c]pyrrole scaffold has also been explored for the development of antiviral agents, with a particular emphasis on inhibiting the replication of the Human Immunodeficiency Virus (HIV).

Mechanism of Action: Targeting HIV-1 Integrase

HIV-1 integrase is a crucial enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral life cycle.[8] Pyrrole-based compounds, including derivatives of the octahydropyrrolo[3,4-c]pyrrole core, have been designed to act as integrase inhibitors.[9] These compounds chelate the divalent metal ions (Mg2+) in the active site of the integrase, preventing the strand transfer reaction and effectively halting viral replication.[10]

HIV_Integrase_Inhibition Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Integrase HIV Integrase Viral_DNA->Integrase PIC Pre-integration Complex Integrase->PIC Host_DNA Host Cell DNA PIC->Host_DNA Integration Integration Host_DNA->Integration Provirus Provirus Integration->Provirus Inhibitor Octahydropyrrolo[3,4-c]pyrrole Derivative Inhibitor->Integrase Inhibition

Caption: Mechanism of HIV-1 Integrase Inhibition.

Antiviral Potency of Pyrrole Derivatives

The anti-HIV activity of these compounds is quantified by their half-maximal effective concentration (EC50), which is the concentration required to inhibit 50% of viral replication in cell culture.

Compound ClassVirus StrainCell LineEC50 (µM)Reference
Pyrrole-3-carbothioamideHIV-1 (IIIB)MT-2>30[9]
Pyrrolopyridine-based ALLINIHIV-1PBMCsPicomolar IC50[7]

Neurological Activity: Modulating Nicotinic Acetylcholine Receptors

The octahydropyrrolo[3,4-c]pyrrole scaffold has proven to be an excellent framework for the design of ligands targeting nicotinic acetylcholine receptors (nAChRs).[3] These receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[10][11]

Mechanism of Action: Selective nAChR Ligands

Derivatives of 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole have been synthesized and shown to exhibit high affinity for α4β2 and/or α7 nAChR subtypes.[3][12] By strategically modifying the substitution patterns on the scaffold, it is possible to develop ligands that are highly selective for a specific nAChR subtype.[3] This selectivity is crucial for developing therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia with fewer off-target side effects.[11]

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR Nicotinic Acetylcholine Receptor (α4β2 / α7) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx ACh Acetylcholine ACh->nAChR Ligand Octahydropyrrolo[3,4-c]pyrrole Derivative Ligand->nAChR Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascade Downstream Signaling Cascades (e.g., PI3K/Akt) Ion_Influx->Signaling_Cascade Neuroprotection Neuroprotection Signaling_Cascade->Neuroprotection

Sources

"mechanism of action of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Versatility of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Analogs

Abstract

The octahydropyrrolo[3,4-c]pyrrole core represents a masterful example of a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure, rich in nitrogen atoms, serves as a highly effective isosteric replacement for piperazine, offering improved physicochemical properties and diverse biological activities.[1] This guide delves into the multifaceted mechanisms of action exhibited by analogs derived from this core, particularly those using 2-benzyloctahydropyrrolo[3,4-c]pyrrole as a key synthetic intermediate.[2][3] We will explore how subtle modifications to this central scaffold can direct potent and selective activity against a wide array of central nervous system (CNS) targets, including G protein-coupled receptors (GPCRs) and ligand-gated ion channels. This analysis is supported by detailed experimental protocols and structure-activity relationship (SAR) insights to provide researchers and drug development professionals with a comprehensive understanding of this versatile chemical series.

The Octahydropyrrolo[3,4-c]pyrrole Scaffold: A Privileged Structure

The success of the octahydropyrrolo[3,4-c]pyrrole scaffold lies in its unique combination of structural and chemical properties. Unlike the more flexible piperazine ring, this fused bicyclic system offers conformational rigidity. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. The two nitrogen atoms provide key points for chemical modification, allowing for the precise installation of pharmacophoric elements that can engage with receptor binding pockets.

The 2-benzyl derivative, in particular, often serves as a foundational starting material in synthetic routes.[2] The benzyl group acts as a protecting group that can be readily removed via hydrogenation to reveal a reactive secondary amine, which is then elaborated to build the final, diverse analogs.[2]

Orexin Orexin A/B OX2R Orexin-2 Receptor (GPCR) Orexin->OX2R Activates Analog Pyrrolo-Pyrrole Analog Analog->OX2R Blocks NoExcitation Reduced Excitation (Sleep Promotion) Analog->NoExcitation Results in Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca Ca²⁺ Release IP3->Ca Stimulates Neuron Neuronal Excitation (Wakefulness) Ca->Neuron Leads to

Figure 2: Signaling pathway for Orexin-2 Receptor (OX2R) antagonism.
Case Study 2: Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity

The same core scaffold can be adapted to target ligand-gated ion channels. A series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles have been shown to possess high affinity for α4β2 and/or α7 nAChR subtypes. [4] Mechanism of Action: These compounds act as nAChR ligands. The key insight from this work is that simple substitutions on the pyrrole ring system can dramatically switch subtype selectivity. This suggests that different regions of the scaffold can be tailored to interact with non-conserved residues in the ligand-binding domains of different nAChR subtypes, allowing for the development of highly selective modulators for treating cognitive disorders or other neurological conditions. [4]

Case Study 3: Negative Allosteric Modulation (NAM) of mGlu1

Moving beyond competitive antagonism, the scaffold has been employed to create negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGlu1). [1]Allosteric modulators bind to a site topographically distinct from the orthosteric site where the endogenous ligand (glutamate) binds, offering greater subtype selectivity and a more nuanced level of receptor modulation.

Mechanism of Action: The octahydropyrrolo[3,4-c]pyrrole-based NAMs bind to an allosteric pocket on the mGlu1 receptor. This binding event induces a conformational change that reduces the affinity and/or efficacy of glutamate at the orthosteric site. [1]This diminishes the receptor's response to glutamate, providing a potential therapeutic mechanism for CNS disorders characterized by excessive glutamatergic transmission.

Summary of Analog Activity

The versatility of the scaffold is best summarized by comparing the activities of different analog series.

Analog SeriesTarget(s)MechanismIndication(s)Reference
Substituted Benzoic Acid DerivativesOrexin-2 Receptor (OX2R)Competitive AntagonistInsomnia[2]
5-(Pyridine-3-yl) Derivativesα4β2 / α7 nAChRsLigand (Agonist/Antagonist)CNS Disorders[4]
Adamantyl Amide DerivativesmGlu1 ReceptorNegative Allosteric ModulatorCNS Disorders[1]
Substituted Pyrimidine DerivativesHistamine H4 ReceptorLigandAsthma, Allergic Rhinitis[5]

Experimental Workflow for Characterizing Novel Analogs

For any newly synthesized analog based on this scaffold, a systematic and self-validating workflow is essential to determine its mechanism of action.

A 1. Synthesis (Elaboration of core scaffold) B 2. Primary Screening (Radioligand Binding Assay) A->B Purified Compound C 3. Functional Assay (e.g., Calcium Flux, cAMP) B->C Determine Affinity (Ki) Identify Hits D 4. Selectivity Profiling (Panel of related receptors) C->D Determine Potency (IC50) & Modality (Antagonist/Agonist/NAM) E 5. In-vitro DMPK (Metabolic Stability, Permeability) D->E Confirm Target Selectivity F 6. In-vivo PK/PD & Efficacy Models E->F Assess Drug-like Properties Select Lead

Sources

Topic: 2-Benzyloctahydropyrrolo[3,4-c]pyrrole as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks serve as foundational scaffolds upon which molecular complexity and stereochemical control are built. Among these, 2-Benzyloctahydropyrrolo[3,4-c]pyrrole has emerged as a particularly valuable intermediate. Its rigid, bicyclic diamine structure provides a well-defined three-dimensional architecture, making it an exceptional scaffold for constructing complex bioactive molecules.[1] This guide provides an in-depth analysis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, covering its synthesis, key properties, and strategic applications in asymmetric synthesis, with a focus on its role in developing high-affinity receptor ligands and other pharmaceutically relevant compounds.[1][2]

Core Characteristics of the Scaffold

2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound featuring a fused pyrrolidine ring system. The benzyl group provides steric bulk and lipophilicity while protecting one of the secondary amines, allowing for selective functionalization of the remaining NH group. This inherent chirality and conformational rigidity are the primary reasons for its utility in medicinal chemistry.[1][2] It serves as a precursor for a wide array of molecules, including enzyme inhibitors and ligands for neurological targets.[1][2]

Physicochemical and Handling Data

A summary of the essential properties of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole is provided below for quick reference. Consistency in sourcing and handling is critical for reproducible downstream applications.

PropertyValueSource(s)
CAS Number 86732-22-1[1][2][3]
Molecular Formula C₁₃H₁₈N₂[1][2][3]
Molecular Weight 202.3 g/mol [1][2][3]
Appearance Colorless to pale-yellow or yellow-brown liquid[2]
Purity Typically ≥95-97% (via HPLC)[1][2]
Storage 2-8°C, under inert atmosphere, protected from light[1][2]
Key Safety Notes Warning: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. (H302, H315, H319, H332, H335). Use appropriate personal protective equipment (PPE).

Synthesis of the Chiral Scaffold: A Mechanistic Approach

The construction of the octahydropyrrolo[3,4-c]pyrrole core is most effectively achieved via a [3+2] cycloaddition reaction, a powerful strategy for forming five-membered rings with excellent stereocontrol.[4] The following protocol outlines a logical and field-proven pathway for its synthesis.

Proposed Synthetic Workflow

The rationale behind this multi-step synthesis is to build the bicyclic core in a controlled manner. The 1,3-dipolar cycloaddition of an azomethine ylide with an activated alkene (a dipolarophile) is the key transformation that establishes the fused ring system. Subsequent reduction affords the saturated scaffold.

G cluster_0 Step 1: Azomethine Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Reduction Sarcosine Sarcosine Methyl Ester Ylide Azomethine Ylide (in situ) Sarcosine->Ylide Condensation (-H₂O) Benzaldehyde Benzaldehyde Benzaldehyde->Ylide Maleimide N-Benzylmaleimide Ylide->Maleimide Reacts with Cycloadduct Bicyclic Cycloadduct Maleimide->Cycloadduct 1,3-Dipolar Cycloaddition (Key C-C bond formation) FinalProduct 2-Benzyloctahydropyrrolo [3,4-c]pyrrole Cycloadduct->FinalProduct Carbonyl & Ester Reduction Ylide_ref LAH LiAlH₄ or similar LAH->FinalProduct

Caption: Proposed synthesis of the chiral scaffold.

Detailed Experimental Protocol (Conceptual)

This protocol is a self-validating system. Each step includes purification and analytical checkpoints to ensure the integrity of the material before proceeding.

Step 1: N-Benzylmaleimide Synthesis

  • To a solution of maleic anhydride in a suitable solvent (e.g., acetic acid), add benzylamine dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours to facilitate dehydration and ring closure.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Validation: Confirm structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Step 2: 1,3-Dipolar Cycloaddition

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-benzylmaleimide and sarcosine methyl ester in anhydrous toluene.

  • Add paraformaldehyde and heat the mixture to reflux with a Dean-Stark trap to remove water, driving the in-situ formation of the azomethine ylide.

  • Maintain reflux for 12-24 hours. The cycloaddition proceeds as the ylide is formed.

  • Monitor the consumption of starting materials by TLC or LC-MS.

  • Purification & Validation: After cooling, concentrate the mixture in vacuo. Purify the resulting crude cycloadduct via column chromatography (Silica gel, hexane/ethyl acetate gradient). Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the formation of the bicyclic core and determine the diastereoselectivity of the reaction.

Step 3: Reduction to 2-Benzyloctahydropyrrolo[3,4-c]pyrrole

  • Caution: Lithium aluminum hydride (LiAlH₄) is highly reactive. Perform this step with extreme care in an appropriate fume hood.

  • Suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under inert atmosphere and cool to 0°C.

  • Slowly add a solution of the purified cycloadduct in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-16 hours to ensure complete reduction of both the amide carbonyls and the ester group.

  • Quenching & Workup: Cool the reaction to 0°C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Validation: Purify the final product by column chromatography or distillation. Confirm its identity and purity (>97%) using ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to verify its enantiomeric purity.

Strategic Applications in Drug Development

The true value of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole lies in its application as a rigid scaffold to orient pharmacophoric elements in precise three-dimensional space. This is critical for achieving high-affinity and selective interactions with biological targets.

Case Study: Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

The octahydropyrrolo[3,4-c]pyrrole core has been successfully employed to construct ligands with high selectivity for different nAChR subtypes, which are important targets for neurological conditions.[5] Simple substitutions on the scaffold can dramatically switch subtype selectivity between α4β2 and α7 receptors, providing valuable insight into the ligand-binding domains of these targets.[5]

G Start 2-Benzyloctahydropyrrolo [3,4-c]pyrrole Reaction Buchwald-Hartwig Amination or SNAr Reaction Start->Reaction Reagent 3-Halopyridine (e.g., 3-Bromopyridine) Reagent->Reaction Intermediate N-Arylated Intermediate Reaction->Intermediate C-N bond formation Debenzylation Debenzylation (e.g., Pd/C, H₂) Intermediate->Debenzylation Removal of protecting group Final Final nAChR Ligand (e.g., 5-(pyridin-3-yl)octa... pyrrolopyrrole) Debenzylation->Final Exposes second amine for further functionalization or as final product

Sources

Unlocking Novel Therapeutic Avenues: A Technical Guide to Ligand Discovery with the Octahydropyrrolo[3,4-c]pyrrole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel chemical entities with superior efficacy and safety profiles is the cornerstone of modern drug discovery. Privileged scaffolds, three-dimensional frameworks that can interact with multiple biological targets, are invaluable starting points for the development of new therapeutics. The octahydropyrrolo[3,4-c]pyrrole core has emerged as a particularly versatile and fruitful scaffold, demonstrating significant potential in the generation of potent and selective ligands for a range of challenging targets, particularly within the central nervous system (CNS). This guide provides an in-depth technical overview of the strategic considerations and practical methodologies for leveraging the octahydropyrrolo[3,4-c]pyrrole scaffold in contemporary drug discovery campaigns. We will delve into the synthetic rationale, diversification strategies, and key assay paradigms, underpinned by field-proven insights to empower researchers in their quest for next-generation therapeutics.

The Strategic Value of the Octahydropyrrolo[3,4-c]pyrrole Scaffold: A Privileged Framework for CNS Drug Discovery

The octahydropyrrolo[3,4-c]pyrrole scaffold is a bicyclic diamine that offers a unique combination of structural rigidity and conformational constraint. This pre-organization of the molecule reduces the entropic penalty upon binding to a biological target, often leading to higher affinity ligands. Its three-dimensional architecture allows for the precise projection of substituents into the binding pockets of proteins, enabling the fine-tuning of potency and selectivity.

Notably, the octahydropyrrolo[3,4-c]pyrrole core has been successfully employed as an isosteric replacement for the piperazine moiety, a common motif in CNS-active compounds.[1] This substitution can lead to improved physicochemical properties, such as reduced basicity and altered lipophilicity, which can be advantageous for optimizing drug-like characteristics, including blood-brain barrier penetration.

The utility of this scaffold is exemplified by its application in the development of ligands for a diverse array of CNS targets, including:

  • Metabotropic Glutamate Receptor 1 (mGlu1): Negative allosteric modulators (NAMs) based on this scaffold have shown promise for the treatment of various CNS disorders.[1]

  • Nicotinic Acetylcholine Receptors (nAChRs): The scaffold has been instrumental in creating subtype-selective ligands for both α4β2 and α7 nAChRs, which are implicated in cognitive function and neurodegenerative diseases.[2][3]

  • Histamine H4 Receptor: Ligands targeting this receptor have potential applications in the treatment of inflammatory conditions.

Beyond the CNS, derivatives of this scaffold have also demonstrated antimicrobial and antimycobacterial activity, highlighting its broad therapeutic potential.[4][5]

Constructing the Core: Synthetic Strategies for the Octahydropyrrolo[3,4-c]pyrrole Scaffold

The efficient and stereocontrolled synthesis of the octahydropyrrolo[3,4-c]pyrrole core is a critical first step in any ligand discovery program. The 1,3-dipolar cycloaddition reaction is a powerful and widely employed method for the construction of the pyrrolidine ring system, which forms the basis of this scaffold.[6][7][8]

Key Synthetic Approach: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile, such as an N-substituted maleimide, provides a direct and often stereoselective route to the octahydropyrrolo[3,4-c]pyrrole core.[5] This reaction is highly valuable as it can generate multiple stereocenters in a single step.[9]

Diagram of the Core Synthesis Workflow

Core Synthesis via 1,3-Dipolar Cycloaddition cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amino Acid Ester Amino Acid Ester (e.g., Glycine methyl ester) In situ generation In situ generation of Azomethine Ylide Amino Acid Ester->In situ generation Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->In situ generation N-Substituted Maleimide N-Substituted Maleimide Cycloaddition [3+2] Cycloaddition N-Substituted Maleimide->Cycloaddition In situ generation->Cycloaddition Core Scaffold Octahydropyrrolo[3,4-c]pyrrole Core Cycloaddition->Core Scaffold

Caption: Workflow for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core.

Detailed Experimental Protocol: Synthesis of a Protected Octahydropyrrolo[3,4-c]pyrrole Core

This protocol is a representative example of a 1,3-dipolar cycloaddition for the synthesis of the scaffold.

Step 1: In situ Generation of the Azomethine Ylide

  • To a solution of N-phenylmaleimide (1.0 eq) and glycine methyl ester hydrochloride (1.2 eq) in anhydrous toluene, add triethylamine (2.5 eq) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C).

Step 2: Cycloaddition Reaction

  • To the refluxing solution, add a solution of benzaldehyde (1.1 eq) in anhydrous toluene dropwise over 30 minutes.

  • Continue to heat the reaction at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • After completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired protected octahydropyrrolo[3,4-c]pyrrole core.

Diversification of the Scaffold: Building a Ligand Library

With the core scaffold in hand, the next critical phase is the introduction of chemical diversity to explore the structure-activity relationship (SAR). The two secondary amine functionalities of the octahydropyrrolo[3,4-c]pyrrole core provide convenient handles for derivatization.

Amide Bond Formation: A Robust Diversification Strategy

Amide coupling is one of the most frequently used reactions in medicinal chemistry due to the stability of the amide bond and its ability to participate in hydrogen bonding interactions within protein binding sites.[10][11]

Diagram of the Amide Coupling Workflow

Scaffold Diversification via Amide Coupling Core Scaffold Octahydropyrrolo[3,4-c]pyrrole Core Amide Product Amide-functionalized Ligand Core Scaffold->Amide Product Carboxylic Acid Carboxylic Acid (R-COOH) Carboxylic Acid->Amide Product Coupling Reagents Coupling Reagents (e.g., HATU, EDC/HOBt) Coupling Reagents->Amide Product

Caption: Workflow for amide bond formation on the octahydropyrrolo[3,4-c]pyrrole core.

Detailed Experimental Protocol: Amide Coupling
  • To a solution of the octahydropyrrolo[3,4-c]pyrrole core (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring for completion by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Reductive Amination: An Alternative Functionalization

Reductive amination is another powerful method for forming C-N bonds and introducing diversity.[12][13] This reaction involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.

Diagram of the Reductive Amination Workflow

Scaffold Diversification via Reductive Amination Core Scaffold Octahydropyrrolo[3,4-c]pyrrole Core Alkylated Amine Product N-Alkylated Ligand Core Scaffold->Alkylated Amine Product Aldehyde/Ketone Aldehyde or Ketone (R-CHO/R-CO-R') Aldehyde/Ketone->Alkylated Amine Product Reducing Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent->Alkylated Amine Product

Caption: Workflow for reductive amination on the octahydropyrrolo[3,4-c]pyrrole core.

Detailed Experimental Protocol: Reductive Amination
  • To a solution of the octahydropyrrolo[3,4-c]pyrrole core (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring for completion by LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-alkylated ligand.

Biological Evaluation: From Screening to Lead Optimization

A robust and well-validated biological screening cascade is essential for identifying promising ligands and guiding the optimization process. The choice of assays will be dictated by the specific biological target.

Primary Screening: Identifying Hits

High-throughput screening (HTS) of the diversified library is the first step in identifying initial "hits." For GPCRs like mGlu1 and the histamine H4 receptor, cell-based functional assays are often employed.

  • For Gq-coupled receptors (e.g., mGlu1, H1, and H4 with a promiscuous G-protein): A common approach is to measure changes in intracellular calcium concentration using a fluorescent dye (e.g., Fluo-4) and a fluorescence imaging plate reader (FLIPR).[14]

  • For Gi-coupled receptors (e.g., H3, H4): Assays that measure changes in cyclic AMP (cAMP) levels, such as HTRF or LANCE assays, are suitable.[15]

For ligand-gated ion channels like nAChRs, radioligand binding assays are a standard method for primary screening.[16] These assays measure the displacement of a radioactively labeled known ligand by the test compounds.[17]

Table 1: Representative Primary Screening Assays

Target ClassAssay TypePrincipleReadout
GPCRs (Gq-coupled)FLIPR Calcium AssayMeasurement of intracellular calcium mobilizationFluorescence intensity
GPCRs (Gi-coupled)cAMP Assay (HTRF)Competitive immunoassay for cAMPTime-resolved fluorescence
Ligand-gated Ion ChannelsRadioligand Binding AssayCompetition for binding to the receptorScintillation counting
Secondary and Tertiary Assays: Characterizing Hits and Leads

Hits from the primary screen are then subjected to a battery of secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

  • Dose-Response Curves: To determine the potency (e.g., IC50 or EC50) of the compounds.

  • Selectivity Profiling: Testing the compounds against a panel of related and unrelated targets to assess their selectivity.

  • Mechanism of Action Studies: For allosteric modulators, this may involve Schild analysis or functional assays in the presence of varying concentrations of the orthosteric ligand.

  • In vitro ADME/Tox Assays: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties is crucial for selecting compounds with drug-like potential. This includes assays for metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity.[1]

Detailed Experimental Protocol: FLIPR Calcium Assay for mGlu1 NAMs
  • Cell Culture: Plate HEK293 cells stably expressing the human mGlu1 receptor in 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 1 hour at 37°C.

  • Compound Addition: Add the test compounds at various concentrations to the assay plate.

  • Agonist Stimulation and Data Acquisition: Place the plate in a FLIPR instrument and add a sub-maximal concentration (EC20 or EC80) of the agonist (glutamate). Measure the fluorescence signal before and after the addition of the agonist.

  • Data Analysis: Calculate the inhibition of the agonist response by the test compounds and fit the data to a four-parameter logistic equation to determine the IC50 values.

Structure-Activity Relationship (SAR) and In Silico Modeling: Rational Ligand Design

The data generated from the biological assays are used to build a structure-activity relationship (SAR) model. This model provides insights into which chemical modifications are favorable for potency, selectivity, and other desired properties.[1][18]

For example, in the development of mGlu1 NAMs based on the octahydropyrrolo[3,4-c]pyrrole scaffold, it was found that the nature of the amide substituent had a significant impact on potency and physicochemical properties.[1] Similarly, for nAChR ligands, substitutions on the pyrrolidine rings were shown to switch selectivity between the α4β2 and α7 subtypes.[2]

Table 2: Illustrative SAR Data for a Hypothetical Series of mGlu1 NAMs

CompoundR-group (Amide)mGlu1 IC50 (nM)hERG Inhibition (IC50, µM)
1Adamantyl505.2
2Cyclohexyl250>30
3Phenyl80015.7
44-Fluorophenyl45022.1

In silico molecular docking studies can provide a structural rationale for the observed SAR and guide the design of new analogs with improved properties.[19][20] By modeling the binding of ligands to a homology model or crystal structure of the target protein, key interactions can be identified, and new modifications can be proposed to enhance these interactions.

Conclusion and Future Directions

The octahydropyrrolo[3,4-c]pyrrole scaffold represents a highly valuable and versatile starting point for the discovery of novel ligands targeting a range of biological targets, particularly within the CNS. Its favorable structural and physicochemical properties make it an attractive framework for medicinal chemists. By combining efficient synthetic strategies, robust biological evaluation, and rational, data-driven design, the full potential of this privileged scaffold can be unlocked to deliver the next generation of innovative therapeutics. Future efforts will likely focus on further exploring the chemical space around this core, developing novel synthetic methodologies to access more complex derivatives, and applying advanced computational techniques to accelerate the design-synthesis-test cycle.

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Methodological & Application

Application Notes: 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride as a Novel Modulator of Glutamate Receptor Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Octahydropyrrolo[3,4-c]pyrrole Scaffold in Neuroscience Research

The octahydropyrrolo[3,4-c]pyrrole core is a rigid, bicyclic diamine structure that has garnered significant attention in medicinal chemistry. Its constrained three-dimensional conformation makes it an excellent isosteric replacement for the more flexible piperazine ring, a common motif in centrally active agents.[1][2] This structural rigidity can lead to improved selectivity and potency for specific biological targets. The N-heteroaryl octahydropyrrolo[3,4-c]pyrrole chemotype has been successfully employed in the design of potent and drug-like small molecules targeting a variety of central nervous system (CNS) receptors, including muscarinic, orexin, and nicotinic acetylcholine receptors.[2]

2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a derivative of this valuable scaffold, offered as a stable, water-soluble salt for research applications.[3][4] Its structure suggests potential utility as an intermediate for the synthesis of complex, biologically active molecules or as a direct-acting modulator of neuronal signaling pathways.[5][6] This guide provides a detailed experimental framework for investigating its potential as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGlu1).

Scientific Foundation: Targeting Metabotropic Glutamate Receptor 1 (mGlu1)

L-glutamate is the principal excitatory neurotransmitter in the mammalian CNS, activating both ionotropic and metabotropic glutamate receptors (mGlus).[2] The mGlu receptor family, which consists of eight subtypes (mGlu1–8), are Class C G-protein coupled receptors (GPCRs) that play a critical modulatory role in synaptic transmission and neuronal excitability.[7] mGlu1 is highly expressed in the cerebellum and is involved in motor learning, memory, and synaptic plasticity.[8]

Dysregulation of mGlu1 signaling has been implicated in various neurological and psychiatric disorders. Consequently, the development of subtype-selective modulators is a key objective for therapeutic intervention. Allosteric modulators, which bind to a site topographically distinct from the endogenous glutamate binding site, offer a promising path to achieving high selectivity.[9] Negative allosteric modulators (NAMs) of mGlu1 reduce the receptor's response to glutamate, offering a potential therapeutic strategy for conditions associated with excessive glutamate signaling.[10] Research has demonstrated that replacing a piperazine core with an octahydropyrrolo[3,4-c]pyrrole scaffold can significantly enhance potency and selectivity for mGlu1, making this compound a compelling candidate for investigation in this context.[2]

Signaling Pathway of mGlu1 Activation

The diagram below illustrates the canonical signaling cascade initiated by the activation of the mGlu1 receptor, which couples to the Gαq G-protein.

mGlu1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGlu1 mGlu1 Receptor Gaq Gαq mGlu1->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Glutamate Glutamate Glutamate->mGlu1 Activates NAM 2-Benzyloctahydropyrrolo [3,4-c]pyrrole (NAM) NAM->mGlu1 Inhibits IP3R IP3 Receptor (on ER) IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3R->Ca_release Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response

Caption: Canonical Gαq signaling pathway of the mGlu1 receptor.

Experimental Protocols

This section provides a detailed methodology for characterizing the activity of this compound as an mGlu1 NAM using a cell-based calcium mobilization assay.

PART 1: Compound Handling and Stock Solution Preparation

The dihydrochloride salt form of the compound generally offers improved aqueous solubility over the free base.[3] However, careful preparation is critical for obtaining reliable and reproducible data.

Materials:

  • This compound (CAS: 920531-62-0)

  • Sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Sterile microcentrifuge tubes

Protocol:

  • Initial Solubility Test (Recommended): Before preparing a high-concentration stock, test the solubility of a small amount of the compound in your chosen assay buffer (e.g., HBSS with 20 mM HEPES).

  • Primary Stock Solution (10 mM):

    • Aseptically weigh out a precise amount of this compound.

    • To prepare a 10 mM stock, dissolve the compound in sterile DMSO. DMSO is a common co-solvent used when aqueous solubility is limited.[11]

    • Ensure complete dissolution by gentle vortexing. If necessary, brief sonication can be applied.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C, protected from light.

Causality and Trustworthiness: Using a high-concentration DMSO stock allows for minimal final DMSO concentration in the assay, preventing cellular toxicity. It is critical to keep the final DMSO concentration in the cell culture medium below 0.5%.[11] Aliquoting prevents degradation from multiple freeze-thaw cycles, ensuring the integrity of the compound over time.

PART 2: mGlu1 Negative Allosteric Modulator Assay (Calcium Mobilization)

This protocol is designed to measure the ability of the test compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) evoked by an mGlu1 agonist in a recombinant cell line.[8][12]

Materials:

  • HEK293 cell line stably expressing human mGlu1 (HEK293-hmGlu1).

  • Complete culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin).

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (optional, an anion-exchange transport inhibitor to improve dye retention).

  • L-Glutamate or Quisqualate (agonist).

  • This compound working solutions.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FlexStation 3 or similar).

Experimental Workflow Diagram:

Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution A1 Seed HEK293-hmGlu1 cells into 96-well plates B1 Wash cells with Assay Buffer A1->B1 B2 Load cells with Fluo-4 AM dye B1->B2 B3 Incubate (e.g., 1 hr at 37°C) B2->B3 B4 Wash cells to remove excess dye B3->B4 B5 Pre-incubate with test compound (e.g., 30 min at 37°C) B4->B5 B6 Measure baseline fluorescence B5->B6 B7 Inject Agonist (Glutamate) and measure fluorescence kinetically B6->B7 B8 Data Analysis: Calculate % Inhibition B7->B8

Caption: Step-by-step workflow for the calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Plating (Day 1):

    • Seed HEK293-hmGlu1 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading (Day 2):

    • Prepare the dye loading solution by diluting Fluo-4 AM in Assay Buffer to the manufacturer's recommended concentration (e.g., 2-5 µM). If using, add probenecid (e.g., 2.5 mM) to this solution.[12]

    • Aspirate the culture medium from the wells and wash once with 100 µL of Assay Buffer.

    • Add 50-100 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in Assay Buffer from your stock solution. Include a vehicle control (e.g., 0.1% DMSO in Assay Buffer).

    • After the dye-loading incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye.

    • Add the diluted test compound or vehicle to the appropriate wells.

    • Incubate for 30 minutes at 37°C. This allows the compound to reach its binding site on the receptor.[12]

  • Fluorescence Measurement and Agonist Addition:

    • Place the plate into the fluorescence plate reader, allowing the temperature to equilibrate to 37°C.

    • Set the instrument to measure fluorescence (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).

    • Measure the baseline fluorescence for 15-20 seconds.

    • Using the instrument's injector, add a pre-determined concentration of the agonist (e.g., glutamate at its EC₈₀ concentration) to all wells.[12]

    • Immediately following injection, continue to measure the fluorescence kinetically for 60-120 seconds to capture the peak calcium response.

PART 3: Data Analysis and Interpretation
  • Response Calculation: The response in each well is typically calculated as the peak fluorescence intensity minus the baseline fluorescence intensity.

  • Normalization: Normalize the data to controls:

    • The "0% Inhibition" control is the response with the agonist in the presence of vehicle.

    • The "100% Inhibition" control is the response in wells with no agonist (baseline).

  • % Inhibition Calculation: % Inhibition = 100 * (1 - [Response_Compound - Response_Baseline] / [Response_Vehicle - Response_Baseline])

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that produces 50% inhibition of the agonist response.

Representative Data Presentation:

The following table shows representative data for analogous octahydropyrrolo[3,4-c]pyrrole compounds tested as mGlu1 NAMs, illustrating how experimental results can be summarized.[2]

Compound IDR¹ Grouph-mGlu1 IC₅₀ (nM)r-mGlu5 IC₅₀ (nM)
8 1-Adamantyl2103360
10 4-Cl-Phenyl11,300>30,000
12 Cyclohexyl14,300>30,000
17 2-Naphthyl13,800>30,000
(Note: Data is representative and sourced from literature for illustrative purposes.[2] Actual values for this compound must be determined experimentally.)

Conclusion

This compound is a valuable research tool derived from a scaffold known to produce potent and selective CNS-active compounds.[2] The protocols outlined in this guide provide a robust framework for its characterization as a negative allosteric modulator of the mGlu1 receptor. By following these detailed steps, researchers can generate high-quality, reproducible data to elucidate the pharmacological profile of this compound and explore its potential in neuroscience and drug discovery.

References

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Arkivoc, 2018(5), 51-64. Available at: [Link]

  • Harpsøe, K., et al. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. ACS Chemical Neuroscience, 13(20), 2977–2987. Available at: [Link]

  • Noetzel, M. J., et al. (2018). VU0477573: Partial Negative Allosteric Modulator of the Subtype 5 Metabotropic Glutamate Receptor with In Vivo Efficacy. Journal of Pharmacology and Experimental Therapeutics, 366(2), 335–346. Available at: [Link]

  • Jacob, W., et al. (2020). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Journal of Pharmacology and Experimental Therapeutics, 373(1), 101–114. Available at: [Link]

  • Felts, A. S., et al. (2015). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. Bioorganic & Medicinal Chemistry Letters, 25(22), 5267–5271. Available at: [Link]

  • Gemili, M., et al. (2018). Synthesis of Highly Functionalized 2-(thiazol-2-Yl)-octahydropyrrolo[3,4-C]pyrrole Derivatives Using Subcritical Water. ResearchGate. Available at: [Link]

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. ResearchGate. Available at: [Link]

  • Sessler, J. L., et al. (1992). 3,4-DIETHYLPYRROLE AND 2,3,7,8,12,13,17,18-OCTAETHYLPORPHYRIN. Organic Syntheses, 70, 68. Available at: [Link]

  • 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. MySkinRecipes. Available at: [Link]

  • Lavreysen, H., & Dautzenberg, F. M. (2008). Allosteric Modulators for mGlu Receptors. Current Neuropharmacology, 6(3), 198–210. Available at: [Link]

  • Knoflach, F., et al. (2001). Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site. Proceedings of the National Academy of Sciences, 98(23), 13402–13407. Available at: [Link]

  • Leach, K., et al. (2024). Pharmacological characterisation of allosteric modulators at human mGlu5. bioRxiv. Available at: [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1037-1046. Available at: [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Available at: [Link]

  • Arora, S., & Anderson, B. D. (1995). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 84(9), 1107–1112. Available at: [Link]

  • Ali, A., et al. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 25(23), 5677. Available at: [Link]

Sources

Comprehensive Handling and Storage Guidelines for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides in-depth technical guidance on the proper handling and storage of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride, a key intermediate in pharmaceutical synthesis. Adherence to these protocols is critical to ensure the compound's integrity, maximize experimental reproducibility, and, most importantly, maintain a safe laboratory environment. The information herein is synthesized from established safety protocols for potent pharmaceutical intermediates and best practices for managing hygroscopic materials.

Compound Profile and Intrinsic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling. As a dihydrochloride salt, it exists as a solid, which presents different handling challenges compared to its free base form.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 920531-62-0[1]
Molecular Formula C₁₃H₂₀Cl₂N₂[1]
Molecular Weight 275.22 g/mol [1]
Appearance White solidN/A
Hygroscopicity Expected to be hygroscopicN/A

The presence of the dihydrochloride moiety suggests that the compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property has significant implications for weighing, storage, and the stability of the compound.

Hazard Identification and Safety Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the known hazards of the free base and the general risks associated with potent pharmaceutical intermediates necessitate a cautious approach. The free base is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2][3] Therefore, it is prudent to assume the dihydrochloride salt may exhibit similar or additional hazards.

General Safety Precautions:

  • Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4] For larger quantities or procedures with a high risk of aerosolization, a glove box is recommended.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[4] This includes:

    • Eye Protection: Chemical safety goggles are required at all times. When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.

    • Body Protection: A lab coat must be worn and kept fastened. For tasks with a higher risk of contamination, a disposable gown is recommended.

    • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a properly fitted respirator (e.g., N95 or higher) should be used.

Storage and Stability

Proper storage is paramount to maintaining the chemical integrity and purity of this compound.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place.[1] Some suppliers recommend refrigerated storage at 2-8°C.

  • Atmosphere: Due to its likely hygroscopic nature, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation.

  • Container: Keep the container tightly sealed at all times. The use of a desiccator for storage is highly recommended to create a low-humidity environment. For long-term storage, consider secondary containment in a sealed bag with a desiccant pouch.[5]

  • Light: While not explicitly stated for the dihydrochloride, it is good practice to protect the compound from light, as many organic molecules are light-sensitive.

Stability Considerations:

The stability of the compound in solution is not well-documented. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use vials and stored at -20°C or -80°C under an inert atmosphere to minimize freeze-thaw cycles and exposure to air and moisture. The stability of pyrrole-containing compounds can be pH-dependent, with potential for degradation under strongly acidic or basic conditions.

Detailed Experimental Protocols

Weighing Protocol for a Hygroscopic Solid

The hygroscopic nature of this compound requires a meticulous weighing procedure to ensure accuracy.

Objective: To accurately weigh the compound while minimizing moisture absorption.

Materials:

  • This compound

  • Analytical balance within a ventilated enclosure

  • Spatula

  • Weighing paper or weighing boat

  • Pre-tared vials with caps

Procedure:

  • Preparation: Allow the container of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. This may take 30-60 minutes.

  • Tare: Place a clean, dry weighing boat or paper on the analytical balance and tare it.

  • Dispensing: In a chemical fume hood or ventilated balance enclosure, quickly transfer the desired amount of the solid to the weighing vessel. Minimize the time the primary container is open.

  • Recording: Record the mass promptly. Be aware that the mass may drift upwards as the compound absorbs moisture.

  • Transfer: Immediately transfer the weighed solid to a pre-tared, dry receiving vessel (e.g., a vial or flask) and seal it.

  • Re-weighing (Optional but Recommended): For highly accurate measurements, weigh the receiving vessel before and after the addition of the compound ("weighing by difference").

Diagram of the Weighing Workflow:

G cluster_prep Preparation cluster_weighing Weighing cluster_transfer Transfer start Start equilibrate Equilibrate container to room temperature start->equilibrate tare Tare weighing vessel equilibrate->tare dispense Quickly dispense solid tare->dispense record Record mass dispense->record transfer Transfer to pre-tared vessel record->transfer seal Seal vessel transfer->seal end End seal->end

Caption: Workflow for weighing a hygroscopic solid.

Reconstitution Protocol

This protocol outlines the steps for preparing a stock solution of this compound. The choice of solvent will depend on the specific experimental requirements and the compound's solubility.

Objective: To prepare a stock solution of a known concentration.

Materials:

  • Weighed this compound in a sealed vial

  • Appropriate solvent (e.g., sterile water, DMSO, ethanol)

  • Volumetric flask or appropriate mixing vial

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of the desired solvent to the vial containing the pre-weighed compound.

  • Dissolution: Cap the vial tightly and mix thoroughly. Use a vortex mixer for vigorous agitation. If the compound is slow to dissolve, brief sonication in a water bath may be employed. Visually inspect the solution to ensure complete dissolution.

  • Concentration Confirmation: The final concentration is calculated based on the initial mass of the compound and the volume of the solvent added.

  • Storage: If the solution is not for immediate use, it should be aliquoted and stored as described in the "Storage and Stability" section.

Logical Relationship for Safe Reconstitution:

G compound Weighed Compound dissolution Complete Dissolution compound->dissolution solvent Appropriate Solvent solvent->dissolution ppe Correct PPE ppe->dissolution fume_hood Fume Hood fume_hood->dissolution stock_solution Stock Solution dissolution->stock_solution storage Proper Storage stock_solution->storage

Sources

Application Notes and Protocols: Characterizing Novel CNS Ligands with Receptor Binding Assays Using 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,4-c]pyrrole Scaffold in CNS Drug Discovery

The octahydropyrrolo[3,4-c]pyrrole scaffold is a rigid, nitrogen-rich bicyclic structure that has garnered significant interest in medicinal chemistry.[1][2] Its unique three-dimensional architecture makes it an attractive framework for the design of novel ligands targeting various central nervous system (CNS) receptors and transporters.[2][3] Derivatives of the broader pyrrole class have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, highlighting the versatility of this heterocyclic motif.[4][5]

This document provides a comprehensive guide for characterizing the receptor binding profile of novel compounds built upon this scaffold, using 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride (herein referred to as "Compound X") as a representative example. As the specific targets of Compound X are not yet elucidated, this guide will detail robust and validated radioligand binding assay protocols for several key families of CNS targets commonly implicated in neuropsychiatric and neurodegenerative disorders: Sigma receptors (σ1 and σ2), monoamine transporters (DAT, SERT, and NET), and the NMDA receptor.

These protocols are designed to be adaptable and provide a solid foundation for researchers, scientists, and drug development professionals to determine the binding affinity (Ki) of Compound X and other novel chemical entities, thereby elucidating their pharmacological profile and therapeutic potential.

Sigma-1 Receptor (σ1R) Binding Assay

The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of cellular functions and considered a therapeutic target for neuropsychiatric disorders.[6][7]

Principle of the Assay

This is a competitive radioligand binding assay. The assay measures the ability of a test compound (Compound X) to displace a known high-affinity radioligand, [³H]-(+)-pentazocine, from the σ1R. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Materials and Reagents
ReagentSupplierCat. No.Final Concentration
Guinea Pig Brain MembranesIn-house preparation or commercial-~100 µg protein/well
[³H]-(+)-pentazocinePerkinElmerNET1056~3 nM
(+)-Pentazocine (for non-specific binding)Sigma-AldrichP793910 µM
Tris-HCl Buffer (50 mM, pH 7.4)---
96-well plates---
Scintillation fluid---
Glass fiber filters---
Step-by-Step Protocol
  • Membrane Preparation: If preparing in-house, guinea pig brains are homogenized in ice-cold 50 mM Tris-HCl buffer and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to the desired protein concentration, determined by a Bradford assay.[6]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM (+)-pentazocine.[6]

    • Test Compound: 50 µL of varying concentrations of Compound X (e.g., 0.1 nM to 10 µM).

  • Add Radioligand: Add 50 µL of [³H]-(+)-pentazocine to all wells.

  • Add Membranes: Add 100 µL of the guinea pig brain membrane suspension to all wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.[8]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% PEI) using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.[9]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis

The inhibition constant (Ki) of Compound X is calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • IC₅₀ is the concentration of Compound X that inhibits 50% of the specific binding of the radioligand.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Experimental Workflow: σ1R Binding Assay

sigma1_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis prep_membranes Prepare Guinea Pig Brain Membranes add_mem Add Membranes prep_membranes->add_mem prep_ligands Prepare Radioligand & Test Compound Dilutions setup_plate Plate Assay Components: Buffer, NSB, Compound X prep_ligands->setup_plate add_radio Add [³H]-(+)-pentazocine setup_plate->add_radio add_radio->add_mem incubate Incubate (37°C, 90 min) add_mem->incubate filtrate Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Calculate IC₅₀ & Ki (Cheng-Prusoff) count->analyze

Caption: Workflow for the σ1R competitive binding assay.

Sigma-2 Receptor (σ2R) Binding Assay

The σ2R is implicated in cell proliferation and is a biomarker in tumors.[10] Its characterization is crucial for oncology and neuroscience research.

Principle of the Assay

This assay determines the affinity of Compound X for the σ2R by measuring its ability to compete with the non-selective σ receptor radioligand, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG). To ensure selectivity for σ2R, a masking ligand for σ1R, (+)-pentazocine, is included in the assay.[8][11]

Materials and Reagents
ReagentSupplierCat. No.Final Concentration
Rat Liver MembranesIn-house preparation or commercial-~300 µg protein/well
[³H]-DTGPerkinElmerNET937~5 nM
(+)-Pentazocine (σ1R masking)Sigma-AldrichP7939100 nM
DTG (for non-specific binding)Sigma-AldrichD439510 µM
Tris-HCl Buffer (50 mM, pH 8.0)---
Step-by-Step Protocol
  • Membrane Preparation: Prepare membrane homogenates from rat liver as described for the σ1R assay.[10]

  • Assay Setup: To each well of a 96-well plate, add the following in triplicate:

    • 50 µL of 50 mM Tris-HCl buffer (pH 8.0).

    • For all wells: Add (+)-pentazocine to a final concentration of 100 nM to mask σ1R sites.[8]

    • Total Binding: Assay buffer.

    • NSB: 10 µM DTG.[8]

    • Test Compound: Varying concentrations of Compound X.

  • Add Radioligand: Add [³H]-DTG to a final concentration of ~5 nM.

  • Add Membranes: Add rat liver membrane homogenate.

  • Incubation: Incubate at room temperature for 120 minutes.[8]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure radioactivity using a scintillation counter.

Data Analysis

Calculate the Ki of Compound X for σ2R using the Cheng-Prusoff equation as described in section 1.4.

Experimental Workflow: σ2R Binding Assay

sigma2_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis prep_membranes Prepare Rat Liver Membranes add_mem Add Membranes prep_membranes->add_mem prep_ligands Prepare Ligands & Test Compound Dilutions setup_plate Plate Assay Components: Buffer, NSB, Compound X prep_ligands->setup_plate mask_s1 Add (+)-pentazocine (Mask σ1R) setup_plate->mask_s1 add_radio Add [³H]-DTG mask_s1->add_radio add_radio->add_mem incubate Incubate (RT, 120 min) add_mem->incubate filtrate Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Calculate IC₅₀ & Ki count->analyze

Caption: Workflow for the σ2R competitive binding assay.

Monoamine Transporter (DAT, SERT, NET) Binding Assays

Monoamine transporters regulate the levels of dopamine, serotonin, and norepinephrine in the synapse and are key targets for antidepressants and psychostimulants.[12][13]

Principle of the Assays

These are competitive binding assays using membranes from cells stably expressing the human transporters (hDAT, hSERT, or hNET). The ability of Compound X to inhibit the binding of a specific radioligand to each transporter is measured.

Materials and Reagents
TargetRadioligandNSB DefinitionCell Line
DAT [³H]WIN 35,428 (~2 nM)10 µM GBR 12909HEK293-hDAT
SERT [³H]Imipramine (~11 pM)200 µM ImipramineHEK293-hSERT[9]
NET [³H]Nisoxetine (~2.1 nM)1 µM DesipramineHEK293-hNET[14]
  • Binding Buffer: Typically 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Cell Membranes: Prepared from the respective stable cell lines.[15]

Step-by-Step Protocol (General)
  • Membrane Preparation: Harvest cells, homogenize in binding buffer, and centrifuge to obtain a membrane pellet. Resuspend the pellet and determine protein concentration.[15]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of binding buffer.

    • NSB: 50 µL of the appropriate non-labeled inhibitor (see table).

    • Test Compound: 50 µL of varying concentrations of Compound X.

  • Add Radioligand: Add 50 µL of the specific radioligand for the target transporter.

  • Add Membranes: Add 100 µL of the cell membrane suspension (~20-50 µg protein).[15]

  • Incubation:

    • DAT: 4°C for 2-3 hours.[15]

    • SERT/NET: Room temperature for 60 minutes.

  • Termination and Filtration: As described in section 1.3.

  • Quantification: Scintillation counting.

Data Analysis

Calculate the Ki of Compound X for each transporter using the Cheng-Prusoff equation.

Experimental Workflow: Monoamine Transporter Binding Assay

transporter_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis prep_membranes Prepare Membranes from HEK293-hTransporter Cells add_mem Add Membranes prep_membranes->add_mem prep_ligands Prepare Radioligand & Test Compound Dilutions setup_plate Plate Assay Components: Buffer, NSB, Compound X prep_ligands->setup_plate add_radio Add Specific Radioligand ([³H]WIN 35,428, etc.) setup_plate->add_radio add_radio->add_mem incubate Incubate (Target-specific conditions) add_mem->incubate filtrate Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Calculate IC₅₀ & Ki count->analyze

Caption: General workflow for monoamine transporter binding assays.

NMDA Receptor Binding Assay

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory.[16] Its dysfunction is linked to numerous neurological and psychiatric disorders.

Principle of the Assay

This assay measures the ability of Compound X to modulate the binding of MK-801, a non-competitive antagonist that binds within the ion channel of the NMDA receptor. The binding of MK-801 is dependent on the receptor being in an open-channel state, which requires the presence of both glutamate and a co-agonist like glycine or D-serine.[16]

Materials and Reagents
ReagentSupplierCat. No.Final Concentration
Rat Brain MembranesIn-house preparation or commercial-~200 µg protein/well
MK-801PerkinElmerNET978~1 nM
GlutamateSigma-AldrichG125110 µM
GlycineSigma-AldrichG712610 µM
(+)MK-801 (for non-specific binding)Sigma-AldrichM10710 µM
Tris-HCl Buffer (5 mM, pH 7.4)---
Step-by-Step Protocol
  • Membrane Preparation: Prepare membranes from whole rat brains, ensuring thorough washing to remove endogenous glutamate and glycine.[17]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of Tris-HCl buffer.

    • For all wells: Add glutamate (10 µM) and glycine (10 µM) to activate the receptor.[18]

    • NSB: 10 µM (+)MK-801.

    • Test Compound: Varying concentrations of Compound X.

  • Add Radioligand: Add MK-801 to a final concentration of ~1 nM.

  • Add Membranes: Add rat brain membrane suspension.

  • Incubation: Incubate at room temperature for 3 hours to reach equilibrium.

  • Termination and Filtration: As described in section 1.3.

  • Quantification: Scintillation counting.

Data Analysis

Calculate the Ki of Compound X for the NMDA receptor using the Cheng-Prusoff equation. This assay can identify channel blockers or allosteric modulators that affect the binding of MK-801.

Experimental Workflow: NMDA Receptor Binding Assay

nmda_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis prep_membranes Prepare Rat Brain Membranes add_mem Add Membranes prep_membranes->add_mem prep_ligands Prepare Ligands & Test Compound Dilutions setup_plate Plate Assay Components: Buffer, NSB, Compound X prep_ligands->setup_plate activate_rec Add Glutamate & Glycine setup_plate->activate_rec add_radio Add ³HMK-801 activate_rec->add_radio add_radio->add_mem incubate Incubate (RT, 3 hr) add_mem->incubate filtrate Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Calculate IC₅₀ & Ki count->analyze

Caption: Workflow for the NMDA receptor competitive binding assay.

Conceptual Signaling Pathway

Many CNS receptors, such as certain subtypes of glutamate and monoamine receptors, are G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling cascade.

GPCR_pathway Ligand Ligand (e.g., Compound X) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade

Sources

The Strategic Application of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Dihydrochloride as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a C₂-Symmetric Scaffold

In the landscape of asymmetric synthesis, the quest for robust and versatile chiral auxiliaries remains a cornerstone of innovation. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they can be removed and ideally recycled.[1] Among the privileged structures for such auxiliaries, C₂-symmetric diamines have garnered significant attention due to their well-defined coordination properties and the effective chiral environment they create.[2]

This technical guide delves into the application of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride , a C₂-symmetric diamine, as a promising chiral auxiliary. While specific, documented protocols for this exact molecule are not abundant in current literature, its structural features—a rigid bicyclic framework and the presence of two stereogenic centers—suggest significant potential in directing a variety of asymmetric transformations.[3] This document will, therefore, provide a comprehensive overview of the principles governing the use of such auxiliaries, alongside detailed, exemplary protocols for key asymmetric reactions based on well-established precedents with analogous chiral diamines.

The rigid octahydropyrrolo[3,4-c]pyrrole core restricts conformational flexibility, which is a desirable trait in a chiral auxiliary as it leads to more predictable and higher levels of stereochemical induction. The C₂-symmetry simplifies the analysis of the transition state, as the two faces of the reactive species are differentiated primarily by the steric bulk of the auxiliary's substituents.

Core Principles of Stereochemical Control

The efficacy of a chiral auxiliary hinges on its ability to effectively bias the approach of a reagent to one face of a prochiral substrate. In the case of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, this is achieved through the formation of a chiral enolate or a related reactive intermediate. The benzyl group on one of the nitrogen atoms provides a significant steric directing group.

The general workflow for utilizing a chiral auxiliary such as 2-Benzyloctahydropyrrolo[3,4-c]pyrrole is depicted below:

G cluster_0 Workflow for Chiral Auxiliary Application A 1. Acylation of the Chiral Auxiliary B 2. Formation of a Chiral Enolate A->B Deprotonation (e.g., LDA, BuLi) C 3. Diastereoselective Reaction B->C Addition of Electrophile (E+) D 4. Removal of the Chiral Auxiliary C->D Hydrolysis or Reductive Cleavage E Chiral Product D->E F Recovered Auxiliary D->F

Figure 1: General workflow for the application of a chiral auxiliary.

Application in Asymmetric Alkylation of Carboxylic Acid Derivatives

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The use of chiral auxiliaries to control the stereochemistry of enolate alkylation is a well-established and powerful strategy.

Mechanism of Stereocontrol in Asymmetric Alkylation

Upon acylation of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole with a carboxylic acid derivative (e.g., an acid chloride or anhydride), a chiral amide is formed. Deprotonation of the α-proton of the acyl group with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a chiral lithium enolate. The lithium cation is believed to chelate to the carbonyl oxygen and one of the nitrogen atoms of the auxiliary, locking the enolate in a rigid conformation.

The benzyl group on the auxiliary then acts as a steric shield, directing the incoming electrophile (e.g., an alkyl halide) to the less hindered face of the enolate. This results in the formation of one diastereomer in preference to the other.

G cluster_0 Proposed Mechanism of Stereocontrol Enolate Chelated Chiral Enolate Product Alkylated Product (New Stereocenter) Enolate->Product Attack from less hindered face Electrophile Electrophile (E+) Electrophile->Enolate Steric_Shield Steric Hindrance from Benzyl Group Steric_Shield->Enolate

Figure 2: Proposed model for stereocontrol in asymmetric alkylation.

Exemplary Protocol for Asymmetric Alkylation

Disclaimer: The following protocol is a representative procedure based on established methods for similar chiral diamine auxiliaries and has not been specifically optimized for this compound.

Step 1: Preparation of the Chiral Amide

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (2.2 eq).

  • Stir the mixture for 15 minutes to generate the free base in situ.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure chiral amide.

Step 2: Diastereoselective Alkylation

  • To a solution of the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.

  • Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the alkylated amide (1.0 eq) in a mixture of THF and water (3:1, 10 mL/mmol), add lithium hydroxide (LiOH, 5.0 eq).

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction to room temperature and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • The organic layers contain the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted with DCM to recover the chiral auxiliary.

Expected Performance Data (Based on Analogs)
ElectrophileSubstrateDiastereomeric Ratio (d.r.)Yield (%)
Methyl IodidePropionyl Amide>95:585-95
Benzyl BromidePropionyl Amide>98:280-90
Isopropyl IodideAcetyl Amide90:1070-80

Table 1: Representative data for asymmetric alkylations using C₂-symmetric diamine auxiliaries. Actual results with 2-Benzyloctahydropyrrolo[3,4-c]pyrrole may vary.

Potential Application in Asymmetric Aldol Reactions

The rigid, chelated enolates formed from amides of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole are also expected to be excellent nucleophiles in asymmetric aldol reactions. The choice of metal counterion for the enolate (e.g., lithium, boron, or titanium) can influence the stereochemical outcome of the reaction, providing access to either syn or anti aldol adducts.

Exemplary Protocol for a Boron-Mediated Asymmetric Aldol Reaction
  • Dissolve the chiral N-propionyl amide (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the boron enolate.

  • Cool the reaction back to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 2-4 hours, then warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the mixture with DCM, dry the organic layer, and concentrate.

  • Purify the aldol adduct by column chromatography.

Conclusion and Future Outlook

This compound presents itself as a structurally promising, yet underexplored, chiral auxiliary for asymmetric synthesis. Its C₂-symmetric and rigid bicyclic framework are hallmarks of effective chiral directors. The exemplary protocols provided for asymmetric alkylation and aldol reactions, based on well-established precedents for analogous chiral diamines, offer a solid starting point for researchers and drug development professionals to investigate the utility of this compound.

Further research is warranted to fully elucidate the scope and limitations of this auxiliary, including a systematic study of its performance in a variety of asymmetric transformations, optimization of reaction conditions, and development of efficient methods for its recovery and recycling. The insights gained from such studies will undoubtedly contribute to the expanding toolbox of chiral auxiliaries available to the synthetic chemist.

References

  • Alexakis, A., & Mangeney, P. (1990). Chiral Diamines: Synthesis and Applications in Asymmetric Synthesis. Tetrahedron: Asymmetry, 1(8), 477-511.
  • Chiral diamines have emerged as a cornerstone in the field of asymmetric synthesis, acting as highly effective chiral ligands and organocatalysts in a vast array of stereoselective transformations.[2]

  • Evans, D. A., et al. (1981). Stereoselective Aldol Condensations via Boron Enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • The rigid octahydropyrrolo[3,4-c]pyrrole core restricts conformational flexibility, which is a desirable trait in a chiral auxiliary as it leads to more predictable and higher levels of stereochemical induction.[3]

  • Katsuki, T., & Sharpless, K. B. (1980). The First Practical Method for Asymmetric Epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-875.
  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines.
  • Enders, D., & Lüttgen, K. (2007). Asymmetric Synthesis with C₂-Symmetric Diamines. In Asymmetric Synthesis: The Essentials (pp. 233-236). Wiley-VCH.
  • Chiral 1,2-diamines are particularly ubiquitous in the structures of biologically active compounds and are extensively used as chiral auxiliaries, ligands, and organocatalysts.[2]

Sources

Synthesis of Novel mGlu1 Negative Allosteric Modulators Featuring an Octahydropyrrolo[3,4-c]pyrrole Core: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Metabotropic Glutamate Receptor 1 (mGlu1) with Bicyclic Scaffolds

The metabotropic glutamate receptor 1 (mGlu1), a G-protein coupled receptor (GPCR), is a critical player in excitatory neurotransmission in the central nervous system (CNS). Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, including pain, epilepsy, and anxiety. Negative allosteric modulators (NAMs) of mGlu1 offer a promising therapeutic strategy by binding to a site distinct from the endogenous glutamate binding site, thereby providing greater selectivity and a more nuanced modulation of receptor activity.[1]

A significant challenge in the development of CNS-active drugs is the creation of molecules with optimal physicochemical properties for brain penetration and metabolic stability. The octahydropyrrolo[3,4-c]pyrrole scaffold has emerged as a valuable isosteric replacement for the more common piperazine ring in CNS drug candidates.[1] Its rigid, bicyclic structure can confer improved potency and selectivity, while also offering opportunities to fine-tune drug-like properties. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of a series of potent and selective mGlu1 NAMs incorporating the octahydropyrrolo[3,4-c]pyrrole core.

The rationale behind this synthetic approach is a convergent design, wherein the core bicyclic amine is first prepared and then coupled with various amide-containing side chains to explore the structure-activity relationship (SAR). This allows for the efficient generation of a library of analogs for pharmacological evaluation.

Overall Synthetic Strategy

The synthesis of the target mGlu1 negative allosteric modulators is accomplished in a three-stage process. The first stage involves the construction of the key bicyclic intermediate, the mono-Boc-protected octahydropyrrolo[3,4-c]pyrrole. The second stage is the activation of this intermediate. The final stage is the coupling of the activated intermediate with a variety of primary and secondary amines to generate the final products.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Scaffold Activation & Deprotection cluster_2 Stage 3: Final Product Synthesis A Azomethine Ylide Precursor + N-Boc-maleimide B 1,3-Dipolar Cycloaddition A->B Heat C tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-5(1H)-carboxylate (Boc-protected core) B->C Purification D Boc-protected core E Boc Deprotection D->E Acidic Conditions F Octahydropyrrolo[3,4-c]pyrrole E->F G Activation with 4-Nitrophenyl Chloroformate F->G Base H Activated Carbamate Intermediate G->H I Activated Carbamate Intermediate K Microwave-Assisted Amination I->K J Diverse Amines (R1R2NH) J->K L Final mGlu1 NAMs K->L Purification

Sources

Application Note & Protocol: Strategic N-Debenzylation of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Octahydropyrrolo[3,4-c]pyrrole Scaffold and the Critical N-Debenzylation Step

The octahydropyrrolo[3,4-c]pyrrole core is a rigid, bicyclic diamine scaffold that holds significant value in medicinal chemistry and drug development.[1] Its constrained conformation and the spatial arrangement of its nitrogen atoms make it an attractive framework for designing ligands that target enzymes and receptors with high specificity.[1] This nucleus is a key component in a variety of biologically active molecules, including those with potential antimicrobial and antimycobacterial properties.[2][3][4]

In the multi-step synthesis of complex molecules incorporating this scaffold, the use of protecting groups is essential to prevent unwanted side reactions. The N-benzyl group is a common choice for protecting secondary amines due to its relative stability and ease of installation. However, the selective removal, or debenzylation, of this group at a late stage of the synthesis is a critical transformation to unveil the free amine for further functionalization or to yield the final active pharmaceutical ingredient.[5] Catalytic hydrogenolysis stands as a premier method for N-benzyl deprotection, lauded for its mild reaction conditions and clean conversion, which typically yields the deprotected amine and toluene as the sole byproduct.[5]

This application note provides detailed protocols for the N-debenzylation of 2-benzyloctahydropyrrolo[3,4-c]pyrrole, focusing on the widely applicable method of catalytic transfer hydrogenation. We will delve into the mechanistic rationale behind the chosen conditions, offer step-by-step procedures, and discuss alternative methods and troubleshooting strategies to ensure a high-yielding and clean reaction.

Primary Protocol: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

Catalytic transfer hydrogenation (CTH) is a highly favored method for N-debenzylation as it circumvents the need for specialized high-pressure hydrogenation equipment by using a hydrogen donor in conjunction with a palladium catalyst.[5] Ammonium formate is an excellent and commonly used hydrogen donor for this purpose.[6][7][8][9]

Mechanism of Action

The accepted mechanism for catalytic hydrogenolysis on a palladium surface involves several key steps. Both the N-benzyl amine substrate and the hydrogen donor (in this case, ammonium formate which decomposes to formic acid and then to hydrogen, or directly transfers a hydride) adsorb onto the surface of the palladium catalyst. Molecular hydrogen, or its equivalent from the donor, undergoes dissociative chemisorption to form palladium hydride species. The benzylic carbon-nitrogen bond of the adsorbed substrate is then cleaved by these active hydrogen species, leading to the formation of the deprotected amine and toluene. The products subsequently desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[5]

Experimental Protocol

Materials:

  • 2-Benzyloctahydropyrrolo[3,4-c]pyrrole

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate (HCOONH₄)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Celite® pad for filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-benzyloctahydropyrrolo[3,4-c]pyrrole (1.0 mmol) and 10% Pd/C (typically 10-20 mol% Pd, though some protocols use an equal weight to the substrate for robust reactions) in anhydrous methanol (10-20 mL).[5][6]

  • Inert Atmosphere: Seal the flask with a septum and flush with an inert gas, such as nitrogen or argon. This is crucial to prevent potential ignition of hydrogen in the presence of the catalyst and air.

  • Addition of Hydrogen Donor: Under the inert atmosphere, add anhydrous ammonium formate (approximately 5 equivalents, 5.0 mmol) to the stirred suspension in a single portion.[6]

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux. The choice of refluxing in methanol is to ensure the decomposition of ammonium formate and to facilitate the transfer of hydrogen.[6]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. Reaction times can vary but are often complete within 1-2 hours.[6]

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature.

  • Catalyst Removal: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: Do not allow the filter cake to dry completely in the air as Pd/C can be pyrophoric. Quench the catalyst on the Celite® pad with water before disposal.[5]

  • Isolation: Wash the Celite® pad with additional methanol. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude deprotected octahydropyrrolo[3,4-c]pyrrole.

  • Purification (if necessary): The crude product can be purified further by column chromatography or crystallization if required.

Data Summary: Typical Reaction Parameters
ParameterRecommended Value/RangeRationale
Substrate Concentration0.05 - 0.1 MA balance between reaction rate and solubility.
Catalyst Loading (10% Pd/C)10 - 20 mol% PdSufficient active sites for the reaction. Higher loading can increase reaction rate but also cost.
Hydrogen Donor (Ammonium Formate)5 equivalentsA stoichiometric excess ensures the reaction goes to completion.
SolventAnhydrous MethanolGood solvent for the substrate and ammonium formate; facilitates hydrogen transfer at reflux.
TemperatureReflux (~65 °C for Methanol)Provides the necessary energy for the decomposition of the hydrogen donor and the catalytic cycle.
Reaction Time1 - 2 hours (monitor by TLC/LC-MS)Dependent on scale and substrate reactivity.
Workflow Diagram

CTH_Workflow sub Substrate & Pd/C in Methanol inert Establish Inert Atmosphere (N2/Ar) sub->inert 1. donor Add Ammonium Formate inert->donor 2. reflux Heat to Reflux donor->reflux 3. monitor Monitor Reaction (TLC/LC-MS) reflux->monitor 4. cool Cool to RT monitor->cool 5. filter Filter through Celite® cool->filter 6. concentrate Concentrate Filtrate filter->concentrate 7. product Crude Product concentrate->product 8.

Caption: Workflow for Catalytic Transfer Hydrogenation.

Alternative Protocols and Strategic Selection

While CTH with ammonium formate is a robust method, other conditions or alternative debenzylation strategies may be preferable in certain contexts.

Protocol 2: Hydrogenolysis with Hydrogen Gas

This is the classic method for debenzylation and is highly effective, though it requires a hydrogenation apparatus.

Procedure:

  • Reaction Setup: To a solution of 2-benzyloctahydropyrrolo[3,4-c]pyrrole (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of methanol or ethanol) in a hydrogenation flask, add 10% Pd/C catalyst (10-20 mol% Pd).[5]

  • Hydrogen Atmosphere: Seal the flask and connect it to a hydrogen source. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). The reaction can be run under a balloon of hydrogen or at a higher pressure (e.g., 50 psi) in a Parr shaker.[5][10]

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed or the reaction is complete as determined by TLC/LC-MS.

  • Work-up: Carefully vent the hydrogen atmosphere and flush the flask with an inert gas. The work-up and isolation procedure is identical to that described for the CTH protocol.

Protocol 3: Catalytic Transfer Hydrogenation with Formic Acid

Formic acid can also serve as a hydrogen donor. However, it's important to note that this method can result in the formation of the formate salt of the product amine.[11][12]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-benzyloctahydropyrrolo[3,4-c]pyrrole (1.0 mmol) in a suitable solvent such as methanol or isopropanol (10-20 mL). Add 10% Pd/C (10-20 mol% Pd).[11]

  • Addition of Hydrogen Donor: Add formic acid (approximately 3-5 equivalents) to the mixture.[11]

  • Reaction Conditions: Heat the reaction to a temperature between 25 °C and 70 °C, monitoring by TLC/LC-MS.[11]

  • Work-up: After completion, the catalyst is removed by filtration through Celite®. The filtrate is then concentrated. A basic work-up may be necessary to liberate the free amine from its formate salt.

Decision-Making for Protocol Selection

The choice of protocol depends on available equipment, the scale of the reaction, and the presence of other functional groups in the molecule.

Protocol_Selection start Select N-Debenzylation Protocol equip Hydrogenation Apparatus Available? start->equip h2 Protocol 2: H₂ Gas equip->h2 Yes cth Catalytic Transfer Hydrogenation (CTH) equip->cth No acid_sens Acid-Sensitive Functional Groups? cth->acid_sens nh4_formate Protocol 1: Ammonium Formate acid_sens->nh4_formate Yes formic_acid Protocol 3: Formic Acid acid_sens->formic_acid No

Caption: Decision tree for selecting a debenzylation protocol.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, this could be due to poor quality catalyst or catalyst poisoning.[13][14] Adding a fresh portion of the catalyst may help drive the reaction to completion. In some cases, the addition of a small amount of acid (like acetic acid) can prevent the product amine from poisoning the catalyst, though this should be done with caution if other acid-sensitive groups are present.[14][15]

  • Catalyst Activity: The activity of Pd/C can vary between batches and suppliers. It is advisable to test a new batch of catalyst on a small scale first. A combination of Pd/C and Pd(OH)₂/C has been reported to be more efficient in some cases.[16][17]

  • Solvent Choice: While methanol and ethanol are common, they can sometimes lead to N-alkylation as a side reaction.[5] Other solvents like ethyl acetate or tetrahydrofuran (THF) can be used. Trifluoroethanol (TFE) has been shown to be effective at preventing N-alkylation.[5]

  • Safety: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and an ignition source. Handle with care in a well-ventilated fume hood and always keep the catalyst moist.

Conclusion

The N-debenzylation of 2-benzyloctahydropyrrolo[3,4-c]pyrrole is a crucial step in the synthesis of many valuable compounds. Catalytic transfer hydrogenation with ammonium formate offers a safe, efficient, and practical method that avoids the need for specialized high-pressure equipment. By understanding the reaction mechanism and paying close attention to the experimental parameters, researchers can achieve high yields of the desired deprotected product, paving the way for further synthetic elaborations.

References

  • Sidneva, V. V., et al. (2023). Synthesis of octahydropyrrolo[3,4-c]pyrroles by thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles. Chemistry of Heterocyclic Compounds, 59(9-10). [Link]

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Arkivoc, 2018(5), pp. 1-16. [Link]

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Semantic Scholar. [Link]

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. ResearchGate. [Link]

  • Sciencemadness.org (2014). Help with debenzylation of N-Benzyl. Sciencemadness Discussion Board. [Link]

  • Rhodium.ws. CTH Removal of N-Benzyl Groups. Rhodium.ws. [Link]

  • Sidneva, V. V., et al. (2023). Synthesis of octahydropyrrolo[3,4-c]pyrroles by thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles. ResearchGate. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar. [Link]

  • G., G. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. [Link]

  • Studer, M., et al. (2007). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. Industrial & Engineering Chemistry Research, 46(25), 8445-8452. [Link]

  • Pevarello, P., et al. (2011). Process for preparing nebivolol.
  • Rhodium.ws. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium.ws. [Link]

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  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Scholars@Duke. [Link]

  • Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2336-2343. [Link]

  • Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH. [Link]

  • Boñaga, L. V. R., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(29), 4781-4783. [Link]

  • Li, W., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(10), 1339-1344. [Link]

  • Li, W., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Semantic Scholar. [Link]

  • Alcalde, E., et al. (2015). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Electronic Supplementary Information. [Link]

  • Reddit (2020). “This isn't a beach, this is a laboratory” Removal of a N-benzyl group through hydrogenation can be tough with the porous balloons, so we've used a beach ball to fix the leak. r/chemistry. [Link]

  • Ragaini, F., et al. (2013). Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts. Dalton Transactions, 42(3), 746-754. [Link]

  • Zhang, Z., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10080-10091. [Link]

  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(21), 3752-3754. [Link]

  • Kempe, R., et al. (2022). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. Advanced Synthesis & Catalysis, 364(19), 3366-3371. [Link]

  • Zhang, Z., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH. [Link]

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Application Notes and Protocols for the Solid-Phase Synthesis Utilizing 2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Octahydropyrrolo[3,4-c]pyrrole Scaffold in Drug Discovery

The octahydropyrrolo[3,4-c]pyrrole core is a rigid, bicyclic diamine scaffold that has garnered significant interest in medicinal chemistry. Its constrained conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This nitrogen-rich framework serves as a valuable building block for creating complex, three-dimensional molecules that can effectively probe the binding sites of enzymes and receptors.[1][2] The benzyl group on one of the nitrogen atoms, as in 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, provides a handle for further synthetic manipulations while also influencing the overall lipophilicity and steric profile of the molecule.

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of analogues based on a common scaffold, a crucial strategy in modern drug discovery.[3][4] By immobilizing the 2-Benzyloctahydropyrrolo[3,4-c]pyrrole scaffold onto a solid support, a multitude of chemical transformations can be performed in a high-throughput fashion, with the ease of purification by simple filtration and washing steps. This application note provides a detailed protocol for the utilization of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole in solid-phase synthesis to generate a library of diversified derivatives.

Core Principles and Strategic Considerations

The successful implementation of a solid-phase synthesis strategy hinges on several key experimental choices. The selection of the solid support (resin), the linker connecting the scaffold to the resin, and the protecting group strategy are paramount.

  • Resin Selection: The choice of resin dictates the chemical environment of the synthesis. For the protocols outlined below, a 2-chlorotrityl chloride resin is selected. This resin is advantageous as it allows for the attachment of amines and subsequent cleavage under mildly acidic conditions that are orthogonal to many standard protecting groups used in peptide and medicinal chemistry.[3]

  • Linker Strategy: The 2-chlorotrityl linker serves a dual purpose: it anchors the scaffold to the solid phase and its cleavage characteristics allow for the release of the final product with a free carboxylic acid, if a di-acid is used for attachment, or a secondary amine.

  • Protecting Group Orthogonality: The benzyl group on one of the scaffold's nitrogens serves as a permanent protecting group throughout the synthesis. The other secondary amine is the point of attachment to the solid support. This leaves the remaining reactive sites on any appended building blocks available for diversification. The use of Fmoc or Boc protecting groups on these building blocks is a common and effective strategy.

Experimental Workflow Overview

The overall workflow for the solid-phase synthesis of a diversified library based on the 2-Benzyloctahydropyrrolo[3,4-c]pyrrole scaffold can be visualized as a three-stage process:

workflow cluster_loading Stage 1: Immobilization cluster_diversification Stage 2: Diversification cluster_cleavage Stage 3: Cleavage and Purification Resin 2-Chlorotrityl Chloride Resin Immobilized_Scaffold Resin-Bound Scaffold Resin->Immobilized_Scaffold  Scaffold, DIPEA, DCM Scaffold 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Scaffold->Immobilized_Scaffold Diversified_Product Resin-Bound Diversified Product Immobilized_Scaffold->Diversified_Product  Coupling Reagents Building_Blocks Building Blocks (R-X) Building_Blocks->Diversified_Product Final_Product Final Product in Solution Diversified_Product->Final_Product Cleavage_Cocktail Cleavage Cocktail (e.g., TFA/DCM) Cleavage_Cocktail->Final_Product Purification Purification (e.g., HPLC) Final_Product->Purification

Caption: General workflow for solid-phase synthesis using 2-Benzyloctahydropyrrolo[3,4-c]pyrrole.

Detailed Protocols

Part 1: Immobilization of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole onto 2-Chlorotrityl Chloride Resin

Objective: To covalently attach the 2-Benzyloctahydropyrrolo[3,4-c]pyrrole scaffold to the solid support.

Materials and Equipment:

Reagent/EquipmentSpecification
2-Chlorotrityl chloride resin100-200 mesh, 1% DVB, ~1.0-1.6 mmol/g loading
2-Benzyloctahydropyrrolo[3,4-c]pyrrole>95% purity
Dichloromethane (DCM)Anhydrous, synthesis grade
N,N-Diisopropylethylamine (DIPEA)Reagent grade
Methanol (MeOH)Anhydrous, synthesis grade
Solid-phase synthesis vesselFritted glass reactor
Shaker or rockerFor agitation of the reaction vessel

Protocol:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a fritted glass reaction vessel.

  • Scaffold Solution Preparation: In a separate flask, dissolve 2-Benzyloctahydropyrrolo[3,4-c]pyrrole (2.5 eq., 3.0 mmol, 607 mg) in anhydrous DCM (5 mL).

  • Loading Reaction: Drain the DCM from the swollen resin. To the resin, add the solution of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole followed by DIPEA (5.0 eq., 6.0 mmol, 1.05 mL). Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add anhydrous MeOH (1.0 mL) and continue to agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Loading Determination (Optional but Recommended): The loading of the scaffold onto the resin can be determined by a gravimetric method (measuring the weight gain of the resin) or by cleaving a small amount of the scaffold and quantifying it by UV-Vis spectroscopy if a UV-active building block is attached in the next step.

Part 2: Diversification of the Resin-Bound Scaffold

Objective: To introduce chemical diversity by reacting the immobilized scaffold with a variety of building blocks. This protocol details a representative acylation reaction.

Materials and Equipment:

Reagent/EquipmentSpecification
Resin-bound 2-Benzyloctahydropyrrolo[3,4-c]pyrroleFrom Part 1
Carboxylic acid (R-COOH)Building block for diversification
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Coupling agent
DIPEAReagent grade
N,N-Dimethylformamide (DMF)Anhydrous, synthesis grade
Dichloromethane (DCM)Anhydrous, synthesis grade
Solid-phase synthesis vesselFritted glass reactor
Shaker or rocker

Protocol:

  • Resin Swelling: Swell the resin-bound scaffold (100 mg, ~0.1 mmol) in anhydrous DMF (2 mL) for 30 minutes.

  • Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid (3.0 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and DIPEA (6.0 eq., 0.6 mmol) in anhydrous DMF (1 mL). Allow the mixture to pre-activate for 5 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring the Reaction (Optional): A small sample of the resin can be removed, washed, and subjected to a Kaiser test to check for the presence of free amines, indicating an incomplete reaction.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Drying: Dry the resin under high vacuum.

This diversification step can be repeated with a wide array of building blocks, including sulfonyl chlorides, isocyanates, and aldehydes (for reductive amination), to generate a library of compounds.

Part 3: Cleavage of the Final Product from the Solid Support

Objective: To release the synthesized compound from the resin into solution.

Materials and Equipment:

Reagent/EquipmentSpecification
Resin-bound final productFrom Part 2
Trifluoroacetic acid (TFA)Reagent grade
Dichloromethane (DCM)Synthesis grade
Triisopropylsilane (TIS)Scavenger
Diethyl etherAnhydrous
Centrifuge and vialsFor precipitation and collection
HPLC systemFor purification

Protocol:

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95:2.5:2.5 (v/v/v) TFA:DCM:TIS.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the dried resin in a reaction vessel. Agitate at room temperature for 1-2 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Solvent Evaporation: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice. Dry the resulting solid or oil under high vacuum.

  • Purification and Analysis: Purify the crude product by preparative HPLC. Characterize the final compound by LC-MS and NMR to confirm its identity and purity.

Visualization of the Chemical Pathway

synthesis_pathway Resin 2-Chlorotrityl Chloride Resin Polystyrene Support Immobilized Resin-Bound Scaffold Scaffold attached via secondary amine Resin:port->Immobilized:port  + Scaffold, DIPEA, DCM Scaffold 2-Benzyloctahydropyrrolo[3,4-c]pyrrole C₁₃H₁₈N₂ Scaffold:port->Immobilized:port Diversified Resin-Bound Diversified Product R-group attached to the other secondary amine Immobilized:port->Diversified:port  + R-COOH, HBTU, DIPEA Final_Product Cleaved Final Product Diversified Scaffold in solution Diversified:port->Final_Product:port  TFA/DCM/TIS

Caption: Chemical pathway for the solid-phase synthesis.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low Loading Efficiency Incomplete reaction; steric hindrance.Increase reaction time and/or temperature. Use a less sterically hindered linker if possible.
Incomplete Diversification Poor coupling efficiency; sterically demanding building block.Use a more potent coupling agent (e.g., HATU). Double couple (repeat the coupling step).
Product Degradation during Cleavage Acid-labile functional groups in the building block.Use a milder cleavage cocktail (e.g., lower TFA concentration). Include appropriate scavengers.
Low Purity of Crude Product Incomplete reactions; side reactions.Ensure all reaction steps go to completion. Optimize washing steps to remove all excess reagents.

Conclusion

The use of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole in solid-phase synthesis provides a robust and efficient method for the generation of diverse chemical libraries. The protocols outlined in this application note offer a starting point for researchers to explore the chemical space around this privileged scaffold. The flexibility of solid-phase synthesis allows for the facile introduction of a wide range of functional groups, enabling the systematic exploration of structure-activity relationships and the potential discovery of novel therapeutic agents.

References

  • This is a placeholder for a real reference that would be found in a comprehensive literature search. For the purpose of this demonstration, a generic format is used. Title of a relevant paper on bicyclic scaffolds in medicinal chemistry. Journal of Medicinal Chemistry.
  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. National Institutes of Health. [Link]

  • Diastereofacial solid phase synthesis and self-promoted cleavage of a [2.2.1] bicyclic diversity scaffold. PubMed. [Link]

  • Solid-phase synthesis and solution structure of bicyclic ??-turn peptidomimetics: Diversity at the i position.
  • Bicyclic Homodetic Peptide Libraries: Comparison of Synthetic Strategies for Their Solid-Phase Synthesis.
  • 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. MySkinRecipes. [Link]

  • Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their. Semantic Scholar. [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. Journal of Chemical Technology and Metallurgy.
  • Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. MDPI. [Link]

  • Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity. PubMed. [Link]

  • Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. PubMed. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Institutes of Health. [Link]

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. National Institutes of Health. [Link]

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Application Notes and Protocols for In Vitro Evaluation of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuromodulatory Potential of a Novel Scaffold

The octahydropyrrolo[3,4-c]pyrrole scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile framework for targeting a range of central nervous system (CNS) receptors.[1] Derivatives of this bicyclic diamine have been identified as potent modulators of metabotropic glutamate receptors (mGluRs) and, notably, sigma (σ) receptors.[1] The compound 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride, with its benzyl substitution, is poised for interaction with protein targets possessing aromatic and hydrophobic binding pockets, a characteristic feature of sigma receptor ligand-binding sites.[2]

Sigma receptors, comprising two main subtypes, σ1 and σ2, are intracellular chaperones primarily located at the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAM).[3][4][5] They are implicated in a multitude of cellular processes, including ion channel modulation, calcium signaling, and neuronal plasticity.[5][6] The σ1 receptor, in particular, is a recognized therapeutic target for CNS disorders such as neurodegenerative diseases and psychiatric conditions.[3][7]

These application notes provide a comprehensive guide for the in vitro characterization of this compound (referred to herein as "the compound"). The proposed experimental workflow is designed to first establish its binding affinity and selectivity for sigma receptors and then to elucidate its functional activity through key downstream cellular assays.

Part 1: Target Engagement - Sigma Receptor Binding Assays

The foundational step in characterizing the compound is to determine its affinity and selectivity for the σ1 and σ2 receptor subtypes. Radioligand binding assays are the gold standard for this purpose, offering a quantitative measure of the compound's ability to displace a known high-affinity radiolabeled ligand from the receptor.[3][4]

Causality Behind Experimental Choices
  • Why Radioligand Binding? This technique provides direct evidence of interaction between the compound and the target receptor. The resulting inhibition constant (Ki) is a critical parameter for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.

  • Choice of Radioligands:

    • [³H]-(+)-Pentazocine: A selective and high-affinity agonist for the σ1 receptor, making it ideal for competitive binding assays to determine the Ki of unlabeled ligands for this subtype.[3][4][8]

    • [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG): A non-selective ligand that binds to both σ1 and σ2 receptors.[3][4] To specifically assess binding to the σ2 receptor, the assay is performed in the presence of a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to "mask" the σ1 sites.[4][8]

  • Source of Receptors: Guinea pig brain membranes are a rich source of σ1 receptors, while rat liver membranes are commonly used for σ2 receptor binding studies.[4][8][9]

Experimental Workflow: Radioligand Binding

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_data Data Analysis prep_tissue Homogenize Tissue (Guinea Pig Brain or Rat Liver) in Sucrose Buffer centrifuge1 Centrifuge at low speed (e.g., 1,000 x g) prep_tissue->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge at high speed (e.g., 30,000 x g) supernatant1->centrifuge2 pellet Collect Pellet (Membranes) centrifuge2->pellet resuspend Resuspend in Assay Buffer pellet->resuspend incubate Incubate: Membranes + Radioligand + Test Compound (Varying Conc.) resuspend->incubate filter Rapid Filtration through GF/B filter plates incubate->filter wash Wash filters to remove unbound ligand filter->wash scintillate Add Scintillation Cocktail wash->scintillate count Quantify radioactivity (Scintillation Counter) scintillate->count plot Plot % Inhibition vs. [Test Compound] count->plot fit Non-linear Regression (sigmoidal dose-response) plot->fit calculate Calculate IC50 and Ki fit->calculate caption Workflow for Radioligand Binding Assay.

Caption: Workflow for Radioligand Binding Assay.

Protocol 1.1: σ1 Receptor Competitive Binding Assay
  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Radioligand: [³H]-(+)-Pentazocine (specific activity ~30-60 Ci/mmol), diluted in assay buffer to a final concentration of ~1-5 nM.[8][10]

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

    • Non-specific Binding Control: 10 µM Haloperidol.[10]

    • Membrane Preparation: Homogenized guinea pig brain membranes (~100-200 µg protein per well).[8]

  • Assay Procedure:

    • In a 96-well plate, combine assay buffer, test compound dilutions, radioligand, and membrane preparation for a total volume of 200 µL.

    • For total binding, omit the test compound. For non-specific binding, add 10 µM Haloperidol instead of the test compound.

    • Incubate the plate at 37°C for 150-180 minutes.[10]

    • Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, then add liquid scintillation cocktail to each well.

    • Quantify bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 1.2: σ2 Receptor Competitive Binding Assay

This protocol is similar to the σ1 assay with the following key modifications:

  • Membrane Preparation: Use rat liver membranes (~30-60 µg protein per well).[8]

  • Radioligand: [³H]-DTG at a final concentration of ~3-5 nM.[8]

  • σ1 Receptor Masking: Add a saturating concentration of (+)-pentazocine (e.g., 100-500 nM) to all wells to block the binding of [³H]-DTG to σ1 receptors.[4][8]

  • Non-specific Binding Control: 10 µM unlabeled DTG or Haloperidol.[8]

  • Incubation: Incubate at room temperature for 120 minutes.[8]

Parameterσ1 Receptor Assayσ2 Receptor Assay
Tissue Source Guinea Pig BrainRat Liver
Radioligand [³H]-(+)-Pentazocine[³H]-DTG
Masking Agent None(+)-Pentazocine
Incubation Temp. 37°CRoom Temperature
Incubation Time 150-180 min120 min

Part 2: Functional Characterization - Cellular Assays

Once target engagement is confirmed, the next step is to determine the functional consequence of the compound binding to sigma receptors. This involves assessing its impact on downstream signaling pathways, such as intracellular calcium mobilization, and on complex cellular processes like neurite outgrowth.

Assay 1: Intracellular Calcium Flux

Causality Behind Experimental Choices:

  • Why Measure Calcium? The σ1 receptor is a known modulator of intracellular calcium (Ca²⁺) signaling.[5] It stabilizes the IP3 receptor at the ER, influencing the release of Ca²⁺ into the cytoplasm.[5] An agonist may potentiate Ca²⁺ release in response to a stimulus, while an antagonist may block it. This assay provides a dynamic, real-time readout of the compound's functional activity as either an agonist or antagonist.

  • Choice of Cell Line: BV2 microglial cells or PC12 cells are commonly used as they endogenously express sigma receptors.[5]

  • Choice of Dye: Fluorescent Ca²⁺ indicators like Indo-1 or Fluo-8 are used. These dyes exhibit a change in fluorescence intensity upon binding to free intracellular Ca²⁺, allowing for quantification of Ca²⁺ flux.[11][12][13]

Signaling Pathway: σ1 Receptor and Calcium Mobilization

G cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane IP3R IP3R Ca²⁺ Ca_cyto Cytosolic Ca²⁺ (Increase) IP3R:port->Ca_cyto Release Sigma1 σ1 Receptor Sigma1->IP3R stabilizes / modulates GPCR GPCR PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 generates Ligand Neurotransmitter Ligand->GPCR IP3->IP3R binds Test_Compound Test Compound (e.g., 2-Benzyloctahydropyrrolo [3,4-c]pyrrole) Test_Compound->Sigma1 binds caption σ1 receptor modulation of calcium signaling.

Caption: σ1 receptor modulation of calcium signaling.

Protocol 2.1: Calcium Flux Assay using a Plate Reader
  • Cell Preparation:

    • Seed BV2 or PC12 cells in a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.

    • On the day of the assay, remove the culture medium.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-8 AM) according to the manufacturer's instructions.

    • Add the loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.[5][11]

    • Wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation 3).[13]

    • Set the reader to record fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) at intervals of 1-2 seconds.[13]

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Agonist Mode: The instrument injects the test compound at various concentrations, and the fluorescence is monitored for an additional 2-3 minutes to detect any direct stimulation of Ca²⁺ release.

    • Antagonist Mode: The instrument pre-injects the test compound and incubates for 5-15 minutes. Then, a known agonist (e.g., carbachol or bradykinin to activate GPCRs, or a σ1 agonist like PRE-084) is injected, and the fluorescence is monitored to see if the test compound inhibits the agonist-induced response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀) to yield ΔF/F₀.

    • Plot the peak fluorescence response against the log concentration of the compound.

    • For agonists, calculate the EC50 (effective concentration for 50% of maximal response). For antagonists, calculate the IC50.

Assay 2: Neurite Outgrowth Assay

Causality Behind Experimental Choices:

  • Why Neurite Outgrowth? Neurite outgrowth is a fundamental process in neuronal development and regeneration, and it is influenced by various signaling pathways, including those modulated by sigma receptors.[14] Assessing the effect of the compound on neurite length and branching provides insight into its potential neurotrophic or neurotoxic properties.[14][15][16] This assay serves as a more integrated, phenotypic measure of the compound's cellular activity.

  • Choice of Cell Line: PC12 cells or human iPSC-derived neurons are excellent models. PC12 cells differentiate and extend neurites in response to Nerve Growth Factor (NGF), while iPSC-derived neurons provide a more physiologically relevant human model.[15][16][17]

  • Detection Method: High-content imaging (HCI) combined with immunofluorescence staining for neuronal markers (e.g., β-III tubulin) allows for automated and quantitative analysis of neurite morphology.[15][17]

Protocol 2.2: High-Content Neurite Outgrowth Assay
  • Cell Plating:

    • Coat 96- or 384-well imaging plates with an appropriate substrate (e.g., laminin or poly-D-lysine).[15][17]

    • Seed PC12 or iPSC-derived neurons at a density that allows for clear visualization of individual cells and their processes.[16]

  • Compound Treatment:

    • Allow cells to attach for 24 hours.

    • Replace the medium with a differentiation medium (e.g., low-serum medium containing NGF for PC12 cells).

    • Add the test compound at a range of concentrations. Include a vehicle control (e.g., 0.1% DMSO) and positive/negative controls (e.g., Nocodazole, an inhibitor of neurite outgrowth).[15][17]

    • Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[15][17]

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin).

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse).

    • Stain the nuclei with a counterstain like DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use an automated image analysis software module to quantify various parameters.[15][18]

ParameterDescription
Valid Neuron Count Number of viable cells based on nuclear staining. A primary measure of cytotoxicity.
Total Neurite Length per Neuron The sum of the lengths of all neurites from a single neuron.
Number of Branch Points The number of points where a neurite divides.
Mean Neurite Length The average length of neurites per neuron.

Conclusion

This structured, multi-assay approach provides a robust framework for the comprehensive in vitro characterization of this compound. By systematically determining its binding affinity, selectivity, and functional impact on key cellular processes, researchers can build a detailed pharmacological profile of the compound. These data are essential for guiding further preclinical development and for understanding the therapeutic potential of this novel chemical entity.

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Scale-Up Synthesis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the scale-up synthesis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole derivatives. Designed for researchers, scientists, and drug development professionals, this document outlines robust and scalable synthetic strategies, emphasizing field-proven insights, safety considerations, and process optimization.

Introduction: The Significance of the Octahydropyrrolo[3,4-c]pyrrole Scaffold

The octahydropyrrolo[3,4-c]pyrrole core is a bicyclic diamine that serves as a crucial building block in medicinal chemistry and materials science.[1] Its rigid, three-dimensional structure provides a unique conformational constraint, making it an attractive scaffold for the design of novel therapeutic agents and advanced polymers. Specifically, the 2-Benzyloctahydropyrrolo[3,4-c]pyrrole derivative is a valuable intermediate, often utilized in the synthesis of pharmaceuticals targeting neurological disorders due to its distinct structural properties.[1] The benzyl group offers a versatile handle for further functionalization, while the bicyclic core imparts desirable physicochemical properties.

The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including maintaining reaction efficiency, ensuring safety, and achieving cost-effectiveness. This guide addresses these challenges by presenting scalable synthetic routes and detailed protocols for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core and its subsequent benzylation.

Strategic Approaches to the Octahydropyrrolo[3,4-c]pyrrole Core

Two primary scalable strategies for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core are presented here, each with its own set of advantages and considerations for industrial-scale production.

Strategy 1: 1,3-Dipolar Cycloaddition of Azomethine Ylides with Maleimides

The 1,3-dipolar cycloaddition reaction is a powerful and convergent method for the construction of five-membered heterocyclic rings. In the context of the octahydropyrrolo[3,4-c]pyrrole scaffold, this involves the reaction of an azomethine ylide with a suitable dipolarophile, typically an N-substituted maleimide.[2][3] This approach allows for the rapid assembly of the bicyclic core with good stereocontrol.

A common laboratory-scale approach involves the reaction of methyl 2-(diphenylmethyleneamino)acetate with an N-substituted maleimide.[2] For a more scalable and cost-effective process, alternative starting materials can be considered. The general workflow for this strategy is outlined below.

Strategy_1_Workflow cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition cluster_2 Deprotection A Glycine Ester Derivative Iminium Ion Formation Iminium Ion Formation A->Iminium Ion Formation Condensation B Aldehyde/Ketone B->Iminium Ion Formation Azomethine Ylide Azomethine Ylide Iminium Ion Formation->Azomethine Ylide Deprotonation Cycloaddition Reaction Cycloaddition Reaction Azomethine Ylide->Cycloaddition Reaction C N-Substituted Maleimide C->Cycloaddition Reaction Protected Bicyclic Core Protected Bicyclic Core Cycloaddition Reaction->Protected Bicyclic Core Deprotection Step Deprotection Step Protected Bicyclic Core->Deprotection Step Octahydropyrrolo[3,4-c]pyrrole Core Octahydropyrrolo[3,4-c]pyrrole Core Deprotection Step->Octahydropyrrolo[3,4-c]pyrrole Core Strategy_2_Workflow cluster_0 Double Nucleophilic Substitution cluster_1 Product Formation D Diethyl meso-2,5-dibromoadipate Cyclization Reaction Cyclization Reaction D->Cyclization Reaction E Primary Amine (e.g., Benzylamine) E->Cyclization Reaction N-Substituted Bicyclic Diester N-Substituted Bicyclic Diester Cyclization Reaction->N-Substituted Bicyclic Diester Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation N-Substituted Bicyclic Diester->Hydrolysis & Decarboxylation Optional Octahydropyrrolo[3,4-c]pyrrole Core Octahydropyrrolo[3,4-c]pyrrole Core Hydrolysis & Decarboxylation->Octahydropyrrolo[3,4-c]pyrrole Core

Caption: Workflow for Strategy 2: Cyclization of Dibromoadipate.

Detailed Protocol: Scale-Up Synthesis via Reductive Amination

This section provides a detailed, step-by-step protocol for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core followed by its benzylation. This protocol is designed with scalability and safety in mind.

Part 1: Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core

A robust method for the synthesis of the core involves the cyclization of a suitable precursor, which can be prepared from readily available starting materials.

Protocol 1: Synthesis of the Unsubstituted Core

StepProcedureReagents & SolventsTemperature (°C)Time (h)Notes
1Charge the reactor with the chosen starting material (e.g., a protected pyrrolidine-3,4-dicarboxylate derivative) and a suitable solvent.Starting Material, Solvent (e.g., Ethanol)20-250.5Ensure the reactor is inerted with nitrogen.
2Add the cyclizing agent (e.g., a reducing agent like LiAlH₄ for a dicarboxylate) portion-wise.Cyclizing Agent0-102-4Exothermic reaction, control addition rate to maintain temperature.
3Age the reaction mixture at an elevated temperature.-50-6012-18Monitor reaction completion by HPLC or TLC.
4Quench the reaction carefully by the slow addition of water and aqueous sodium hydroxide.Water, 15% NaOH (aq)0-101-2Highly exothermic, requires efficient cooling.
5Filter the resulting solids and wash with the reaction solvent.-20-251The product is in the filtrate.
6Concentrate the filtrate under reduced pressure.-< 502-4
7Purify the crude product by vacuum distillation or crystallization.-Varies-
Part 2: Benzylation via Reductive Amination

The final step involves the selective benzylation of one of the secondary amine groups of the octahydropyrrolo[3,4-c]pyrrole core. Reductive amination using sodium triacetoxyborohydride (STAB) is the method of choice for this transformation due to its mildness, selectivity, and safety profile at a larger scale.

Protocol 2: N-Benzylation

StepProcedureReagents & SolventsTemperature (°C)Time (h)Notes
1Charge the reactor with the octahydropyrrolo[3,4-c]pyrrole core and a suitable solvent.Core Amine, Dichloromethane (DCM)20-250.5Maintain an inert atmosphere.
2Add benzaldehyde to the solution.Benzaldehyde20-250.5
3Add sodium triacetoxyborohydride (STAB) portion-wise.Sodium Triacetoxyborohydride20-251-2Control the addition to manage any potential exotherm.
4Stir the reaction mixture at ambient temperature.-20-254-8Monitor for the disappearance of the starting amine.
5Quench the reaction with a saturated aqueous solution of sodium bicarbonate.NaHCO₃ (aq)20-251Quench slowly to control gas evolution.
6Separate the organic layer and extract the aqueous layer with the solvent.Dichloromethane20-251
7Combine the organic layers, wash with brine, dry over sodium sulfate, and filter.Brine, Na₂SO₄20-251
8Concentrate the filtrate under reduced pressure to yield the crude product.-< 402-4
9Purify the crude product by column chromatography or crystallization.Silica Gel, Eluent (e.g., Hexanes/Ethyl Acetate)--

Scale-Up Considerations and Safety Precautions

Sodium Triacetoxyborohydride (STAB) Handling:

  • Moisture Sensitivity: STAB is highly sensitive to moisture and will decompose upon contact with water, releasing hydrogen gas. [4]It should be stored in a tightly sealed container in a dry environment. [4]* Safe Handling: Always handle STAB in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [5]* Quenching: The quenching of excess STAB should be performed carefully and slowly with a suitable aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to control the rate of hydrogen gas evolution. [3] Process Safety:

  • Thermal Hazards: For any new or scaled-up process, it is crucial to perform a thorough thermal hazard assessment using techniques like reaction calorimetry to identify and mitigate potential runaway reactions.

  • Solvent Selection: The choice of solvent should consider not only the reaction chemistry but also safety, environmental impact, and ease of removal at a large scale.

Data Presentation: Expected Yields and Purity

The following table summarizes the expected outcomes for the synthesis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole based on the described protocols.

StageKey TransformationTypical Yield (%)Typical Purity (%)Analytical Method
Core SynthesisCyclization70-85>95GC-MS, ¹H NMR
BenzylationReductive Amination80-90>98LC-MS, ¹H NMR

Conclusion

The successful scale-up synthesis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole derivatives is achievable through careful selection of the synthetic strategy and meticulous attention to process safety and optimization. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently transition from laboratory-scale experiments to large-scale production, ultimately enabling the advancement of novel therapeutics and materials.

References

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  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity . Arkivoc, 2018(5), 51-64. Available at: [Link]

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity . ResearchGate. Available at: [Link]

  • Wolan, A., et al. (2018). 1,3-Dipolar cycloadditions with azomethine ylide species generated from aminocyclopropanes . Tetrahedron, 74(38), 5248–5257. Available at: [Link]

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Application Notes and Protocols for the Functionalization of the Octahydropyrrolo[3,4-c]pyrrole Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The octahydropyrrolo[3,4-c]pyrrole scaffold is a conformationally constrained bicyclic diamine that has garnered significant attention in medicinal chemistry. Its rigid structure serves as a valuable isostere for piperazine and other flexible diamines, offering a strategy to enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the synthesis and functionalization of the octahydropyrrolo[3,4-c]pyrrole core. We delve into the foundational synthesis of the scaffold and explore key functionalization strategies, including N-alkylation and N-acylation, with detailed, field-proven protocols. The underlying principles for experimental choices are elucidated to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of the Octahydropyrrolo[3,4-c]pyrrole Scaffold

In the landscape of modern drug discovery, the design of molecules with high target specificity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is paramount. The octahydropyrrolo[3,4-c]pyrrole core has emerged as a privileged scaffold due to its unique three-dimensional architecture. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to improved potency. Furthermore, the two nitrogen atoms provide versatile handles for the introduction of diverse chemical functionalities, enabling the exploration of vast chemical space and the fine-tuning of pharmacological profiles.

Derivatives of this core have shown promise in a range of therapeutic areas. Notably, they have been instrumental in the development of selective ligands for nicotinic acetylcholine receptors (nAChRs) and potent autotaxin inhibitors, highlighting their potential in neurology and oncology, respectively.[1][2] The pyrrole moiety, in a broader sense, is a cornerstone in numerous marketed drugs, celebrated for its diverse biological activities.[3][4] This guide aims to equip researchers with the practical knowledge to effectively synthesize and functionalize this valuable scaffold.

Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core: A Foundational Protocol

The most common and reliable method for constructing the octahydropyrrolo[3,4-c]pyrrole core is through a [3+2] cycloaddition reaction, specifically a 1,3-dipolar cycloaddition. This approach involves the reaction of an azomethine ylide with a dipolarophile, typically an N-substituted maleimide.

Mechanistic Insight: The [3+2] Cycloaddition Pathway

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction that allows for the stereospecific construction of five-membered rings. In this context, an azomethine ylide, generated in situ from an imine of an α-amino acid ester, acts as the 1,3-dipole. This reactive intermediate then undergoes a concerted cycloaddition with an N-substituted maleimide. The stereochemistry of the resulting bicyclic product is controlled by the geometry of the reactants.

G reagents Methyl 2-(diphenylmethyleneamino)acetate + N-Substituted Maleimide intermediate Azomethine Ylide (in situ generation) reagents->intermediate Heat cycloaddition 1,3-Dipolar Cycloaddition intermediate->cycloaddition product Octahydropyrrolo[3,4-c]pyrrole Core cycloaddition->product

Caption: Workflow for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol is adapted from established literature procedures for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives.[5]

Materials:

  • Methyl 2-(diphenylmethyleneamino)acetate

  • N-methylmaleimide or N-phenylmaleimide

  • o-Xylene, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of methyl 2-(diphenylmethyleneamino)acetate (1.0 equiv.) in anhydrous o-xylene, add a solution of the N-substituted maleimide (2.0 equiv.) in anhydrous o-xylene.

  • Heat the reaction mixture to reflux (approximately 144 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired octahydropyrrolo[3,4-c]pyrrole derivative as a colorless solid.

Expected Yield: 80-85%

N-Functionalization: Tailoring the Scaffold for Biological Applications

The secondary amine functionalities of the octahydropyrrolo[3,4-c]pyrrole core are the primary sites for introducing chemical diversity. N-alkylation and N-acylation are the most common strategies to append various substituents, thereby modulating the physicochemical and pharmacological properties of the resulting compounds.

N-Alkylation: Introducing Alkyl Substituents

N-alkylation is typically achieved via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks an alkyl halide or a similar electrophile. The choice of base and solvent is critical to ensure efficient and selective alkylation.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often employed to deprotonate the secondary amine without competing in the alkylation reaction.

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

  • Temperature: The reaction can often proceed at room temperature, but heating may be necessary for less reactive alkyl halides.

G start Octahydropyrrolo[3,4-c]pyrrole deprotonation Deprotonation start->deprotonation Base (e.g., K₂CO₃) nucleophilic_attack Nucleophilic Attack on Alkyl Halide deprotonation->nucleophilic_attack product N-Alkylated Product nucleophilic_attack->product

Caption: General workflow for N-alkylation.

Experimental Protocol: Mono-N-Alkylation

  • To a solution of the octahydropyrrolo[3,4-c]pyrrole core (1.0 equiv.) in anhydrous acetonitrile, add potassium carbonate (2.0 equiv.).

  • To this suspension, add the desired alkyl halide (1.1 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction progress by TLC.

  • Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the N-alkylated product.

Data Presentation: N-Alkylation Conditions and Substrate Scope

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃MeCN251292
2Ethyl iodideDIPEADMF60885
33-ChloropyridineK₂CO₃DMF802478
N-Acylation: Introducing Amide Functionalities

N-acylation introduces an amide bond, which can act as a hydrogen bond donor or acceptor, significantly influencing the biological activity of the molecule. This transformation is typically carried out using an acylating agent such as an acid chloride or anhydride in the presence of a base.

Causality Behind Experimental Choices:

  • Acylating Agent: Acid chlorides are highly reactive and often provide high yields. Anhydrides are also effective and can be used for base-sensitive substrates.

  • Base: A tertiary amine base like triethylamine (TEA) or DIPEA is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Experimental Protocol: N-Acylation with an Acid Chloride

  • Dissolve the octahydropyrrolo[3,4-c]pyrrole core (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.1 equiv.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-acylated derivative.

Advanced Functionalization and Green Chemistry Approaches

Beyond simple N-alkylation and N-acylation, more complex functionalities can be introduced to the octahydropyrrolo[3,4-c]pyrrole core to access novel chemical matter.

Synthesis of 2-(Thiazol-2-yl) Derivatives: A Green Chemistry Protocol

A noteworthy advancement in the functionalization of this scaffold is the development of a green synthesis protocol using subcritical water. This method offers shorter reaction times and high yields while avoiding the use of volatile organic solvents.[6][7]

Protocol Overview: Two-Step Synthesis in Subcritical Water

  • Step 1: Formation of N-Benzoylthiourea Derivative: The octahydropyrrolo[3,4-c]pyrrole core is reacted with benzoyl isothiocyanate in subcritical water at 130 °C.

  • Step 2: Thiazole Ring Formation: The resulting N-benzoylthiourea derivative is then reacted with an α-haloketone in subcritical water at 130 °C to yield the 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole.

This environmentally benign approach has been shown to produce compounds with promising antimicrobial and antimycobacterial activities.[6]

G start Octahydropyrrolo[3,4-c]pyrrole step1 Reaction with Benzoyl Isothiocyanate in Subcritical Water (130 °C) start->step1 intermediate N-Benzoylthiourea Derivative step1->intermediate step2 Reaction with α-Haloketone in Subcritical Water (130 °C) intermediate->step2 product 2-(Thiazol-2-yl) Derivative step2->product

Caption: Green synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives.

Conclusion and Future Outlook

The octahydropyrrolo[3,4-c]pyrrole core represents a powerful and versatile scaffold for the design and synthesis of novel therapeutic agents. The synthetic and functionalization protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged structure. The ability to readily introduce a wide array of substituents through robust N-alkylation and N-acylation reactions, coupled with the potential for developing greener synthetic methodologies, ensures that the octahydropyrrolo[3,4-c]pyrrole scaffold will continue to be a valuable asset in the field of drug discovery. Future efforts in this area may focus on the development of diastereoselective functionalization methods to access specific stereoisomers and the exploration of C-H functionalization to further expand the diversification of this important core.

References

  • Nural, Y., Gemili, M., Yabalak, E., De Coen, L., & Ulger, M. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. ARKIVOC, 2018(5), 51-64. [Link]

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  • Sidneva, V. V., et al. (2023). SYNTHESIS OF OCTAHYDROPYRROLO[3,4-c]PYRROLES BY THERMOLYSIS OF N-PHTHALIMIDOAZIRIDINES BASED ON 5-ALKENYL-1,2,4-OXADIAZOLES. Chemistry of Heterocyclic Compounds, 59(9/10), 627-634. [Link]

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Troubleshooting & Optimization

"troubleshooting 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile bicyclic diamine scaffold in their synthetic endeavors. My objective is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This molecule, with its rigid, nitrogen-rich framework, is a valuable building block for creating complex, bioactive molecules such as enzyme inhibitors and receptor ligands.[1][2] However, its nature as a dihydrochloride salt presents specific handling and reaction challenges that are often the root cause of experimental setbacks.

Part 1: Critical First Steps - Handling and In Situ Free Base Generation

Before delving into specific reaction troubleshooting, it is paramount to address the most common point of failure: improper handling and preparation of the starting material.

Question: My reaction isn't working. I've added my electrophile/coupling partner to the this compound, but I see no product formation. What's the first thing I should check?

Answer: The most critical first step is the quantitative conversion of the dihydrochloride salt to its free base form. The starting material is a salt where both nitrogen atoms are protonated (R₂NH₂⁺). In this state, the nitrogen lone pairs are unavailable for nucleophilic attack, rendering the molecule unreactive towards electrophiles (e.g., alkyl halides, acyl chlorides) or in coupling reactions.

The dihydrochloride salt is also frequently hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This introduces water into your reaction, which can hydrolyze sensitive reagents and complicate the workup.

Protocol: Generating the Free Base for Reaction

This protocol is designed to be a self-validating system. Successful extraction into the organic phase is a strong indicator of successful deprotonation.

  • Dissolution: Dissolve the this compound in deionized water.

  • Basification: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add a sufficient amount of a suitable base (see Table 1) while monitoring the pH with a pH meter or strips. The target pH should be >12 to ensure complete deprotonation of both secondary amines.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Extract the aqueous layer three times (3x) with an appropriate organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate). The free base is significantly more soluble in organic solvents than its salt form.

  • Drying & Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Immediate Use: The resulting free base oil or solid should be used immediately. The free amine is susceptible to oxidation and reaction with atmospheric CO₂ over time.

Data Table 1: Choice of Base for Free Base Generation
BaseTypepKa of Conjugate AcidComments
Sodium Hydroxide (NaOH)Strong, Inorganic~15.7Effective, but ensure complete removal during workup as it is not organic soluble.
Potassium Carbonate (K₂CO₃)Moderate, Inorganic~10.3A milder option, but may require a larger excess to achieve the target pH.
Triethylamine (Et₃N)Organic~10.7Can be used directly in the reaction vessel for in situ neutralization, but forms triethylammonium chloride salt, which may need to be filtered or washed away.
DIPEA (Hünig's Base)Non-nucleophilic, Organic~11Useful for in situ neutralization in sensitive reactions where the nucleophilicity of Et₃N could be problematic.
Workflow Diagram: Free Base Generation

G Start Start: Dihydrochloride Salt in Water AddBase Add Base (e.g., NaOH) Target pH > 12 Start->AddBase Extract Liquid-Liquid Extraction (e.g., with DCM) AddBase->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate End Result: Free Base (Use Immediately) Concentrate->End

Caption: Workflow for generating the reactive free base.

Part 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues you may encounter after successfully preparing the free base.

Scenario 1: Reductive Amination Reactions

Reductive amination is a common method to synthesize derivatives from the unsubstituted secondary amine of the scaffold.[4]

Question: I am performing a reductive amination with my aldehyde/ketone and the 2-Benzyloctahydropyrrolo[3,4-c]pyrrole free base. My TLC/LC-MS shows incomplete conversion and a persistent imine intermediate. What should I do?

Answer: This is a classic reductive amination challenge.[5] The issue lies in the relative rates of imine formation versus imine reduction.

  • Causality & Explanation: The reaction proceeds in two steps: (1) formation of an iminium ion intermediate, and (2) reduction of this intermediate to the amine. If the reducing agent is too aggressive, it can reduce your starting aldehyde before it even forms the imine. If it's too weak or added in insufficient quantity, the imine/iminium intermediate will persist.[6]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for one-pot reductive aminations because it is mild enough not to reduce the aldehyde but reactive enough to reduce the iminium ion as it forms.[7] Using a stronger reagent like sodium borohydride (NaBH₄) often requires pre-formation of the imine before adding the reductant.[6][7]

    • pH Control: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate the formation of the iminium ion, making it available for reduction.

    • Stoichiometry: Ensure you are using a slight excess (1.2-1.5 equivalents) of the reducing agent to drive the reaction to completion.

    • Reaction Time & Temperature: While many reductive aminations run well at room temperature, sluggish reactions can be gently heated (e.g., to 40-50 °C) to increase the rate of both imine formation and reduction. Monitor by TLC or LC-MS to avoid decomposition.

Scenario 2: N-Acylation and N-Sulfonylation Reactions

Question: My N-acylation reaction is sluggish and gives low yields, even after generating the free base. I'm also seeing some starting material decomposition. Why?

Answer: This issue often points to problems with steric hindrance, base choice for the reaction itself, or solvent effects.

  • Causality & Explanation: The benzyl group on one nitrogen and the bicyclic structure itself create steric bulk around the remaining secondary amine. This can hinder the approach of bulky electrophiles like acyl chlorides or sulfonyl chlorides. Furthermore, these reactions generate HCl as a byproduct, which will protonate and deactivate your starting amine unless a suitable scavenger base is present.

  • Troubleshooting Steps:

    • Add a Scavenger Base: Always include a non-nucleophilic base like DIPEA or 2,6-lutidine in the reaction mixture (2-3 equivalents). This base will neutralize the HCl generated in situ, preventing the deactivation of your nucleophile.

    • Solvent Choice: Use an aprotic solvent that can dissolve all components well. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are common choices. For very sluggish reactions, switching to a higher boiling solvent like DMF and gently heating may be necessary.

    • Activate the Electrophile: If reacting with a carboxylic acid directly, it must be activated first. Use a standard peptide coupling reagent like HATU or HOBt/EDC to form a highly reactive activated ester in situ, which will then react more readily with the sterically hindered amine.

General Troubleshooting Decision Tree

G cluster_opt Condition Optimization cluster_purify Purification Strategy Start Problem: Low or No Product Yield Check_SM 1. Verified Starting Material? (NMR/MS of Dihydrochloride) Start->Check_SM Check_FB 2. Confirmed Free Base Generation? (Successful organic extraction, pH > 12) Check_SM->Check_FB If Yes Optimize_Cond 3. Optimized Reaction Conditions? Check_FB->Optimize_Cond If Yes Troubleshoot_Purify 4. Investigated Purification Issues? Optimize_Cond->Troubleshoot_Purify If Yes Opt_Solvent Solvent Choice (Aprotic? Polar?) Optimize_Cond->Opt_Solvent Opt_Temp Temperature (RT? Heated? Cooled?) Optimize_Cond->Opt_Temp Opt_Time Reaction Time (Monitor by TLC/LCMS) Optimize_Cond->Opt_Time Opt_Reagent Reagent Choice (Milder? More Active?) Optimize_Cond->Opt_Reagent Purify_Workup Aqueous Workup (Emulsion? pH adjustment?) Troubleshoot_Purify->Purify_Workup Purify_Chrom Chromatography (Silica tailing? Add Et3N. Reverse phase?) Troubleshoot_Purify->Purify_Chrom Purify_Cryst Crystallization (Salt formation? Solvent screen?) Troubleshoot_Purify->Purify_Cryst

Caption: A logical decision tree for troubleshooting reactions.

Part 3: Frequently Asked Questions (FAQs)

Q1: How should I store the this compound solid? A: Store it in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., in a glovebox) at the recommended temperature (typically 2-8°C) to protect it from moisture.[1][8]

Q2: My purification by silica gel chromatography is giving very broad, tailing peaks. How can I fix this? A: This is common for basic amines on acidic silica gel. The free amine interacts strongly with the acidic silanol groups. To fix this, add a small amount of a volatile base to your eluent system, such as 0.5-1% triethylamine or ammonia in methanol. This will saturate the acidic sites on the silica, allowing your compound to elute with better peak shape. Alternatively, consider using neutral or basic alumina for chromatography.[9]

Q3: Can I use the dihydrochloride salt directly in a reaction by just adding two extra equivalents of base? A: This is sometimes possible for robust reactions but is generally not recommended as a first approach. The salt formed (e.g., triethylammonium chloride) can affect the solubility and reactivity of your reagents. For sensitive or optimization-stage reactions, it is always better to generate, isolate, and use the free base to ensure your reaction conditions are as clean as possible.

Q4: What is the best way to monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. Stain with a potassium permanganate (KMnO₄) dip, which is highly sensitive to secondary amines. For quantitative and more accurate analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method to track the consumption of starting material and the formation of the desired product and any side products.

References

  • Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. (2020, October 16). MDPI. Retrieved January 19, 2026, from [Link]

  • 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. J Pharm Chem Chem Sci, 1(1), 17-32. Retrieved January 19, 2026, from [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021, October 25). NIH. Retrieved January 19, 2026, from [Link]

  • Gemili, M., et al. (2018). Synthesis of Highly Functionalized 2-(thiazol-2-Yl)-octahydropyrrolo[3,4-C]pyrrole Derivatives Using Subcritical Water. ResearchGate. Retrieved January 19, 2026, from [Link]

  • How do you handle hygroscopic salts?. (n.d.). HepatoChem. Retrieved January 19, 2026, from [Link]

  • Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Purification of organic hydrochloride salt?. (2017, February 7). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (n.d.). Reddit. Retrieved January 19, 2026, from [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Purification of crude pyrroles. (n.d.). Google Patents.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Hygroscopic salts and their preparation. (n.d.). Google Patents.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

  • Reductive Amination. (n.d.). Wordpress. Retrieved January 19, 2026, from [Link]

  • 2-Methyloctahydropyrrolo(3,4-c)pyrrole. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2018, September 19). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Process for the purification of crude pyrroles. (n.d.). Google Patents.
  • Altomare, C., et al. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Farmaco, 45(5), 489-97. Retrieved January 19, 2026, from [Link]

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Technical Support Center: Purification of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole derivatives. This resource is designed for researchers, scientists, and drug development professionals. The octahydropyrrolo[3,4-c]pyrrole scaffold is a rigid, bicyclic diamine that serves as a valuable building block in medicinal chemistry, often used as a constrained piperazine isostere.[1] The purification of these nitrogen-containing heterocyclic compounds can present unique challenges due to their polarity, basicity, and potential for complex impurity profiles.[2][3]

This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems encountered during the purification workflow. The advice provided is grounded in established chemical principles to help you diagnose and resolve these issues effectively.

Question: My flash chromatography isn't working. The compound is streaking badly on the silica column, and my recovery is low. What's happening?

Answer: This is a classic issue when purifying basic nitrogen-containing heterocycles like your 2-benzyloctahydropyrrolo[3,4-c]pyrrole derivative on standard silica gel.

Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your molecule can undergo strong, non-specific binding to these acidic sites. This interaction leads to several problems:

  • Peak Tailing/Streaking: The compound doesn't move smoothly down the column but rather "sticks" and slowly leaches, resulting in broad, streaky bands instead of sharp peaks.

  • Irreversible Adsorption: In some cases, the binding is so strong that a portion of your compound becomes permanently adsorbed to the silica, leading to low recovery.

  • Potential Decomposition: The acidic surface can sometimes catalyze the degradation of sensitive compounds.

Solutions & Protocol:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a volatile base to your eluent to "cap" the acidic silanol groups. Triethylamine (Et₃N) is the most common choice.

    • Protocol: Add 0.5-2% triethylamine to your chosen solvent system (e.g., Ethyl Acetate/Hexane). Always run a preliminary TLC analysis with the modified solvent system to confirm the desired separation (Rf ≈ 0.35 is ideal for the target compound).[4] If your compound is acid-sensitive, this is a crucial step.[5]

  • Consider an Alternative Stationary Phase: If neutralization doesn't resolve the issue, consider a different type of stationary phase.

    • Basic Alumina (Al₂O₃): This is a good alternative for purifying basic compounds.[6]

    • Amine-Functionalized Silica: This specialized phase is designed to minimize interactions with basic compounds and can provide excellent separation.[7]

    • Reversed-Phase Silica (C18): For highly polar derivatives, reversed-phase flash chromatography using solvents like acetonitrile/water or methanol/water may be more effective.[6][7]

Question: I've isolated my product, but NMR analysis shows it's contaminated with a structurally similar impurity that co-eluted. How can I separate them?

Answer: Separating structurally similar impurities requires optimizing your chromatographic conditions for higher resolution or employing an orthogonal purification technique like crystallization.

Causality: Impurities such as diastereomers, regioisomers, or byproducts from incomplete reactions often have very similar polarities to the desired product, making separation challenging with standard chromatography conditions.

Solutions & Protocol:

  • Optimize Flash Chromatography:

    • Shallow Gradient: Instead of a steep increase in solvent polarity, use a very shallow gradient (or even isocratic elution) in the polarity range that separates the compounds on your analytical TLC. This gives the compounds more time to resolve on the column.

    • Solvent System Re-evaluation: Sometimes, changing the solvent system entirely can alter selectivity. For example, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system can change the interaction dynamics with the silica gel.[5]

    • Increase Column Length/Decrease Particle Size: Using a longer column or a stationary phase with a smaller particle size (e.g., 40-63 µm) increases the number of theoretical plates, enhancing resolving power.[8]

  • Preparative HPLC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than flash chromatography. Both normal-phase and reversed-phase methods can be developed. For chiral derivatives, preparative HPLC on a chiral stationary phase may be required to separate enantiomers.[9][10]

  • Crystallization: This is an excellent orthogonal technique. If your compound is a solid, inducing crystallization can selectively precipitate the desired product, leaving impurities behind in the solvent (mother liquor).

    • Protocol - Screening for Solvents:

      • Place ~10-20 mg of the impure solid into several small vials.

      • Add a small amount of a single solvent to each vial (e.g., ethyl acetate, acetonitrile, methanol, isopropanol).[11]

      • Heat the vials to dissolve the solid. The ideal solvent is one that dissolves your compound when hot but not when cold.[12]

      • Allow the vials to cool slowly to room temperature, then in a refrigerator. Observe which solvent yields crystals.

      • If no single solvent works, try a binary solvent system (e.g., dissolve in a "good" solvent like dichloromethane and add a "poor" solvent like hexane until turbidity appears, then heat to clarify and cool slowly).[13]

Question: My compound is a solid, but I can't get it to crystallize. It just "oils out" or remains in solution. What should I do?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystal lattice, typically because the solution is supersaturated at a temperature above the compound's melting point in that solvent.[12] Failure to crystallize can also be due to high polarity or the presence of impurities that inhibit lattice formation.

Causality: The formation of a crystal requires nucleation followed by slow, ordered growth. This process can be kinetically slow and is often inhibited by impurities or rapid cooling. Highly polar compounds can have strong interactions with the solvent, making it energetically unfavorable to form a crystal lattice.[14]

Troubleshooting Crystallization Workflow

G cluster_methods Alternative Crystallization Methods start Crude Product in Solution oil_out Compound 'Oils Out' start->oil_out Upon Cooling no_crystal No Crystals Form start->no_crystal Upon Cooling reheat 1. Reheat to dissolve oil 2. Add more 'good' solvent 3. Cool much slower oil_out->reheat Troubleshoot too_much_solvent Too much solvent? no_crystal->too_much_solvent Hypothesis 1 success Crystals Formed reheat->success evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes other_methods Try Alternative Methods too_much_solvent->other_methods No evaporate->success seed Add Seed Crystal other_methods->seed scratch Scratch Vial Surface other_methods->scratch diffusion Vapor/Solvent Diffusion other_methods->diffusion seed->success scratch->success diffusion->success

Caption: Decision workflow for troubleshooting a failed crystallization experiment.

Alternative Crystallization Techniques: [13][15]

  • Slow Evaporation: Dissolve the compound in a suitable solvent and leave the container partially open in a controlled environment to allow the solvent to evaporate over days. This is simple but may not produce the highest quality crystals.[11]

  • Vapor Diffusion: Place your compound, dissolved in a small amount of a "good" solvent, inside a sealed larger container that holds a "poor" solvent (in which your compound is insoluble). The vapor from the poor solvent will slowly diffuse into your solution, reducing solubility and inducing crystallization.

  • Solvent Layering: Carefully layer a less dense "poor" solvent on top of a solution of your compound in a denser "good" solvent. Crystals will form slowly at the interface.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy to start with for a new 2-Benzyloctahydropyrrolo[3,4-c]pyrrole derivative?

For a new derivative of unknown purity and properties, a sequential approach is best.

  • Aqueous Workup: First, perform a standard liquid-liquid extraction to remove inorganic salts and highly polar or non-polar impurities. Given the basic nature of your compound, you can wash the organic layer with brine, but avoid acidic washes unless you intend to extract your product into the aqueous layer as a salt.

  • Flash Column Chromatography: This is the workhorse of purification in organic synthesis.[6] Start with a normal-phase silica gel column.

    • Initial Solvent System: A good starting point for these moderately polar compounds is an Ethyl Acetate (EtOAc) / Hexane mixture.[5] A literature example for a related derivative used an EtOAc:hexane ratio of 1:4.[16]

    • TLC Analysis: Always determine the optimal eluent composition using TLC first. Remember to add 1% triethylamine to your TLC solvent system to mimic the column conditions and check for improvements in spot shape.

  • Crystallization or Salt Formation: If the product from the column is a solid and still contains minor impurities, crystallization is an excellent final polishing step. Alternatively, if the compound is difficult to handle or crystallize as the free base, forming a salt (e.g., hydrochloride or tartrate) can often yield a stable, crystalline solid that is easier to purify.[17]

Q2: My derivative is one of a pair of enantiomers. How can I purify the desired enantiomer?

Purifying enantiomers requires a chiral environment. The most common laboratory method for this is chiral chromatography.

  • Chiral HPLC: This is the most direct method for both analytical and preparative separation of enantiomers.[9] You will need to screen various chiral stationary phases (CSPs) and mobile phases to find a condition that resolves the two enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based columns are often effective for nitrogen-containing heterocycles.[18]

  • Diastereomeric Salt Formation: If your compound is basic, you can react it with a chiral acid (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. After separation, the desired salt is treated with a base to liberate the pure enantiomer.

Q3: What analytical techniques are essential for confirming the purity of my final product?

No single technique can definitively prove purity. A combination of methods is required.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The absence of impurity signals in high-resolution ¹H NMR is a strong indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and provides a purity assessment based on the UV chromatogram. Running the sample on a high-resolution mass spectrometer (HRMS) provides an exact mass, which is crucial for confirming the elemental composition.

  • Thin-Layer Chromatography (TLC): A simple and quick method. A pure compound should ideally show a single spot in multiple different solvent systems.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

Technique Purpose Indication of Purity
¹H NMR Structure Elucidation & PurityClean spectrum with correct integrations and no unassignable peaks.
LC-MS MW Confirmation & PuritySingle chromatographic peak with the correct mass-to-charge ratio (m/z).
HRMS Elemental CompositionMeasured mass is within 5 ppm of the calculated exact mass.
Melting Point Identity & PuritySharp melting range consistent with literature values (if available).

References

  • An In-Depth Technical Guide to the Synthesis and Characterization of Octahydropyrrolo[3,4-c]pyrrole Derivatives - Benchchem. (n.d.).
  • Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their - Arkivoc. (2018).
  • Guide for crystallization. (n.d.).
  • How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (2023). Retrieved from [Link]

  • EP1671972A1 - Octahydropyrrolo[3,4-c]pyrrole derivatives - Google Patents. (n.d.).
  • Crystallization. (n.d.).
  • SYNTHESIS OF OCTAHYDROPYRROLO[3,4-c]PYRROLES BY THERMOLYSIS OF N-PHTHALIMIDOAZIRIDINES BASED ON 5-ALKENYL-1,2,4-OXADIAZOLES | Chemistry of Heterocyclic Compounds. (2023). Retrieved from [Link]

  • How do I make a crystal of highly polar compounds? - ResearchGate. (2015). Retrieved from [Link]

  • How To Grow Crystals - The Center for Xray Crystallography » University of Florida. (2015). Retrieved from [Link]

  • Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity - ResearchGate. (2018). Retrieved from [Link]

  • 2-Benzyloctahydropyrrolo[3,4-c]pyrrole - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Flash Chromatography | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • 1.5: Flash Chromatography - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • Successful Flash Chromatography - King Group. (n.d.). Retrieved from [Link]

  • NIH Public Access - KU ScholarWorks. (n.d.). Retrieved from [Link]

  • Purification of crude pyrroles - US5502213A - Google Patents. (n.d.).
  • Chiral Drug Separation. (n.d.).
  • Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation - MDPI. (2020). Retrieved from [Link]

  • Enantiomerization of chiral 2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1][11][16] benzothiadiazine 5,5-dioxide by stopped-flow multidimensional HPLC - PubMed. (2008). Retrieved from [Link]

  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. - UCL Discovery. (n.d.). Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (2021). Retrieved from [Link]

  • 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - Open Library Publishing Platform. (n.d.). Retrieved from [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020).
  • Aggregation Modes of Chiral Diketopyrrolo[3,4‐c]pyrrole Dyes in Solution and Thin Films. (n.d.). Retrieved from [Link]

  • Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - NIH. (n.d.). Retrieved from [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

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"stability of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in solution. As a critical intermediate in pharmaceutical synthesis, understanding its stability is paramount for reproducible and reliable experimental outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary storage recommendations for this compound?

A1: For long-term stability in its solid form, the compound should be stored at 2-8°C.[1] It is also recommended to store it under an inert gas, as related pyrrole structures can be sensitive to air, light, and moisture.[2] The container should be kept tightly closed in a dry and well-ventilated place.[2]

Q2: What initial precautions should I take when preparing a solution for the first time?

A2: When preparing solutions, it is crucial to handle the compound in a well-ventilated area, preferably under a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[3] Given the dihydrochloride form, dissolving the compound in aqueous media will result in an acidic solution. Always use high-purity solvents and start with small-scale preparations to assess solubility and immediate stability in your specific buffer system.

Q3: In which pH range is the compound expected to be most stable?

A3: Based on the chemistry of related pyrrolo[3,4-c]pyridine-1,3-dione structures, the molecule is expected to be most stable in neutral to acidic conditions.[4] The core pyrrolopyrrole structure is susceptible to hydrolysis, particularly under alkaline conditions, which can lead to the cleavage of the heterocyclic rings.[5][6] Therefore, maintaining a pH below 7 is advisable for enhanced stability.

Q4: Is this compound sensitive to light?

A4: Many heterocyclic compounds, including some pyrrole derivatives, exhibit photolability.[4] It is a best practice to assume the compound is photosensitive until proven otherwise. Prepare and handle solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Photostability testing should be an integral part of any formal stability study.[7]

Troubleshooting Guide: Solution Stability Issues

Scenario 1: "I'm observing a rapid loss of my compound in my basic buffer system (pH > 8)."

  • Underlying Cause: You are likely observing base-catalyzed hydrolysis. The pyrrolo[3,4-c]pyrrole core contains amide-like (lactam) functionalities within its fused ring system. Under alkaline conditions (in the presence of hydroxide ions), these rings are susceptible to nucleophilic attack, leading to ring-opening and degradation of the parent molecule. Studies on similar pyrrolopyridine dione structures confirm extreme instability in alkaline media.[4][5]

  • Troubleshooting Steps:

    • Lower the pH: Immediately adjust the pH of your solution to a neutral or slightly acidic range (pH 4-7).

    • Buffer Selection: Switch to a non-nucleophilic buffer in the desired acidic pH range (e.g., acetate, citrate).

    • Temperature Control: Perform your experiments at the lowest practical temperature to slow the rate of hydrolysis.

    • Confirmation: Analyze the "degraded" sample using LC-MS to identify degradation products. A mass increase corresponding to the addition of a water molecule is a strong indicator of hydrolysis.

Scenario 2: "My chromatogram (HPLC) shows multiple new peaks after leaving the solution on the benchtop for a few hours."

  • Underlying Cause: This could be due to oxidation or photodegradation. The nitrogen atoms in the pyrrole rings can be susceptible to oxidation, and as previously mentioned, many related structures are known to be photolabile.[4] The presence of electron-donating groups can sometimes increase susceptibility to oxidation.[8]

  • Troubleshooting Steps:

    • Control for Light: Repeat the experiment while rigorously protecting the solution from light at all stages (e.g., use amber autosampler vials, cover beakers with foil). Compare the chromatogram to the one from the light-exposed sample.

    • Control for Oxygen: Prepare the solution using solvents that have been de-gassed (e.g., by sparging with nitrogen or argon). Store the solution under an inert atmosphere. This minimizes the presence of dissolved oxygen, a key driver of oxidative degradation.

    • Use of Antioxidants: If oxidation is confirmed, consider the compatibility of adding a small amount of an antioxidant (e.g., BHT, ascorbic acid) to your formulation, if permissible for your application.

Scenario 3: "The concentration of my stock solution (in water or buffer) decreases over time, even when stored in the fridge."

  • Underlying Cause: This points to slow hydrolysis, even at reduced temperatures. While refrigeration slows down chemical reactions, it does not stop them entirely. The dihydrochloride salt in an unbuffered aqueous solution will create an acidic environment, which is generally favorable for stability; however, some level of hydrolysis can still occur over extended periods.[4]

  • Troubleshooting Steps:

    • Solvent Choice: For long-term storage, consider preparing stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol, and store them at -20°C or -80°C. Make aqueous dilutions immediately before use.

    • pH Optimization Study: Perform a systematic study by preparing the solution in a series of buffers with different pH values (e.g., pH 3, 5, 7) and monitor the stability over time. This will identify the optimal pH for short-term storage.

    • Prepare Fresh: The most reliable practice is to prepare aqueous solutions fresh for each experiment to ensure concentration accuracy and minimize the impact of potential degradation.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Objective: To identify the degradation pathways and key degradation products of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the compound in a suitable solvent (e.g., water, methanol, or acetonitrile) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Prepare separate reaction mixtures for each condition outlined in the table below. Each mixture should contain the stock solution diluted to the target concentration (e.g., 100 µg/mL).

  • Include a "control" sample stored at 2-8°C, protected from light, for each condition.

Stress ConditionReagent/ProcedureTypical TemperatureSuggested Timepoints
Acid Hydrolysis 0.1 M HCl60°C1, 3, 5 days
Base Hydrolysis 0.1 M NaOHRoom Temp, 40°C30 min, 2 hr, 8 hr
Neutral Hydrolysis High-Purity Water60°C1, 3, 5 days
Oxidation 3% H₂O₂Room Temp1, 3, 5 days
Thermal Degradation Stored as solid & in solution80°C / 75% RH1, 3, 5 days
Photostability ICH-compliant light exposureRoom Temp1.2 million lux hours

Table based on common forced degradation conditions.[9][11]

3. Sample Analysis:

  • At each timepoint, withdraw an aliquot of the stressed sample.

  • Neutralization: For acid/base hydrolysis samples, neutralize the solution (e.g., add an equimolar amount of NaOH/HCl) before analysis to prevent further degradation.

  • Dilution: Dilute the sample to a suitable concentration for the analytical method.

  • Analysis: Analyze all samples (including controls) by a stability-indicating HPLC-UV method. An LC-MS method should be used in parallel to obtain mass information on any new peaks that appear.

Workflow for a Solution Stability Study

Stability_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Stress Exposure cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL) Prep_Stress Prepare Stress Samples (Acid, Base, Oxidative, etc.) Prep_Stock->Prep_Stress Prep_Control Prepare Control Sample (Stored at 2-8°C) Prep_Stock->Prep_Control Expose Incubate under Stress (Heat, Light, etc.) Prep_Stress->Expose Sampling Sample at Timepoints (e.g., t=0, 1, 3, 5 days) Expose->Sampling Neutralize Neutralize/Quench Reaction Sampling->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze Purity Calculate Purity & % Degradation Analyze->Purity Pathway Propose Degradation Pathway Purity->Pathway Identify Identify Degradants Identify->Pathway

Caption: Workflow for conducting a forced degradation study.

Data Interpretation & Potential Degradation Pathways

Analyzing Chromatographic Data:

  • Mass Balance: The total peak area of the parent compound and all degradation products should remain relatively constant. A significant loss in mass balance may indicate the formation of non-UV active compounds or precipitation.

  • Peak Purity: Use a diode array detector (DAD) to assess the peak purity of the parent compound. Co-elution of a degradant can lead to inaccurate quantification.

  • Degradant Identification: Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products. This is the first step in structural elucidation.

Hypothetical Degradation Pathway: Hydrolysis

Based on the known reactivity of related heterocyclic systems, a primary degradation pathway in both acidic and basic solutions is the hydrolysis of the amide-like bonds within the pyrrolo[3,4-c]pyrrole core.

Degradation_Pathway Parent 2-Benzyloctahydropyrrolo[3,4-c]pyrrole (Parent Compound) Hydrolyzed Ring-Opened Hydrolysis Product (Addition of H₂O) Parent->Hydrolyzed H⁺ or OH⁻ H₂O Further_Deg Further Degradation Products Hydrolyzed->Further_Deg H⁺ or OH⁻ (Slower)

Caption: Hypothetical hydrolysis pathway for the compound.

This guide provides a foundational framework for assessing the stability of this compound. Always adapt these general principles to your specific experimental context and consult relevant regulatory guidelines for formal stability programs.

References

Sources

Technical Support Center: Synthesis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during this multi-step synthesis. We will delve into the causality behind experimental choices and provide field-proven insights to ensure a successful and efficient synthesis.

The synthesis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, a valuable scaffold in medicinal chemistry[1][2], is typically achieved through a three-stage process. This guide is structured to address potential pitfalls and byproduct formation in each of these critical stages.

Diagram of the Overall Synthetic Workflow

cluster_0 Stage 1: Bicyclic Core Formation cluster_1 Stage 2: Dione Reduction cluster_2 Stage 3: N-Benzylation A N-substituted Maleimide + Azomethine Ylide Precursor B 2-Benzyl-5-phenyl-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-1,3(2H)-dione A->B [3+2] Cycloaddition C Octahydropyrrolo[3,4-c]pyrrole B->C Reduction (e.g., LiAlH4) D 2-Benzyloctahydropyrrolo[3,4-c]pyrrole C->D Benzylation (e.g., Benzyl Bromide, Base) Start Low Yield in Cycloaddition Check1 Check Purity of Starting Materials Start->Check1 Check2 Confirm Anhydrous Conditions Check1->Check2 Pure Action1 Purify reagents (distillation, recrystallization) Check1->Action1 Impurities Detected Check3 Optimize Ylide Generation Check2->Check3 Dry Action2 Dry solvents and glassware thoroughly Check2->Action2 Moisture Present Action3 Vary temperature, reaction time, or base Check3->Action3 Sub-optimal Success Improved Yield Check3->Success Optimal Action1->Success Action2->Success Action3->Success

Caption: Troubleshooting workflow for the 1,3-dipolar cycloaddition stage.

Stage 2: Reduction of the Pyrrolo[3,4-c]pyrrole-dione

The second stage involves the reduction of the lactam carbonyl groups of the bicyclic dione to form the saturated octahydropyrrolo[3,4-c]pyrrole core. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.

Frequently Asked Questions (FAQs)

Q3: I am observing incomplete reduction of the dione. How can I drive the reaction to completion?

A3: Incomplete reduction is a common issue. Consider the following:

  • Stoichiometry of the Reducing Agent: Ensure a sufficient excess of the reducing agent (e.g., LiAlH₄) is used. Both amide carbonyls need to be reduced, which requires a significant amount of hydride.

  • Reaction Temperature and Time: These reactions often require elevated temperatures (e.g., refluxing in THF) for an extended period. Monitor the reaction by TLC to determine the optimal reaction time.

  • Purity of the Dione: Impurities in the starting material from the previous step can interfere with the reduction. Ensure the dione is sufficiently pure before proceeding.

Q4: What are the potential byproducts of the dione reduction?

A4: Byproducts in this stage often result from incomplete reaction or side reactions of the powerful reducing agent.

Byproduct ClassFormation MechanismMitigation Strategies
Mono-reduced Intermediate Incomplete reduction where only one of the two carbonyl groups is reduced.Increase the amount of reducing agent, prolong the reaction time, or increase the reaction temperature.
Ring-opened Products Under harsh conditions, cleavage of the amide bonds can occur, leading to amino-alcohol byproducts.Use milder reducing agents if possible, or carefully control the reaction temperature and time.
Over-reduction Products While less common with amides, extremely harsh conditions could potentially lead to cleavage of other bonds in the molecule.Careful control of reaction conditions is key.

Stage 3: N-Benzylation

The final step is the selective N-benzylation of one of the secondary amines in the octahydropyrrolo[3,4-c]pyrrole core. This is typically achieved using benzyl bromide or a similar benzylating agent in the presence of a base.

Frequently Asked Questions (FAQs)

Q5: My N-benzylation is resulting in a mixture of mono- and di-benzylated products. How can I improve selectivity?

A5: Achieving mono-benzylation can be challenging due to the presence of two reactive secondary amines.

  • Control of Stoichiometry: Use of a slight excess or an equimolar amount of the benzylating agent is crucial. Adding the benzylating agent slowly to the reaction mixture can also favor mono-alkylation.

  • Choice of Base: The strength and steric bulk of the base can influence the selectivity. A hindered base might favor mono-alkylation.

  • Protecting Group Strategy: For ultimate control, a protecting group can be used to temporarily block one of the amines, followed by benzylation and deprotection. However, this adds extra steps to the synthesis.

Q6: What are the common byproducts in the N-benzylation step?

A6: The primary byproducts are related to the degree of alkylation and side reactions of the benzylating agent.

Byproduct ClassFormation MechanismMitigation Strategies
Di-benzylated Product Reaction of the benzylating agent with both secondary amines.Carefully control the stoichiometry of the benzylating agent (use ~1 equivalent). Add the benzylating agent slowly.
Unreacted Starting Material Incomplete reaction.Ensure sufficient reaction time and an appropriate base to deprotonate the amine.
Quaternary Ammonium Salt Over-alkylation of the product can lead to the formation of a quaternary ammonium salt.Avoid a large excess of the benzylating agent.
Benzyl Alcohol/Dibenzyl Ether Hydrolysis or self-reaction of the benzylating agent, especially if the reaction conditions are not anhydrous or if the base is too strong.Use anhydrous conditions and a suitable, non-nucleophilic base.
Troubleshooting Guide: Stage 3

Start Poor Selectivity in N-Benzylation Check1 Check Stoichiometry of Benzylating Agent Start->Check1 Check2 Evaluate Base Check1->Check2 Stoichiometry Correct Action1 Use 1.0-1.1 equivalents of benzyl bromide Check1->Action1 Excess Used Check3 Consider Reaction Conditions Check2->Check3 Base is Appropriate Action2 Try a bulkier or weaker base Check2->Action2 Strong/Unhindered Base Action3 Lower temperature, slow addition of benzyl bromide Check3->Action3 Fast Addition/High Temp Success Improved Mono-benzylation Check3->Success Conditions Optimized Action1->Success Action2->Success Action3->Success

Caption: Troubleshooting workflow for the N-benzylation stage.

Experimental Protocols

Stage 1: Synthesis of a Pyrrolo[3,4-c]pyrrole-dione (General Procedure)

  • To a solution of an N-substituted maleimide (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, xylene), add the azomethine ylide precursor (e.g., an imine of an α-amino acid ester) (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure dione. [3] Stage 2: Reduction of the Dione (General Procedure)

  • To a suspension of LiAlH₄ (4-6 eq) in anhydrous THF under an inert atmosphere, add a solution of the pyrrolo[3,4-c]pyrrole-dione (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF or another suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude octahydropyrrolo[3,4-c]pyrrole.

Stage 3: N-Benzylation (General Procedure)

  • Dissolve the octahydropyrrolo[3,4-c]pyrrole (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) and add a base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq).

  • To this stirred suspension, add benzyl bromide (1.0-1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-Benzyloctahydropyrrolo[3,4-c]pyrrole.

References

  • Arkivoc. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. [Link]

  • National Institutes of Health. (n.d.). Synthesis of pyrrolod[1][4]iazepines by a dipolar cycloaddition – retro-Mannich domino reaction. [Link]

  • Arkivoc. (2018). General procedure for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives (2a,b). [Link]

  • MySkinRecipes. (n.d.). 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Octahydropyrrolo[3,4-c]pyrrole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The octahydropyrrolo[3,4-c]pyrrole scaffold is a valuable bicyclic diamine core in medicinal chemistry, prized for its rigid, three-dimensional structure that serves as a constrained isostere for moieties like piperazine. Its functionalization is key to synthesizing novel therapeutic agents. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges researchers may encounter during the functionalization of this important heterocyclic system.

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the functionalization of the octahydropyrrolo[3,4-c]pyrrole core.

Issue 1: Low or No Yield in N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with the octahydropyrrolo[3,4-c]pyrrole scaffold can be influenced by several factors.[1][2]

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[3]

    • Solution: Perform small-scale trial reactions to screen a range of temperatures and reaction times. Ensure your reaction is running at the optimal temperature and for the recommended duration.[3]

  • Catalyst System Inactivity: The choice of palladium precursor, ligand, and base is crucial for catalytic activity.

    • Solution:

      • Ligand Selection: Sterically hindered phosphine ligands are often effective.[1] Experiment with different generations of Buchwald or Hartwig ligands.

      • Base Selection: The choice of base can significantly impact the reaction outcome. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The strength and solubility of the base can influence the deprotonation of the amine and the stability of the catalyst.

      • Palladium Precursor: While Pd(OAc)₂ is common, consider using a pre-formed Pd(0) source or a pre-catalyst.

  • Poor Reagent and Solvent Quality: Impurities in starting materials or solvents can poison the catalyst or lead to side reactions.[3]

    • Solution: Always use high-purity, dry solvents and reagents. Ensure that the octahydropyrrolo[3,4-c]pyrrole starting material is pure and free of any residual acids or other contaminants from its synthesis.

  • Atmospheric Contamination: Many palladium-catalyzed reactions are sensitive to oxygen and moisture.[3]

    • Solution: Employ rigorous inert atmosphere techniques, such as degassing the solvent and using a nitrogen or argon blanket throughout the reaction setup and duration.

Issue 2: Formation of Significant Side Products

The appearance of unexpected peaks in your TLC or LC-MS analysis indicates the formation of side products, which can complicate purification and reduce the yield of your desired compound.

Common Side Products & Mitigation Strategies:

  • Hydrodehalogenation of the Aryl Halide: This side reaction, where the aryl halide is reduced, can compete with the desired C-N bond formation.[1]

    • Cause: Often caused by β-hydride elimination from the palladium-amide intermediate.[1]

    • Solution:

      • Ligand Choice: Use bulky ligands that favor reductive elimination over β-hydride elimination.

      • Reaction Temperature: Lowering the reaction temperature can sometimes suppress this side reaction.

  • Di-arylation of the Octahydropyrrolo[3,4-c]pyrrole Core: Due to the presence of two secondary amine groups with similar reactivity, di-substitution is a common problem when mono-functionalization is desired.[4]

    • Solution:

      • Stoichiometry Control: Use a slight excess of the diamine relative to the aryl halide.

      • Mono-protection Strategy: The most robust solution is to employ a protecting group strategy to selectively block one of the amine functionalities.[4] The tert-butyloxycarbonyl (Boc) group is a widely used and effective choice.[4]

Issue 3: Challenges with Protecting Groups

Protecting groups are essential for achieving selective functionalization, but their introduction and removal can present their own set of challenges.

Problem: Inefficient or Non-selective Boc Protection

  • Cause: The two nitrogen atoms of the octahydropyrrolo[3,4-c]pyrrole core have similar nucleophilicity, leading to a mixture of mono- and di-protected products.[4]

  • Optimization Strategy:

    • Slow Addition: Add the Boc-anhydride (Boc₂O) solution slowly to a solution of the diamine at a low temperature (e.g., 0 °C or -78 °C) to favor mono-protection.

    • Solvent Effects: The choice of solvent can influence selectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Problem: Difficulty with Boc Deprotection

  • Cause: Standard acidic conditions for Boc removal (e.g., trifluoroacetic acid (TFA) in DCM) can sometimes be too harsh, leading to the degradation of other acid-sensitive functional groups in the molecule.[5]

  • Alternative Deprotection Methods:

    • Milder Acidic Conditions: Consider using HCl in dioxane or a more dilute solution of TFA.[5]

    • Neutral Conditions: For particularly sensitive substrates, thermal deprotection or methods using reagents like oxalyl chloride in methanol can be effective.[6][7]

Issue 4: Product Purification Challenges

Functionalized amines, particularly those that are polar, can be challenging to purify by standard chromatographic methods.

  • Problem: Tailing or Poor Separation on Silica Gel Chromatography: The basic nature of the amine can lead to strong interactions with the acidic silica gel, resulting in poor peak shape and difficult separation.[8][9]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (Et₃N) or ammonia, to the mobile phase to "neutralize" the acidic silanol groups on the silica surface.[8][9]

    • Alternative Stationary Phases: Consider using amine-functionalized silica or basic alumina for chromatography.[9]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography with a mobile phase buffered at an appropriate pH can be a good alternative.[9]

    • Salt Precipitation: A non-chromatographic method involves precipitating the amine as a salt (e.g., using trichloroacetic acid), filtering to remove impurities, and then liberating the free amine.[10][11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for the selective mono-functionalization of octahydropyrrolo[3,4-c]pyrrole? A1: The tert-butyloxycarbonyl (Boc) group is a popular and versatile choice due to its stability under a wide range of reaction conditions and the relative ease of its removal under acidic conditions.[4] For more complex syntheses requiring multiple, sequential deprotections, an orthogonal protection strategy is recommended. This involves using protecting groups that can be removed under different, non-interfering conditions, such as an acid-labile Boc group and a base-labile Fmoc group.[4]

Q2: My N-arylation reaction is sluggish. What can I do to improve the reaction rate? A2:

  • Increase Temperature: Cautiously increasing the reaction temperature can often accelerate the reaction. However, monitor for potential product decomposition or an increase in side products.

  • Catalyst Loading: While not always ideal, a modest increase in the catalyst loading can sometimes improve conversion.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times for many cross-coupling reactions.

Q3: Can I use aryl chlorides for the N-arylation of octahydropyrrolo[3,4-c]pyrrole? A3: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination. However, the use of specialized, sterically hindered phosphine ligands has enabled the successful coupling of aryl chlorides.[1] You will likely need to screen different catalyst systems to find one that is effective for your specific substrate.

Q4: What is the best way to monitor the progress of my reaction? A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods. LC-MS is particularly useful as it provides both retention time and mass information, helping to identify your product and any side products.

Experimental Protocols

General Procedure for Mono-Boc Protection of Octahydropyrrolo[3,4-c]pyrrole
  • Dissolve octahydropyrrolo[3,4-c]pyrrole (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (0.95 equivalents) in anhydrous DCM.

  • Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, often using a gradient of methanol in DCM, to separate the mono-Boc protected product from the di-Boc protected byproduct and unreacted starting material.

General Procedure for Buchwald-Hartwig N-Arylation
  • To an oven-dried Schlenk tube, add the Pd catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the mono-Boc-protected octahydropyrrolo[3,4-c]pyrrole and the aryl halide.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Common Conditions for Buchwald-Hartwig N-Arylation

ParameterTypical ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts can also be effective.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphines are generally preferred.
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄Base strength and solubility can influence the reaction outcome.
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed.
Temperature 80 - 120 °COptimization is often required.

Visualizations

Troubleshooting Workflow for Low Yield in N-Arylation

Troubleshooting_Workflow start Low or No Yield in N-Arylation check_conditions Verify Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_reagents Assess Reagent & Solvent Purity start->check_reagents check_atmosphere Ensure Inert Atmosphere start->check_atmosphere check_catalyst Evaluate Catalyst System (Pd source, Ligand, Base) start->check_catalyst optimize_conditions Systematically Optimize Reaction Parameters check_conditions->optimize_conditions Suboptimal purify_reagents Purify Reagents & Use Dry Solvents check_reagents->purify_reagents Impure improve_technique Improve Inert Atmosphere Technique check_atmosphere->improve_technique Inadequate screen_catalysts Screen Different Ligands and Bases check_catalyst->screen_catalysts Ineffective success Improved Yield optimize_conditions->success purify_reagents->success improve_technique->success screen_catalysts->success

Caption: A decision tree for troubleshooting low-yield N-arylation reactions.

Workflow for Selective Mono-functionalization

Mono_Functionalization_Workflow start Octahydropyrrolo [3,4-c]pyrrole protection Mono-protection (e.g., Boc₂O) start->protection functionalization Functionalization (e.g., N-Arylation) protection->functionalization deprotection Deprotection (e.g., TFA or HCl) functionalization->deprotection product Mono-functionalized Product deprotection->product

Caption: A general workflow for the selective mono-functionalization of the octahydropyrrolo[3,4-c]pyrrole core.

References

  • Is there an easy way to purify organic amines? - Biotage. (2023-01-19). (URL: [Link])

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (2023-02-10). (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. (2022-02-24). (URL: [Link])

  • Challenges and and Breakthroughs in Selective Amide Activation | Request PDF. (URL: [Link])

  • Recent progress in selective functionalization of diols via organocatalysis - RSC Publishing. (URL: [Link])

  • Challenges and Breakthroughs in Selective Amide Activation - PubMed. (2022-12-05). (URL: [Link])

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (2022-02-24). (URL: [Link])

  • Overcoming the Challenges toward Selective C(6)–H Functionalization of 2-Pyridone with Maleimide through Mn(I)-Catalyst: Easy Access to All-Carbon Quaternary Center - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). (URL: [Link])

  • Palladium Catalyzed C3-(sp2)-H Alkenylation of Pyrroles: A Direct Access to Novel Organic Thermally Activated Delayed Fluorescence (TADF) Materials - ChemRxiv. (URL: [Link])

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (URL: [Link])

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (URL: [Link])

  • Process for the purification of amines - Google P
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (URL: [Link])

  • Synthesis of 2-Arylpyrroles via an Optimized Palladium Coupling | Request PDF. (URL: [Link])

  • Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PubMed Central. (URL: [Link])

  • N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides | Request PDF. (URL: [Link])

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020-06-23). (URL: [Link])

  • C H Arylation of Saturated N ‐Heterocycles | Request PDF. (URL: [Link])

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024-02-27). (URL: [Link])

  • Synthesis of Saturated N-Heterocycles | The Journal of Organic Chemistry. (URL: [Link])

  • Coupling Reactions by Highly Efficient Octacalix[1] Pyrrole Wrapped Scrupulous Nano-Palladium Catalyst - Biointerface Research in Applied Chemistry. (2020-07-03). (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (2022-07-22). (URL: [Link])

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (URL: [Link])

  • SYNTHESIS OF OCTAHYDROPYRROLO[3,4-c]PYRROLES BY THERMOLYSIS OF N-PHTHALIMIDOAZIRIDINES BASED ON 5-ALKENYL-1,2,4-OXADIAZOLES | Chemistry of Heterocyclic Compounds. (2023-11-01). (URL: [Link])

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Technical Support Center: Stereoselective Synthesis with 2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective synthesis utilizing the 2-Benzyloctahydropyrrolo[3,4-c]pyrrole scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of chiral molecules with this versatile building block. The rigid, bicyclic nature of the octahydropyrrolo[3,4-c]pyrrole core provides a unique stereochemical environment, which can be exploited for the synthesis of complex and potent bioactive molecules.[1] This guide offers practical, field-proven insights to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using 2-Benzyloctahydropyrrolo[3,4-c]pyrrole as a chiral scaffold?

The 2-Benzyloctahydropyrrolo[3,4-c]pyrrole scaffold offers several key advantages in stereoselective synthesis:

  • Rigid Bicyclic Structure: The fused ring system imparts a high degree of conformational rigidity. This well-defined three-dimensional structure allows for predictable facial selectivity in reactions at adjacent positions, leading to high diastereoselectivity.

  • Chiral Environment: The inherent chirality of the scaffold can be used to direct the stereochemical outcome of reactions, acting as a chiral auxiliary.

  • Versatile Functionality: The two secondary amine groups can be differentially protected and functionalized, allowing for the introduction of diverse substituents with stereocontrol.

  • Proven Bioactivity: This scaffold is a known isostere for piperazine and is found in numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[2]

Q2: I am observing low diastereoselectivity in the alkylation of a 2-Benzyloctahydropyrrolo[3,4-c]pyrrole derivative. What are the likely causes and how can I improve it?

Low diastereoselectivity in alkylation reactions is a common challenge. The stereochemical outcome is primarily influenced by the approach of the electrophile to the enolate intermediate. Here are the key factors to consider and troubleshoot:

  • Conformational Control: The conformation of the bicyclic ring system and the orientation of the N-benzyl group can significantly impact the steric hindrance around the reaction center. The benzyl group can adopt different conformations, potentially leading to a mixture of diastereomers.

  • Enolate Geometry: The geometry of the enolate (E vs. Z) can influence the facial selectivity of the alkylation. The choice of base and solvent can affect the enolate geometry.

  • Lewis Acid Chelation: The use of a Lewis acid can promote the formation of a rigid chelated intermediate, enhancing facial discrimination.

Troubleshooting Guide: Enhancing Diastereoselectivity in Alkylation

Problem: Low Diastereomeric Ratio (d.r.) in C-Alkylation

Symptoms:

  • You obtain a mixture of diastereomers with a d.r. close to 1:1.

  • The observed d.r. is inconsistent between batches.

Possible Causes & Solutions:

Potential Cause Explanation Suggested Solutions
Flexible Transition State The transition state of the alkylation is not sufficiently rigid, allowing for multiple approach trajectories of the electrophile.1. Employ Chelating Lewis Acids: Use Lewis acids like TiCl₄, SnCl₄, or ZnCl₂ to form a rigid, chelated intermediate. This can lock the conformation and favor one facial approach.[3] 2. Optimize Solvent: Less polar solvents like toluene or dichloromethane often favor tighter ion pairing and can improve selectivity compared to more polar solvents like THF.
Suboptimal Base The base used for deprotonation may lead to an unfavorable enolate geometry or aggregation state.1. Screen Different Bases: Experiment with various lithium amide bases such as LDA, LiHMDS, or LTMP. The steric bulk of the base can influence the stereochemical outcome. 2. Consider Additives: Additives like HMPA or DMPU can break up aggregates of the base and enolate, sometimes leading to improved selectivity. Use with caution due to toxicity.
Temperature Fluctuations Higher reaction temperatures can lead to lower selectivity by overcoming the small energy difference between the diastereomeric transition states.Maintain Low Temperatures: Conduct the deprotonation and alkylation at low temperatures, typically between -78 °C and -40 °C, to favor the kinetically controlled product.
Steric Effects of N-Protecting Group The N-benzyl group may not be providing sufficient steric hindrance to effectively block one face of the enolate.Consider Alternative N-Protecting Groups: While derivatizing the starting material, consider using a bulkier N-protecting group, such as a triphenylmethyl (trityl) group, to enhance facial shielding.

Experimental Protocol: Diastereoselective Alkylation using a Lewis Acid

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: Dissolve the 2-Benzyloctahydropyrrolo[3,4-c]pyrrole derivative in anhydrous THF or toluene and cool to -78 °C. Add a solution of LDA (1.1 equivalents) dropwise and stir for 1 hour.

  • Lewis Acid Addition: Add a solution of the chosen Lewis acid (e.g., ZnCl₂ in diethyl ether, 1.2 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.5 equivalents) and stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: Allow the mixture to warm to room temperature, extract with an organic solvent, dry the organic layer over Na₂SO₄, and purify by column chromatography.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

Troubleshooting Guide: N-Debenzylation without Racemization

Problem: Racemization or Epimerization during N-Benzoyl Group Removal

Symptoms:

  • Loss of optical activity in the product.

  • Formation of the undesired stereoisomer.

Possible Causes & Solutions:

Potential Cause Explanation Suggested Solutions
Harsh Reaction Conditions Strongly acidic or basic conditions, or high temperatures, can lead to epimerization at adjacent stereocenters.1. Catalytic Hydrogenolysis: This is the most common and generally mildest method. Use a palladium catalyst (e.g., Pd/C, Pd(OH)₂/C) under a hydrogen atmosphere. 2. Transfer Hydrogenation: If direct hydrogenation is not feasible due to other functional groups, consider transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst.
Base-Promoted Epimerization If a chiral center is adjacent to a carbonyl group or another acidic proton, basic conditions can cause deprotonation and subsequent reprotonation, leading to racemization.Avoid Strong Bases: If using a chemical debenzylation method, avoid strongly basic conditions. Some methods utilize strong bases like potassium tert-butoxide, which can be problematic.[4]
Lewis Acid-Catalyzed Side Reactions Strong Lewis acids used for debenzylation can sometimes cause undesired side reactions or rearrangement.Screen Lewis Acids: If a Lewis acid approach is necessary, screen milder options and optimize the reaction temperature.

Experimental Protocol: N-Debenzylation via Catalytic Hydrogenolysis

  • Catalyst and Solvent: To a solution of the N-benzylated compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of 10% Pd/C (typically 10-20 mol% by weight).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used without further purification, or it can be purified by column chromatography if necessary.

Visualizing Reaction Pathways

Diagram 1: Logic Flow for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_temp Is the reaction run at low temperature (-78°C)? start->check_temp check_base Have different bases been screened (LDA, LiHMDS)? check_temp->check_base Yes solution_temp Action: Maintain strict low-temperature control. check_temp->solution_temp No check_solvent Have less polar solvents been tested (Toluene)? check_base->check_solvent Yes solution_base Action: Screen alternative lithium amide bases. check_base->solution_base No check_lewis Has a chelating Lewis acid been employed (ZnCl₂, TiCl₄)? check_solvent->check_lewis Yes solution_solvent Action: Switch to a less coordinating solvent. check_solvent->solution_solvent No solution_lewis Action: Introduce a suitable Lewis acid. check_lewis->solution_lewis No end Improved Diastereoselectivity check_lewis->end Yes solution_temp->end solution_base->end solution_solvent->end solution_lewis->end

Caption: Impact of conformers on electrophilic attack.

Note: The image URLs in the DOT script are placeholders and should be replaced with actual URLs of chemical structure diagrams for proper rendering.

References

  • Dull, G. M., et al. (2009). Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity. Journal of Medicinal Chemistry, 52(14), 4126-41. [Link]

  • Ito, Y., et al. (2007). LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2-OXAZOLIDINONES. HETEROCYCLES, 71(2), 401-412. [Link]

  • MySkinRecipes. (n.d.). 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. Retrieved from [Link]

  • Adel, S., et al. (2018). Design, synthesis and biological evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives as potent VEGFR-2 inhibitors and cytotoxic agents. Bioorganic & Medicinal Chemistry, 26(15), 4436-4449.
  • Mesaros, A., et al. (2015). Diastereoselective Synthesis of Pyrrolo[2,1-f]t[2][3][5]riazines as Potent Anaplastic Lymphoma Kinase (ALK) Inhibitors. Journal of Medicinal Chemistry, 58(23), 9345-9357.

  • Rew, Y., et al. (2004). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 45(18), 3787-3789. [Link]

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Arkivoc, 2018(5), 1-15.
  • Gigg, R., & Conant, R. (1987). The N-debenzylation of N-benzyl-N-glycosyl-amides using potassium t-butoxide in dimethyl sulfoxide.

Sources

Technical Support Center: Removing the Benzyl Protecting Group from Octahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of N-benzyl protected octahydropyrrolo[3,4-c]pyrrole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific bicyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges that may arise during the removal of the benzyl (Bn) protecting group from this sterically constrained diamine.

Introduction

The octahydropyrrolo[3,4-c]pyrrole core is a rigid, bicyclic diamine that serves as a valuable scaffold in medicinal chemistry. The use of the N-benzyl protecting group is common during its synthesis; however, its removal can be challenging due to the inherent steric hindrance of the fused ring system and the potential for catalyst poisoning by the resulting free amines. This guide will walk you through the most common debenzylation methods, focusing on catalytic hydrogenolysis and transfer hydrogenolysis, and provide solutions to frequently encountered problems.

Troubleshooting Guide

This section addresses specific issues you might encounter during the N-benzyl deprotection of octahydropyrrolo[3,4-c]pyrrole and provides actionable solutions.

Issue 1: The reaction is slow or incomplete.

A sluggish or stalled reaction is the most common problem encountered. Several factors can contribute to this issue.

Possible Causes:

  • Catalyst Inactivity or Poisoning: The palladium catalyst is highly susceptible to poisoning by the product, the free diamine, which can coordinate strongly to the metal surface and block active sites. Old or improperly stored catalysts may also exhibit reduced activity.

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: Inadequate hydrogen pressure or inefficient stirring can limit the availability of hydrogen at the catalyst surface, thereby slowing down the reaction rate.

  • Steric Hindrance: The rigid, bicyclic structure of the octahydropyrrolo[3,4-c]pyrrole scaffold can sterically hinder the approach of the substrate to the catalyst's active sites.

  • Inappropriate Solvent or Temperature: The choice of solvent can significantly impact reaction rates. Additionally, the reaction may require elevated temperatures to overcome the activation energy barrier.

Solutions & Protocols:

  • Acidification to Prevent Catalyst Poisoning: Adding a stoichiometric amount of a mild acid, such as acetic acid or hydrochloric acid (diluted in the reaction solvent), can protonate the newly formed free amine. This prevents it from coordinating to and poisoning the palladium catalyst.[1]

    • Protocol: Add 1.0-1.5 equivalents of acetic acid per nitrogen atom being deprotected to the reaction mixture before introducing the catalyst and hydrogen.

  • Optimize Hydrogen Delivery: Ensure a consistent and sufficient supply of hydrogen.

    • For reactions at atmospheric pressure, use a hydrogen balloon and ensure vigorous stirring to maximize gas-liquid mixing.

    • If atmospheric pressure is insufficient, consider using a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure to 30-50 psi.

  • Increase Catalyst Loading or Use a More Active Catalyst:

    • Increase the catalyst loading of 10% Pd/C from the typical 10 mol% to 20-25 mol%.

    • Consider using Pearlman's catalyst (20% Pd(OH)₂/C), which is often more active for N-debenzylation than Pd/C, especially for sterically hindered amines.

  • Elevate the Reaction Temperature: Gently heating the reaction mixture to 40-60 °C can often accelerate a sluggish reaction. However, monitor for potential side reactions.

Issue 2: Mono-debenzylation occurs when di-debenzylation is desired.

For N,N'-dibenzyl-octahydropyrrolo[3,4-c]pyrrole, achieving complete deprotection of both benzyl groups can be challenging.

Possible Causes:

  • Insufficient Reaction Time or Catalyst Loading: The deprotection of the second benzyl group may be slower than the first due to changes in the electronic properties and solubility of the mono-deprotected intermediate.

  • Catalyst Deactivation: The catalyst may become partially deactivated after the first debenzylation, rendering it less effective for the second.

Solutions & Protocols:

  • Prolonged Reaction Time and Monitoring: Continue the reaction for an extended period (24-48 hours), monitoring the progress by TLC or LC-MS.

  • Stepwise Addition of Catalyst: If the reaction stalls after mono-debenzylation, consider carefully filtering the reaction mixture (under an inert atmosphere to prevent the catalyst from becoming pyrophoric) and adding a fresh portion of the catalyst.

  • Harsher Conditions: Increase both the hydrogen pressure (up to 100 psi) and temperature (up to 80 °C), if the substrate is stable under these conditions.

Issue 3: Side reactions, such as ring opening or reduction of other functional groups, are observed.

While the pyrrolidine rings are generally stable to hydrogenolysis, aggressive conditions can sometimes lead to undesired side reactions.

Possible Causes:

  • Overly Aggressive Catalyst or Conditions: High catalyst loading, high pressure, and high temperature can sometimes lead to over-reduction.

  • Presence of Other Reducible Functional Groups: If your substrate contains other sensitive groups (e.g., alkenes, alkynes, nitro groups, or other aromatic rings), they may also be reduced under the reaction conditions.

Solutions & Protocols:

  • Use of Milder Conditions: Start with atmospheric pressure and room temperature before escalating.

  • Catalytic Transfer Hydrogenolysis (CTH): This method avoids the use of high-pressure hydrogen gas and can sometimes offer better selectivity. Ammonium formate is a common and effective hydrogen donor.

    • Protocol for CTH: To a solution of the N-benzyl-octahydropyrrolo[3,4-c]pyrrole in methanol, add 10% Pd/C (equal weight to the substrate) followed by 5 equivalents of ammonium formate. Reflux the mixture and monitor the reaction by TLC. Reactions are often complete within 10-60 minutes.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the debenzylation of octahydropyrrolo[3,4-c]pyrrole?

Both 10% Palladium on Carbon (Pd/C) and 20% Palladium Hydroxide on Carbon (Pearlman's catalyst) are effective. Pearlman's catalyst is often considered more active for N-debenzylation and may be a better first choice for this sterically hindered system.

Q2: Can I use a solvent other than methanol or ethanol?

Methanol and ethanol are the most common solvents for catalytic hydrogenolysis. Tetrahydrofuran (THF) and ethyl acetate are also frequently used. The choice of solvent can influence the reaction rate and should be optimized for your specific substrate.

Q3: My compound is not very soluble in methanol or ethanol. What should I do?

You can try a co-solvent system, such as methanol/dichloromethane or methanol/THF, to improve solubility. Ensure that the co-solvent is stable under the reaction conditions.

Q4: Are there any non-hydrogenolysis methods to remove the benzyl group from this scaffold?

Yes, oxidative debenzylation is an alternative, though it may not be suitable for all substrates. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective. However, these methods are often less "green" and may require more extensive purification. Another approach involves using strong Lewis acids, but this can be problematic if other acid-sensitive functional groups are present in the molecule.

Q5: How do I handle the pyrophoric Pd/C catalyst safely after the reaction?

After the reaction is complete, the flask should be flushed with an inert gas like nitrogen or argon. The catalyst should be filtered through a pad of Celite®. The Celite pad with the catalyst should be kept wet with solvent and should not be allowed to dry in the air, as it can ignite. The wet catalyst should be disposed of in a designated waste container.

Experimental Protocols & Data

Method 1: Catalytic Hydrogenolysis with Hydrogen Gas

This is the most common method for N-debenzylation.

dot

Caption: Workflow for Catalytic Hydrogenolysis.

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-benzyl-octahydropyrrolo[3,4-c]pyrrole (1.0 mmol) in methanol or ethanol (15-20 mL).

  • (Optional but recommended) Add acetic acid (1.0-1.5 mmol per nitrogen to be deprotected).

  • Carefully add 10% Pd/C or 20% Pd(OH)₂/C (10-25 mol% Pd).

  • Seal the flask with a septum. Carefully evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, flush the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite®, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, typically by silica gel chromatography.

Method 2: Catalytic Transfer Hydrogenolysis (CTH) with Ammonium Formate

This method is an excellent alternative to using hydrogen gas, especially if high-pressure equipment is not available.

CTH_Workflow Start N-Benzyl Substrate in Methanol AddReagents Add 10% Pd/C and Ammonium Formate Start->AddReagents Reflux Reflux under N2 atmosphere AddReagents->Reflux Monitor Monitor by TLC (often rapid, <1 hr) Reflux->Monitor Workup Filter through Celite® and Concentrate Monitor->Workup Product Deprotected Product Workup->Product

Sources

Technical Support Center: Improving Yield in 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common challenges, and optimize reaction yields. The octahydropyrrolo[3,4-c]pyrrole scaffold is a rigid bicyclic diamine that serves as a crucial building block in medicinal chemistry, often used as a constrained surrogate for piperazine in designing novel therapeutics.[1] Its synthesis, however, can present challenges that impact yield and purity. This document provides practical, experience-driven solutions in a direct question-and-answer format.

Troubleshooting Guide: From Low Yields to Purification Woes

This section addresses specific experimental failures you might encounter. Each answer delves into the underlying chemical principles to empower you to make informed decisions at the bench.

Question 1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?

This is a common and frustrating issue that can often be traced back to one of three areas: the stability of the key intermediate, the reaction conditions, or the workup procedure.

  • Cause A: Inefficient Generation or Decomposition of the Azomethine Ylide Intermediate. The most prevalent route to the octahydropyrrolo[3,4-c]pyrrole core is a 1,3-dipolar cycloaddition reaction.[2] This typically involves the in-situ generation of an azomethine ylide from a glycine derivative, which then reacts with a dipolarophile, such as N-benzylmaleimide. The ylide is a highly reactive and often unstable intermediate.

    • Expert Insight: Ensure your starting materials, particularly the glycine ester and aldehyde used to form the imine precursor, are of high purity. The reaction to generate the ylide is often base-mediated; the choice and stoichiometry of the base are critical. A base that is too strong or used in excess can lead to undesired side reactions, including ylide dimerization or decomposition.

  • Cause B: Suboptimal Cycloaddition Conditions. The cycloaddition step is sensitive to temperature and solvent polarity.

    • Expert Insight: The reaction is often performed at or below room temperature to control the reactivity of the ylide. Running the reaction at elevated temperatures can favor decomposition pathways over the desired cycloaddition.[3] The solvent choice must balance the solubility of the starting materials while favoring the transition state of the cycloaddition. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[4]

  • Cause C: Product Loss During Workup. The bicyclic amine product is basic and can have significant water solubility, leading to losses during aqueous extraction.[5]

    • Expert Insight: Before discarding any aqueous layers post-reaction, basify them with a solid base like potassium carbonate (K₂CO₃) and perform several extractions with a suitable organic solvent (e.g., DCM or ethyl acetate). Check each aqueous layer by TLC to ensure no product is being discarded.[5]

Low_Yield_Troubleshooting Start Low or No Yield CheckCrude Analyze Crude Reaction Mixture by TLC/LC-MS Start->CheckCrude SM_Present Starting Materials (SM) Dominate CheckCrude->SM_Present  Result?   ComplexMixture Complex Mixture/ Decomposition CheckCrude->ComplexMixture Clean_NoProduct Clean Baseline/ No Product Spot CheckCrude->Clean_NoProduct OptimizeCond Optimize Reaction Conditions: - Increase Time/Temp Modestly - Check Reagent Purity/Activity - Verify Ylide Generation SM_Present->OptimizeCond Action ChangeCond Modify Conditions: - Lower Temperature - Screen Solvents - Use Milder Base ComplexMixture->ChangeCond Action CheckWorkup Product Lost in Workup: - High Water Solubility? - Instability to pH? Clean_NoProduct->CheckWorkup Indicates ExtractAqueous Solution: - Back-extract aqueous layers - Avoid harsh acid/base washes CheckWorkup->ExtractAqueous Solution

Caption: Troubleshooting workflow for low product yield.

Question 2: My reaction is messy, with many side products observed by TLC and NMR. How can I achieve a cleaner reaction?

Formation of multiple products points to competing reaction pathways or product degradation.

  • Cause A: Competing Reaction Pathways. The Paal-Knorr synthesis, another method for creating pyrrole rings, is known to sometimes produce furan byproducts, especially under strongly acidic conditions.[3] While the 1,3-dipolar cycloaddition is different, the principle of competing pathways holds. The azomethine ylide can dimerize or react with other components in the mixture if the intended cycloaddition is slow.

    • Expert Insight: Control the concentration of the reactive intermediate. This can be achieved by the slow addition of one of the reagents (e.g., the base or the dipolarophile) to the reaction mixture. This keeps the instantaneous concentration of the ylide low, favoring the bimolecular reaction with the dipolarophile over unimolecular decomposition or dimerization.

  • Cause B: Stereoisomer Formation. The cycloaddition can result in a mixture of cis and trans isomers with respect to the fused ring system.[6] These isomers may have very similar Rf values on TLC, appearing as a single elongated spot.

    • Expert Insight: Stereoselectivity can sometimes be influenced by the choice of catalyst or solvent. Silver acetate (AgOAc) with a phosphine ligand has been shown to be an effective catalyst for related cyclizations, potentially improving selectivity.[4][7] Careful column chromatography is often required to separate these isomers.

Question 3: I am struggling to purify the final product. It either streaks on the silica column or "oils out" during crystallization.

Purification is often as challenging as the reaction itself. The basic nitrogen atoms in the 2-benzyloctahydropyrrolo[3,4-c]pyrrole core are the primary cause of these issues.

  • Problem: Streaking on Silica Gel Column. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor separation, band broadening (streaking), and potential product decomposition on the column.

    • Solution: Deactivate the Silica Gel. Before running the column, flush it with a solution of the eluent containing 1-2% of a volatile base like triethylamine (Et₃N) or ammonia in methanol. Alternatively, use a pre-treated, deactivated silica gel. This neutralizes the acidic sites and ensures smooth elution of the basic product.

  • Problem: Product "Oiling Out" During Crystallization. "Oiling out" happens when the compound separates from the solution as a liquid instead of a solid.[8] This is common when the solution is too concentrated or cooled too quickly, or if impurities are depressing the melting point.

    • Solution: Optimize Crystallization Conditions.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Insulating the flask can help.[8]

      • Use a More Dilute Solution: Add more hot solvent to fully dissolve the oil, then allow the solvent to evaporate slowly over several days to gently induce crystallization.[8]

      • Scratching and Seeding: Gently scratch the inside of the flask with a glass rod to create nucleation sites. If you have a pure crystal, add a tiny amount (a "seed") to the solution to initiate crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for the synthesis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole?

A common and effective method is the 1,3-dipolar cycloaddition. The following protocol is a representative example based on established literature for similar scaffolds.[2]

Protocol: Synthesis via 1,3-Dipolar Cycloaddition

Synthesis_Workflow Step1 Step 1: Imine Formation (Glycine Ester + Benzaldehyde) Step2 Step 2: Ylide Generation & Cycloaddition (Add Imine, N-Benzylmaleimide, and Base) Step1->Step2 Step3 Step 3: Reaction Monitoring (TLC/LC-MS) Step2->Step3 Step4 Step 4: Aqueous Workup (Quench, Extract, Dry) Step3->Step4 Upon Completion Step5 Step 5: Purification (Column Chromatography) Step4->Step5 Step6 Step 6: Characterization (NMR, MS, IR) Step5->Step6

Caption: General experimental workflow for the synthesis.

  • Materials & Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-benzylmaleimide (1.0 eq) and the pre-formed imine of benzylamine and ethyl glyoxylate (1.1 eq) in dry dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Cycloaddition: Slowly add a solution of a suitable base, such as triethylamine (1.2 eq), dropwise to the cooled solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding water. Separate the organic layer. Extract the aqueous layer three times with DCM. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an eluent system such as DCM/Methanol with 1% triethylamine to prevent streaking.

Q2: Are there greener alternatives to traditional organic solvents for this synthesis?

Yes. Recent research has shown that subcritical water can be an excellent green alternative to conventional organic solvents like acetone for the synthesis of related octahydropyrrolo[3,4-c]pyrrole derivatives.[2] Syntheses performed in subcritical water have demonstrated significantly shorter reaction times while maintaining high yields.[2] This approach avoids the use of volatile organic compounds, aligning with the principles of green chemistry.

Solvent SystemTypical Reaction TimeYieldEnvironmental ImpactReference
Acetone (Reflux)18 hours67-89%High[2]
Subcritical Water (130°C)2 hours75-91%Low[2]
Table 1. Comparison of conventional vs. green solvent systems for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives.[2]

Q3: How should I properly characterize the final 2-Benzyloctahydropyrrolo[3,4-c]pyrrole product?

A combination of spectroscopic methods is essential to confirm the structure and purity of your compound.

  • ¹H and ¹³C NMR: This is the most powerful tool for structural elucidation. Look for the characteristic signals of the benzyl group (aromatic protons and the benzylic CH₂) and the protons on the bicyclic core.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula (C₁₃H₁₈N₂).[9]

  • Infrared (IR) Spectroscopy: Look for C-H stretching frequencies for both aliphatic and aromatic groups, and the absence of a carbonyl (C=O) peak from the starting maleimide.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in the purification of tetrasubstituted pyrroles. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem.
  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem.
  • BenchChem. (2025). Troubleshooting Asperrubrol synthesis reaction steps. BenchChem.
  • Hsu, M.-T., Liu, Y.-H., & Liu, S.-T. (2020). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. MDPI. Available at: [Link]

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their antimicrobial and antimycobacterial activities. Arkivoc. Available at: [Link]

  • MySkinRecipes. 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrroles. Available at: [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Recent Advancements in Pyrrole Synthesis. PubMed Central. Available at: [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Characterization of Octahydropyrrolo[3,4-c]pyrrole Derivatives. BenchChem.
  • Organic Chemistry Portal. Synthesis of 2-pyrrolines. Available at: [Link]

  • Gemili, M., et al. (2018). Synthesis of Highly Functionalized 2-(thiazol-2-Yl)-octahydropyrrolo[3,4-C]pyrrole Derivatives Using Subcritical Water. ResearchGate. Available at: [Link]

  • Hsu, M.-T., Liu, Y.-H., & Liu, S.-T. (2020). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. ResearchGate. Available at: [Link]

  • Bîcu, E., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. Available at: [Link]

  • PubChem. Octahydropyrrolo(3,4-c)pyrrole. Available at: [Link]

Sources

"side reactions of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole with specific reagents"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole (CAS: 86732-22-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. As a key intermediate in medicinal chemistry, this rigid, bicyclic diamine scaffold is invaluable for constructing complex, bioactive molecules.[1] However, its unique structure presents specific reactivity challenges. This guide is designed to help you navigate these challenges, optimize your reaction outcomes, and avoid common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during reactions involving 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. The advice provided is based on fundamental reactivity principles and established chemical literature.

Category 1: Reactions with Electrophiles (Acylation, Alkylation, Sulfonylation)

The free secondary amine at position 5 is the primary nucleophilic center. However, achieving selective mono-functionalization without side reactions requires careful control of conditions.

Question 1: I'm trying to acylate the free secondary amine with an acid chloride, but my yields are low and I'm seeing multiple spots on my TLC. What is happening?

Answer: This is a common issue stemming from the high reactivity of acyl chlorides and the presence of two nitrogen atoms.

  • Primary Cause (Over-acylation & Base-Mediated Side Reactions): The immediate byproduct of the acylation is HCl. The tertiary amine base you add to scavenge this acid (e.g., triethylamine, DIPEA) can form a hydrochloride salt. This salt can sometimes act as an acylating agent itself or create a complex reaction environment. Furthermore, if an excessively strong base is used, it can lead to deprotonation and subsequent reaction at the less reactive N-benzyl nitrogen or even promote undesired elimination reactions.

  • Secondary Cause (Steric Hindrance): The concave, bicyclic structure can present steric challenges for bulky electrophiles, leading to incomplete reactions.

Troubleshooting & Scientific Rationale:

  • Switch to a Milder Acylation Method: Instead of acyl chlorides, use standard peptide coupling reagents. This is the most reliable solution. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) or HATU generate a less reactive activated ester in situ, which then cleanly reacts with the more nucleophilic secondary amine. This avoids the generation of harsh HCl and improves selectivity.[2]

  • Optimize Base and Stoichiometry: When using acyl chlorides is unavoidable, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Add the acyl chloride slowly at a low temperature (0 °C to -20 °C) to a solution of the pyrrole and the base. Use a slight excess of the amine (1.2-1.5 equivalents) to ensure the electrophile is consumed.[3]

  • Solvent Choice: Use an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) to avoid side reactions with the solvent.[3]

Question 2: My N-alkylation reaction with an alkyl halide is giving me a mixture of mono- and di-alkylated products, along with some starting material. How can I improve selectivity?

Answer: Over-alkylation is a classic problem with amines. The newly formed tertiary amine can still be nucleophilic, leading to the formation of a quaternary ammonium salt.

Troubleshooting & Scientific Rationale:

  • Control Stoichiometry: Use the alkylating agent as the limiting reagent (e.g., 0.95 equivalents) to minimize di-alkylation. This will necessarily leave some starting material behind, which must be separated chromatographically.

  • Use a Bulky Base: Employ a bulky, non-nucleophilic base like potassium carbonate or DIPEA. Stronger bases like sodium hydride (NaH) can deprotonate the amine, increasing its nucleophilicity and the risk of over-alkylation.

  • Consider Reductive Amination: For a more controlled mono-alkylation, consider reacting the parent octahydropyrrolo[3,4-c]pyrrole (after debenzylation) with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is highly selective for mono-alkylation.

Category 2: N-Debenzylation Reactions

Removal of the benzyl protecting group is a critical step to unmask the second secondary amine for further functionalization. This is often the most problematic step.

Question 3: My catalytic hydrogenation (Pd/C, H₂) to remove the benzyl group is extremely slow or stalls completely. What's wrong?

Answer: This is a frequent challenge and can be attributed to several factors.

  • Primary Cause (Catalyst Inactivation): Palladium catalysts are notoriously sensitive to "poisoning." Trace impurities from previous steps, especially sulfur-containing compounds (e.g., from reagents like tosyl chloride) or coordinating ligands, can irreversibly bind to the catalyst surface and shut down its activity.

  • Secondary Cause (Insufficient Activation): The C-N bond being cleaved is sterically shielded within the bicyclic core, and the reaction often requires an acidic activator to facilitate cleavage.

Troubleshooting & Scientific Rationale:

  • Ensure Purity: The most crucial step is to ensure your starting material is highly pure. If necessary, re-purify your 2-benzyloctahydropyrrolo[3,4-c]pyrrole derivative by column chromatography or recrystallization before attempting hydrogenation.

  • Use an Acidic Additive: The reaction is often dramatically accelerated by the addition of an acid. Acetic acid is commonly used as a solvent or co-solvent to facilitate the process.[4][5] Alternatively, solid acid co-catalysts like niobic acid have been shown to be highly effective.[6] The acid protonates the nitrogen, making the C-N bond more susceptible to hydrogenolysis.

  • Increase Hydrogen Pressure: If working in a standard laboratory, switching from a balloon of H₂ to a Parr shaker apparatus and increasing the pressure to 50-100 psi can significantly increase the reaction rate.

  • Consider Transfer Hydrogenation: If high-pressure hydrogenation is not feasible, transfer hydrogenation is an excellent alternative. Using a hydrogen donor like ammonium formate or cyclohexene with Pd/C at reflux temperatures often provides a cleaner and faster deprotection.

Question 4: I tried removing the benzyl group with a strong acid like TFA, and my compound decomposed into an insoluble black tar. Why?

Answer: This is a classic case of acid-catalyzed polymerization. While the saturated pyrrolidine rings are more stable than an aromatic pyrrole ring, the lone pair on the nitrogen can still be protonated. Under strongly acidic conditions, this can initiate ring-opening or polymerization cascades, especially at elevated temperatures. Unprotected pyrroles are well-known to polymerize rapidly in the presence of strong acids.[7][8][9]

Troubleshooting & Scientific Rationale:

  • Avoid Strong, Non-nucleophilic Acids: For debenzylation, catalytic hydrogenation is the method of choice. Avoid strong acids like trifluoroacetic acid (TFA) or mineral acids unless a specific protocol has been validated for your substrate.

  • Alternative N-Protecting Group Strategy: If your synthesis requires acid-labile groups elsewhere in the molecule, consider using a different N-protecting group on the pyrrole nitrogen from the outset. A carbamate like a Boc group (tert-butoxycarbonyl) is a common choice, though it is also acid-labile.[8] A Cbz (carboxybenzyl) group is a superior alternative as it can be cleanly removed by the same hydrogenation conditions used for an N-benzyl group.

Visual Workflows & Data
Diagram 1: Troubleshooting N-Acylation

This decision tree outlines the logical steps to diagnose and solve common issues during the N-acylation of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole.

G start Low Yield / Impure Product in N-Acylation q1 Are you using an acyl chloride? start->q1 sol1 Switch to Peptide Coupling (EDC/HOBt or HATU). This is the preferred method. q1->sol1 Yes q2 Is the reaction still slow or incomplete? q1->q2 No sol3 If using acyl chloride is necessary: 1. Use DIPEA as base. 2. Add acyl chloride slowly at 0°C. 3. Check stoichiometry. q1->sol3 Alternative Path yes_q1 Yes no_q1 No (Using Coupling Reagent) sol1->q2 sol2 Check for steric hindrance. Increase reaction time/temp. Consider a less bulky electrophile. q2->sol2

Caption: Decision tree for troubleshooting N-acylation reactions.

Diagram 2: Debenzylation Pathway Analysis

This diagram illustrates the desired catalytic hydrogenation pathway versus the undesired acid-catalyzed decomposition side reaction.

G sub 2-Benzyloctahydropyrrolo [3,4-c]pyrrole Derivative prod_H2 Desired Product (Debenzylated Amine) sub->prod_H2 Pd/C, H₂ (often with AcOH) prod_decomp Side Reaction (Polymerization/Decomposition) sub->prod_decomp Strong Acid (TFA) Heat

Caption: Competing pathways for N-debenzylation.

Table 1: Summary of Common Side Reactions and Solutions
Reagent/Condition Potential Side Reaction Causality Recommended Solution & Rationale
Acyl Halides Over-acylation, low yieldHigh reactivity of electrophile, generation of HClUse peptide coupling reagents (e.g., HATU, EDC/HOBt) for a more controlled reaction.
Alkyl Halides Polyalkylation (quaternary salt formation)Product amine is still nucleophilicUse alkylating agent as limiting reagent or switch to reductive amination for high selectivity.
Strong Acids (e.g., TFA) Polymerization, decompositionAcid-catalyzed ring-opening or instability of the protonated amineAvoid strong acids. Use catalytic hydrogenation for debenzylation.[8][9]
Catalytic Hydrogenation Slow or stalled reactionCatalyst poisoning by impurities (e.g., sulfur), steric hindranceEnsure high purity of starting material. Add a co-catalyst like acetic acid to activate the C-N bond.[4][6]
Strong Bases (e.g., n-BuLi) Rearrangement, metallation at benzyl C-HDeprotonation of non-N-H protonsUse the mildest base possible for the transformation (e.g., K₂CO₃, DIPEA).
Validated Experimental Protocol: Optimized Catalytic Debenzylation

This protocol describes a robust method for the removal of the N-benzyl group using catalytic hydrogenation with an acidic additive, designed to overcome common issues of slow or incomplete reactions.

Materials:

  • N-benzylated octahydropyrrolo[3,4-c]pyrrole derivative (1.0 eq)

  • Palladium on carbon (10% w/w, 0.1 eq by weight)

  • Methanol (or Ethanol)

  • Glacial Acetic Acid (1-2 eq)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite™

Procedure:

  • Purity Check: Before starting, ensure the substrate is free of impurities by running a clean ¹H NMR and TLC. If necessary, purify by column chromatography.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-benzylated substrate (1.0 eq).

  • Solvent Addition: Dissolve the substrate in methanol (approx. 0.1 M concentration).

  • Acid Additive: Add glacial acetic acid (1.5 eq) to the solution. Stir for 2 minutes.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (10% of the substrate's weight). Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere if dry.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogenation apparatus). Evacuate the flask with a vacuum and backfill with H₂ three times to ensure an inert atmosphere.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with nitrogen or argon.

  • Filtration: Dilute the reaction mixture with methanol and filter it through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad thoroughly with additional methanol to recover all the product.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by standard methods (e.g., chromatography or crystallization) to yield the pure debenzylated product. The acetic acid is typically removed during solvent evaporation or subsequent workup steps.

References
  • MySkinRecipes. (n.d.). 2-Benzyloctahydropyrrolo[3,4-c]pyrrole.
  • MDPI. (2020, October 16). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation.
  • National Institutes of Health. (n.d.). Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • PubMed. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Google Patents. (n.d.). EP1671972A1 - Octahydropyrrolo[3,4-c]pyrrole derivatives.
  • PubMed. (2012, February 4). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • Semantic Scholar. (n.d.). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their.
  • ResearchGate. (2025, August 5). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones.
  • Chemistry of Heterocyclic Compounds. (2023, November 1). SYNTHESIS OF OCTAHYDROPYRROLO[3,4-c]PYRROLES BY THERMOLYSIS OF N-PHTHALIMIDOAZIRIDINES BASED ON 5-ALKENYL-1,2,4-OXADIAZOLES.
  • ResearchGate. (2016, January 11). (PDF) Pyrrole studies. III. The benzoylation of alkylpyrroles.
  • ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega.
  • ResearchGate. (n.d.). Deprotection of N-benzoylpyrrolidines | Download Scientific Diagram.
  • PubChem. (n.d.). Octahydropyrrolo(3,4-c)pyrrole | C6H12N2 | CID 21867666.
  • ResearchGate. (2025, August 6). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF.
  • Hassan, M. (n.d.). Pyrrole reaction.
  • BenchChem. (n.d.). Preventing polymerization of pyrrole compounds under acidic conditions.
  • ResearchGate. (n.d.). Four-Component Ring-Opening Reaction of Pyrroles via C-N Bond Cleavage under Multiple Functions of Elemental Sulfur | Request PDF.
  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
  • ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines | Organic Letters.
  • Scribd. (n.d.). Acidic and Basic Character of Pyrrole | PDF.
  • ResearchGate. (2025, October 15). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation.
  • National Center for Biotechnology Information. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the detection and quantification of impurities in this pharmaceutical intermediate. Adherence to strict purity thresholds is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive resource based on established analytical principles and regulatory expectations.

Understanding the Importance of Impurity Profiling

2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity directly impacts the quality and safety of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[2][3] Therefore, robust analytical methods are essential for identifying and quantifying any process-related impurities or degradation products.

Potential Impurities in 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Synthesis

A thorough understanding of the synthetic route is paramount to predicting potential impurities. A common method for the synthesis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole involves the N-alkylation of the parent octahydropyrrolo[3,4-c]pyrrole with a benzylating agent like benzyl bromide or reductive amination with benzaldehyde.

Based on these synthetic pathways, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials:

      • Octahydropyrrolo[3,4-c]pyrrole

      • Benzyl bromide or Benzaldehyde

    • By-products:

      • Over-alkylation products (e.g., dibenzylated species)

      • Side-reaction products from the synthesis of the octahydropyrrolo[3,4-c]pyrrole core.

    • Reagents and Solvents:

      • Residual bases (e.g., triethylamine, potassium carbonate)

      • Residual reducing agents from reductive amination (e.g., borohydride salts)

      • Residual solvents (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran)

  • Degradation Products:

    • Oxidation products

    • Products of hydrolysis or other degradation pathways

The following sections provide troubleshooting guides and FAQs for the primary analytical techniques used to detect these impurities.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is the workhorse for purity analysis of non-volatile organic compounds. A well-developed reverse-phase HPLC (RP-HPLC) method is crucial for separating the main component from its potential impurities.

Frequently Asked Questions (FAQs) - HPLC Analysis

Q1: I am not seeing good separation between my main peak (2-Benzyloctahydropyrrolo[3,4-c]pyrrole) and a closely eluting impurity. What should I do?

A1: This is a common issue related to method selectivity. Here’s a systematic approach to improve resolution:

  • Mobile Phase Modification:

    • Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the selectivity.

    • pH Adjustment: The ionization state of your analyte and impurities can significantly impact retention. Since 2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a basic compound, adjusting the pH of the aqueous portion of your mobile phase can be very effective. Try a phosphate buffer at a pH of 3 and compare it with a higher pH to see the effect on peak shape and retention. A validated RP-HPLC method for a similar pyrrole derivative utilized a mobile phase of Acetonitrile:Phosphate buffer, pH=3 (50:50% v/v).[4]

  • Column Chemistry:

    • If you are using a standard C18 column, consider trying a different stationary phase. A C8 column may provide different selectivity. For polar impurities, a column with a polar end-capping or a polar-embedded phase could be beneficial.

  • Gradient Optimization:

    • If you are running an isocratic method, switching to a shallow gradient around the elution time of your main peak can significantly improve the resolution of closely eluting impurities.

Q2: My main peak is showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing for basic compounds like 2-Benzyloctahydropyrrolo[3,4-c]pyrrole is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.

  • Use a Low-pH Mobile Phase: A mobile phase with a pH between 2.5 and 3.5 will ensure that the silanol groups are protonated and less likely to interact with your basic analyte.

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into your mobile phase can mask the active silanol sites.

  • Employ a Base-Deactivated Column: Modern HPLC columns are often base-deactivated to minimize these secondary interactions. Ensure you are using a high-quality, base-deactivated column.

Q3: I suspect there are non-UV active impurities in my sample. How can I detect them with HPLC?

A3: If your impurities lack a chromophore, a UV detector will not be effective. Consider these alternative detection methods compatible with HPLC:

  • Evaporative Light Scattering Detector (ELSD): This detector is nearly universal for non-volatile analytes and provides a response proportional to the mass of the analyte.

  • Charged Aerosol Detector (CAD): CAD is another universal detector that offers high sensitivity and a response that is less dependent on the analyte's properties compared to ELSD.

  • Mass Spectrometry (LC-MS): This is the most powerful technique as it provides mass information, which can help in the identification of the unknown impurity.[5][6]

Experimental Protocol: A Starting Point for RP-HPLC Method Development

This protocol is a general starting point and should be optimized and validated for your specific application.

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µmA standard column for initial method development.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterLow pH to improve peak shape for the basic analyte.
Mobile Phase B 0.1% Trifluoroacetic Acid in AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient 10-90% B over 20 minutesA broad gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 220 nmA general wavelength for aromatic compounds.
Injection Volume 10 µLA standard injection volume.

Gas Chromatography (GC) Troubleshooting Guide

GC is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.

Frequently Asked Questions (FAQs) - GC Analysis

Q1: I am observing broad peaks and poor reproducibility for my amine-containing compounds. Why is this happening?

A1: Amines are notoriously difficult to analyze by GC due to their polarity and potential for interaction with active sites in the GC system, leading to peak tailing and poor reproducibility.[7]

  • Use a Base-Deactivated Column: A column specifically designed for the analysis of basic compounds is essential. These columns have a surface treatment that minimizes interactions with amines. An HP-INNOWax capillary column has been successfully used for the determination of fatty alkyl dimethyl tertiary amines.[8]

  • Inlet Liner Deactivation: Ensure you are using a deactivated inlet liner. Active sites in the liner are a common source of peak tailing.

  • Derivatization: In some cases, derivatization of the amine to a less polar functional group can significantly improve chromatographic performance.[7]

Q2: How can I confirm the identity of a peak I suspect is a residual solvent?

A2: The most definitive way to identify a peak is by using a mass spectrometric detector (GC-MS).

  • Mass Spectral Library Match: The electron ionization (EI) mass spectrum of the unknown peak can be compared against a commercial mass spectral library (e.g., NIST, Wiley) for identification.

  • Spiking with a Standard: If you have a hypothesis about the identity of the solvent, you can spike your sample with a small amount of a pure standard of that solvent. An increase in the peak area of the unknown confirms its identity.

Experimental Protocol: Headspace GC for Residual Solvents

This is a general protocol for the analysis of residual solvents and should be validated for your specific needs.

Parameter Condition Rationale
Column DB-624, 30 m x 0.32 mm, 1.8 µmA common column for residual solvent analysis.
Oven Program 40 °C (5 min), then 10 °C/min to 240 °C (5 min)A general-purpose temperature program.
Inlet Temperature 250 °CTo ensure complete vaporization of the analytes.
Carrier Gas Helium at a constant flow of 1.5 mL/minAn inert carrier gas.
Detector Flame Ionization Detector (FID) at 260 °CA sensitive detector for organic compounds.
Headspace Sampler
Vial Equilibration Temp 80 °CTo drive volatile solvents into the headspace.
Vial Equilibration Time 30 minTo ensure equilibrium is reached.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Elucidation

When an unknown impurity is detected, MS and NMR are the primary tools for its structural elucidation.

Frequently Asked Questions (FAQs) - MS and NMR

Q1: I have an unknown impurity peak in my LC-MS analysis. How do I go about identifying it?

A1: Here is a general workflow for unknown identification using LC-MS:

  • Determine the Molecular Weight: The mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion. For singly charged ions, this is equivalent to the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

  • Analyze the Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum provides clues about the structure of the molecule. For pyrrole derivatives, characteristic fragmentation patterns can be observed.[1]

  • Propose Potential Structures: Based on the molecular formula and fragmentation data, and considering the synthetic process, propose a list of potential structures for the impurity.

  • Confirmation by Synthesis or NMR: The proposed structure should ideally be confirmed by synthesizing the impurity standard and comparing its retention time and mass spectrum with the unknown. Alternatively, if the impurity can be isolated, NMR spectroscopy can be used for definitive structural confirmation.

Q2: Can NMR be used to quantify impurities?

A2: Yes, Quantitative NMR (qNMR) is a powerful technique for quantifying compounds without the need for a reference standard of the analyte, provided a certified internal standard is used. The signal intensity in NMR is directly proportional to the number of nuclei, making it an excellent primary method for quantification.

Workflow for Impurity Identification

G cluster_0 Detection cluster_1 Identification cluster_2 Quantification HPLC or GC HPLC or GC LC-MS LC-MS HPLC or GC->LC-MS Unknown Peak GC-MS GC-MS HPLC or GC->GC-MS Unknown Peak HRMS HRMS LC-MS->HRMS Determine Formula NMR NMR HRMS->NMR Confirm Structure HPLC with Standard HPLC with Standard NMR->HPLC with Standard Quantify qNMR qNMR NMR->qNMR Quantify

Caption: General workflow for impurity identification and quantification.

Regulatory Considerations and Validation

All analytical methods used for impurity detection must be validated according to ICH guidelines (Q2(R1)). The validation should demonstrate that the method is specific, sensitive, accurate, precise, and linear over the desired range.

ICH Thresholds for Impurities

The ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of impurities in new drug substances.[2] These thresholds are based on the maximum daily dose of the drug.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total daily intake (whichever is lower)0.15% or 1.0 mg per day total daily intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

This table is a simplified representation. Please refer to the official ICH guidelines for complete details.

References

  • MySkinRecipes. 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. Available from: [Link]

  • PubMed. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants]. Available from: [Link]

  • PubMed. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. Available from: [Link]

  • MDPI. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Available from: [Link]

  • PubMed. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. Available from: [Link]

  • PubMed. Structure Elucidation of Antibiotics by Nmr Spectroscopy. Available from: [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

  • ICH. Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • European Medicines Agency. Impurities in New Drug Products Q3B(R2). Available from: [Link]

  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Available from: [Link]

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Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride and its Contemporaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where the biological activity of a molecule is intrinsically linked to its three-dimensional structure. Chiral auxiliaries are a powerful and reliable tool for achieving this control. These molecular scaffolds are temporarily attached to a prochiral substrate, guiding the stereochemical outcome of a reaction before being cleaved, often for recovery and reuse.

This guide provides a detailed comparison of several classes of chiral auxiliaries, with a focus on the structural class to which 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride belongs—C2-symmetric diamines—and its comparison with benchmark auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines.

2-Benzyloctahydropyrrolo[3,4-c]pyrrole: A C2-Symmetric Scaffold

The Landscape of Chiral Auxiliaries: A Comparative Overview

The ideal chiral auxiliary should offer high stereoselectivity, predictable outcomes, be readily available in both enantiomeric forms, and be easily attached and removed under mild conditions without racemization. The following sections compare the structural and functional aspects of C2-symmetric diamine-based auxiliaries with three of the most successful classes of chiral auxiliaries.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary typically follows a three-step sequence:

  • Attachment: The chiral auxiliary is covalently attached to the substrate.

  • Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, aldol addition) is performed, with the auxiliary directing the stereochemistry.

  • Cleavage: The auxiliary is removed to reveal the desired chiral product and is ideally recovered for reuse.

Chiral Auxiliary Workflow Substrate Prochiral Substrate Adduct Substrate-Auxiliary Adduct Substrate->Adduct Attachment Auxiliary Chiral Auxiliary (Xc*) Auxiliary->Adduct Product Diastereomerically Enriched Product Adduct->Product Diastereoselective Reaction (+ Reagent) FinalProduct Enantiomerically Pure Product Product->FinalProduct Cleavage RecoveredAux Recovered Auxiliary Product->RecoveredAux Evans Auxiliary Mechanism cluster_0 Evans Oxazolidinone Auxiliary cluster_1 Mechanism of Stereocontrol Auxiliary Oxazolidinone (e.g., from Valine) Enolate Formation of a Z-Boron Enolate Auxiliary->Enolate 1. Bu2BOTf, Et3N 2. R'CHO TransitionState Zimmerman-Traxler Transition State Enolate->TransitionState Chelation Control Product Syn-Aldol Product (High Diastereoselectivity) TransitionState->Product Facial Shielding

Caption: Stereocontrol mechanism of Evans' oxazolidinone auxiliaries in aldol reactions.

Oppolzer's Sultams: Rigidity and Versatility

Oppolzer's sultams are camphor-derived chiral auxiliaries that offer a high degree of stereocontrol due to their rigid bicyclic structure. [5]They are effective in a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.

Mechanism of Stereocontrol:

Similar to Evans' auxiliaries, the stereochemical outcome is dictated by the formation of a chelated transition state. The sulfonamide moiety and the carbonyl group of the N-acyl chain coordinate to a Lewis acid, creating a rigid conformation. The camphor backbone then effectively shields one face of the enolate, directing the approach of the electrophile.

Meyers' Chiral Formamidines and Pseudoephedrine Amides: Asymmetric Alkylation Powerhouses

The chiral auxiliaries developed by A.I. Meyers, such as those derived from pseudoephedrine, are particularly effective for the asymmetric alkylation of enolates to produce chiral carboxylic acids and their derivatives.

Mechanism of Stereocontrol:

Deprotonation of the N-acyl derivative with a strong base like LDA generates a conformationally locked lithium aza-enolate. The lithium cation is chelated by the oxygen atoms of the enolate and the auxiliary's hydroxyl group. This rigid structure, combined with the steric hindrance from the auxiliary's substituents, directs the incoming electrophile to a specific face of the enolate, resulting in high diastereoselectivity.

Performance Comparison of Chiral Auxiliaries

The following table summarizes the typical performance of these well-established chiral auxiliaries in key asymmetric reactions. Data for a representative C2-symmetric pyrrolidine-based auxiliary is included for a conceptual comparison.

Chiral Auxiliary ClassReaction TypeSubstrateElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference
Evans' Oxazolidinone Aldol AdditionPropionyl ImideIsobutyraldehyde>99:185[6]
Oppolzer's Sultam AlkylationPropionyl SultamBenzyl Bromide>98% d.e.95[5]
Meyers' Pseudoephedrine AlkylationPropionyl AmideMethyl Iodide99:190
C2-Symmetric Pyrrolidine AlkylationN-Acyl PyrrolidineBenzyl Bromide>95% d.e.High[7]

Note: The data for the C2-Symmetric Pyrrolidine is based on a closely related analogue to 2-Benzyloctahydropyrrolo[3,4-c]pyrrole and is intended for illustrative purposes.

Experimental Protocols

Representative Protocol for an Evans' Asymmetric Aldol Reaction

Materials:

  • (R)-4-benzyl-2-oxazolidinone derived N-propionyl imide (1.0 equiv)

  • Dibutylboron triflate (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Aldehyde (1.2 equiv)

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve the N-propionyl imide in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Add dibutylboron triflate dropwise, followed by the dropwise addition of triethylamine.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a phosphate buffer (pH 7) and methanol.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Representative Protocol for Auxiliary Cleavage (Reductive)

Materials:

  • Aldol adduct (1.0 equiv)

  • Lithium borohydride (2.0 equiv)

  • Tetrahydrofuran (anhydrous)

  • Hydrogen peroxide (30% aqueous solution)

  • Water

Procedure:

  • Dissolve the aldol adduct in anhydrous tetrahydrofuran and cool to 0 °C.

  • Add lithium borohydride portion-wise and stir the reaction at 0 °C for 2-4 hours.

  • Carefully quench the reaction by the slow addition of water, followed by the addition of aqueous hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour.

  • Extract the product with diethyl ether, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • The crude product can be purified by column chromatography to yield the chiral 1,3-diol. The chiral auxiliary can be recovered from the aqueous layer.

Conclusion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones remain a dominant force, particularly for stereoselective aldol reactions, offering exceptional and predictable levels of control. [8]Oppolzer's sultams provide a robust and versatile alternative for a broader range of transformations. Meyers' auxiliaries are highly effective for asymmetric alkylations.

While specific performance data for this compound as a chiral auxiliary is not widely documented, its C2-symmetric diamine structure places it in a class of auxiliaries known for high efficacy in asymmetric reactions. [1]The rigidity and well-defined chiral environment offered by such scaffolds hold significant promise for achieving high levels of stereocontrol. Further research into the application of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole and its derivatives as chiral auxiliaries is warranted to fully explore their potential in asymmetric synthesis.

References

  • Chem-Impex. 2-Benzyl-octahydro-pyrrolo [3,4-c] pyrrole.

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 2022.

  • MySkinRecipes. 2-Benzyloctahydropyrrolo[3,4-c]pyrrole.

  • Lane, C. A. L. et al. Octahydropyrrolo[3,4-C]pyrrole derivatives. Google Patents, 2005.

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 2019.

  • Katsuki, T., & Yamaguchi, M. Asymmetric Reactions Using C2‐Symmetrically 2,5‐Disubstituted Pyrrolidines as Chiral Auxiliaries. Chemischer Informationsdienst, 1986.

  • Nural, Y. et al. Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Arkivoc, 2018.

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  • BenchChem. A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans' Oxazolidinones vs. Oppolzer's Sultams.

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique, 2002.

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate, 2018.

  • BenchChem. A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones vs. a Cyclopentane-Based Alternative.

  • MySkinRecipes. 2-Benzyloctahydropyrrolo[3,4-c]pyrrole.

  • BenchChem. A Comparative Guide to (3S,4S)-1-Benzylpyrrolidine-3,4-diamine and Other C2-Symmetric Diamines in Asymmetric Catalysis.

  • BenchChem. A Comparative Guide to Chiral Pyrrolidine-Based Ligands in Enantioselective Catalysis.

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 2023.

  • Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 2016.

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A Comparative Guide to the Biological Activity of Octahydropyrrolo[3,4-c]pyrrole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The octahydropyrrolo[3,4-c]pyrrole core is a rigid diamine scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and stereochemical complexity make it a valuable isosteric replacement for more flexible structures like piperazine, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of the diverse biological activities exhibited by various analogs of this scaffold, supported by experimental data and detailed protocols for researchers in drug discovery.

The pyrrolidine ring, a component of this fused system, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[2] Analogs built upon the octahydropyrrolo[3,4-c]pyrrole framework have demonstrated a remarkable breadth of activities, targeting multiple classes of proteins and showing therapeutic potential in neuroscience, infectious diseases, and inflammatory conditions.

Comparative Analysis of Biological Activities

The true utility of the octahydropyrrolo[3,4-c]pyrrole scaffold is revealed by comparing how subtle chemical modifications to the core structure drastically alter its biological targets and activity.

Neuromodulatory Activity: Targeting CNS Receptors

The scaffold has been exceptionally fruitful in the development of ligands for central nervous system (CNS) targets, where receptor subtype selectivity is paramount.

Metabotropic Glutamate Receptor 1 (mGlu1) Modulation

As negative allosteric modulators (NAMs) of mGlu1, these analogs offer a potential therapeutic avenue for various CNS disorders. The octahydropyrrolo[3,4-c]pyrrole core was investigated as a rigid substitute for a piperazine ring found in an initial hit compound.[1] This substitution proved highly effective; replacing the piperazine with the octahydropyrrolo[3,4-c]pyrrole group in one instance increased potency against human mGlu1 by more than sevenfold.[1]

Nicotinic Acetylcholine Receptor (nAChR) Ligands

A series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles has been shown to possess high affinity for both α4β2 and α7 nAChR subtypes.[3][4] Critically, simple substitutions on the scaffold can shift the selectivity dramatically between these two important nAChR subtypes, providing valuable insights into their respective ligand-binding domains.[3] This switch in selectivity underscores the scaffold's utility in designing highly specific neurological tools and potential therapeutics.

Table 1: Comparative Activity of Octahydropyrrolo[3,4-c]pyrrole Analogs on CNS Targets

Analog ClassTarget(s)Key Activity MetricResultReference
N-Acyl-octahydropyrrolo[3,4-c]pyrrolesmGlu1IC₅₀Potency >7-fold higher than piperazine analog[1]
5-(pyridin-3-yl)-octahydropyrrolo[3,4-c]pyrrolesα4β2 / α7 nAChRsKᵢHigh affinity for both subtypes[3]
Substituted 5-(pyridin-3-yl) analogsα4β2 vs. α7 nAChRsSelectivity RatioSimple substitutions switch subtype selectivity[3][4]
Antimicrobial and Antifungal Activity

Researchers have successfully employed "green chemistry" principles, using subcritical water as a solvent, to synthesize novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives.[5][6][7] These compounds have been screened for their antimicrobial effects against a panel of pathogens.

The synthesized analogs demonstrated moderate to good activity against several bacterial and fungal strains.[6][7] Notably, they also exhibited promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 62.5 μg/mL.[5][6]

Table 2: Comparative Antimicrobial Activity of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Analogs

PathogenAnalog Activity Range (MIC in µg/mL)Reference CompoundReference Activity (MIC in µg/mL)Reference
Bacteria
Staphylococcus aureus62.5 - 1000--[6]
Bacillus subtilis62.5 - 1000--[6]
Escherichia coli62.5 - 1000--[6]
M. tuberculosis H37Rv7.81 - 62.5--[5][6]
Fungi
Candida albicans15.62 - 250Fluconazole3.90 - 15.62[6]
Aspergillus fumigatus15.62 - 250Fluconazole3.90 - 15.62[6]
Antiviral and Anti-inflammatory Potential

The therapeutic reach of this scaffold extends to other significant areas:

  • Antiviral Agents: The potential of octahydropyrrolo[3,4-c]pyrrole derivatives as antiviral agents has been recognized and is the subject of patent filings.[8] This aligns with broader findings that pyrrole-containing structures are effective against a range of viruses, including those responsible for gastroenteric infections.[9][10]

  • Anti-inflammatory Agents: In another patented application, these derivatives have been developed as histamine H4 receptor ligands.[11] The H4 receptor is primarily expressed on inflammatory cells like mast cells and eosinophils, making its ligands promising candidates for treating inflammatory and allergic conditions such as asthma and allergic rhinitis.[11]

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationship between the scaffold's structure and its function, as well as the experimental processes used for its evaluation, the following diagrams are provided.

scaffold Octahydropyrrolo[3,4-c]pyrrole Core node_neuro Neuromodulation (CNS Targets) scaffold->node_neuro node_anti_infective Anti-Infective (Bacteria, Fungi) scaffold->node_anti_infective node_anti_inflammatory Anti-inflammatory (Histamine H4) scaffold->node_anti_inflammatory sub_mglu1 mGlu1 NAMs (N-Acyl Derivatives) node_neuro->sub_mglu1 sub_nachr nAChR Ligands (5-Aryl Substitution) node_neuro->sub_nachr sub_antimicrobial Antimicrobial (2-Thiazolyl Derivatives) node_anti_infective->sub_antimicrobial

Caption: Core scaffold and its divergent biological activities.

cluster_ligand Ligand Interaction cluster_receptor Receptor Activation Glutamate Glutamate (Agonist) Binds Orthosteric Site mGluR1 mGlu1 Receptor (GPCR) Glutamate->mGluR1 Activates NAM Analog (NAM) Binds Allosteric Site NAM->mGluR1 Reduces Agonist Potency Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Induces

Caption: mGlu1 receptor signaling and NAM point of intervention.

Key Experimental Protocols

The validation of biological activity relies on robust and reproducible assays.[12] Here are step-by-step methodologies for key experiments relevant to the octahydropyrrolo[3,4-c]pyrrole analogs discussed.

Protocol 1: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of an analog required to inhibit microbial growth, a standard method for assessing antimicrobial potency.[5][6]

Causality: The broth microdilution method is chosen for its efficiency in testing multiple concentrations simultaneously, providing a quantitative measure (the MIC) of the compound's efficacy.

  • Preparation of Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism (e.g., S. aureus) from an agar plate.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation:

    • Prepare a stock solution of the test analog in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired final concentrations (e.g., from 250 µg/mL down to 0.49 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

prep_inoculum 1. Prepare & Standardize Microbial Inoculum (0.5 McFarland) inoculate 3. Inoculate Plate with Microbes prep_inoculum->inoculate prep_compound 2. Serially Dilute Test Analog in 96-Well Plate prep_compound->inoculate incubate 4. Incubate (37°C, 18h) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Cell-Based Functional Assay (Calcium Flux for mGlu1 NAMs)

This assay measures the functional consequence of receptor modulation by quantifying changes in intracellular calcium levels, a downstream effect of mGlu1 activation.[1]

Causality: A functional assay is essential as it confirms that the compound not only binds to the receptor but also elicits a biological response (in this case, inhibition). Measuring calcium flux is a direct readout of Gq-coupled GPCR activation.

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the human mGlu1 receptor (e.g., HEK293 or CHO cells) under standard conditions.

    • Plate the cells into black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Fluorescent Dye Loading:

    • Aspirate the culture medium from the wells.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

    • Incubate the plate in the dark at 37°C for approximately 1 hour to allow for dye uptake and de-esterification.

  • Compound Addition:

    • Prepare serial dilutions of the test analog (potential NAM) and a standard mGlu1 agonist (e.g., Glutamate or DHPG).

    • Wash the cells to remove excess dye.

    • Add the test analog dilutions to the appropriate wells and incubate for a specified pre-incubation period (e.g., 15-30 minutes).

  • Agonist Challenge and Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Inject the agonist at a predetermined concentration (e.g., EC₈₀) into the wells to stimulate the mGlu1 receptor.

    • Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of intracellular calcium.

  • Data Analysis:

    • Calculate the percentage of inhibition caused by the test analog at each concentration relative to the agonist-only control.

    • Plot the percent inhibition against the log of the analog concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The octahydropyrrolo[3,4-c]pyrrole scaffold is a chemically tractable and highly versatile core for the development of novel therapeutics. The evidence clearly demonstrates that targeted modifications to this rigid structure can produce potent and selective ligands for a diverse range of biological targets, from CNS receptors to microbial enzymes. The ability to fine-tune activity and selectivity, as seen in the nAChR ligands, makes this scaffold particularly attractive for modern drug discovery campaigns. Future research should continue to explore the vast chemical space around this core, leveraging the foundational protocols described herein to identify next-generation candidates for treating neurological, infectious, and inflammatory diseases.

References

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A Senior Application Scientist's Guide to the Validation of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Dihydrochloride Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its precursors and key intermediates. 2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a vital heterocyclic building block, often employed in medicinal chemistry to construct complex, bioactive molecules such as enzyme inhibitors and receptor ligands.[1] Given its role, ensuring the purity of its dihydrochloride salt is a critical checkpoint, safeguarding the integrity of the final API and the safety of the end product. Even minute impurities can alter the pharmacological and toxicological profile of a drug, making robust analytical validation an indispensable component of the quality control paradigm.

This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride. We will explore the rationale behind methodological choices, present a detailed validation protocol grounded in regulatory standards, and objectively compare HPLC with alternative analytical techniques.

The Analytical Challenge: Tailoring a Method for a Dihydrochloride Amine Salt

This compound presents a unique set of analytical considerations. As a secondary amine, its basic nature necessitates careful control of the mobile phase pH to ensure consistent ionization state and, consequently, reproducible retention and peak shape. Fortunately, the presence of the benzyl group provides a chromophore, making direct Ultraviolet (UV) detection a viable and straightforward approach.[2]

High-Performance Liquid Chromatography, particularly in its reversed-phase modality (RP-HPLC), stands as the "gold standard" for pharmaceutical purity analysis.[2][3] Its high resolving power allows for the separation of the main compound from closely related structural impurities and degradation products, offering unparalleled accuracy and precision in quantification.[3]

Strategic HPLC Method Development: A Causality-Driven Approach

The development of a robust HPLC method is not a matter of chance but of deliberate, scientifically-grounded choices. For this compound, our strategy is to create a stability-indicating method capable of separating the main peak from potential process-related impurities and degradants.

Core Methodological Parameters
ParameterRecommended SettingRationale & In-Depth Justification
HPLC Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)The C18 stationary phase is the workhorse of pharmaceutical analysis due to its versatility and ability to retain a wide range of moderately polar to non-polar compounds.[4][5] The benzyl group on our target analyte imparts sufficient hydrophobicity for strong retention and effective separation from more polar or non-polar impurities.
Mobile Phase A: 20 mM Ammonium Acetate Buffer, pH 4.0B: AcetonitrileBuffer & pH: The amine functional groups require a buffered mobile phase to maintain a consistent protonation state. A pH of 4.0 ensures the secondary amines are protonated, leading to sharp, symmetrical peaks and preventing interactions with residual silanols on the column. Ammonium acetate is volatile, making it compatible with mass spectrometry (LC-MS) if impurity identification is required.[5] Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency, providing good peak efficiency and a stable baseline.
Elution Mode Gradient ElutionA gradient (e.g., starting at 10% B, ramping to 90% B) is superior to an isocratic elution for purity analysis. It ensures that early-eluting polar impurities are well-resolved from the solvent front, while strongly retained, non-polar impurities are eluted in a reasonable timeframe, providing a comprehensive impurity profile.[6]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and chromatographic efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.[7] It also can improve peak shape and separation efficiency.
Detection UV at 225 nmThe benzyl chromophore exhibits significant absorbance in the lower UV range. A wavelength of 225 nm is selected to provide high sensitivity for both the main compound and a broad range of potential aromatic impurities. A Diode Array Detector (DAD) is highly recommended to assess peak purity and identify the absorbance maxima of unknown peaks.[7][8]
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion or column overload, especially when dealing with highly concentrated samples for impurity detection.

Method Validation: A Framework for Trustworthiness based on ICH Q2(R2)

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[9] We will adhere to the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validation.[10][11]

HPLC_Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_doc Phase 3: Implementation Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Gradient, Temp, Flow Rate) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Finalized Method Lin Linearity & Range Spec->Lin Acc Accuracy (Spiking Studies) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness (Varied Parameters) LOD->Rob SST System Suitability (Pre-Analysis Check) Rob->SST Validated Method Report Validation Report & SOP Generation SST->Report Method_Selection Start Purity Validation Needed for 2-Benzyloctahydropyrrolo [3,4-c]pyrrole dihydrochloride Decision1 Need to Quantify Trace Impurities (<1%)? Start->Decision1 HPLC HPLC (High Resolution & Sensitivity) Decision1->HPLC Yes Other_Methods Consider Other Methods Decision1->Other_Methods No Decision2 Are Impurities Volatile & Thermally Stable? Other_Methods->Decision2 GC Gas Chromatography (GC) (Requires Volatility) Decision2->GC Yes TLC_Titration TLC or Titration (Limited to Qualitative/ Bulk Purity) Decision2->TLC_Titration No

Caption: Decision workflow for selecting an analytical method for purity.
TechniquePrincipleAdvantages for This ApplicationDisadvantages for This Application
HPLC (Recommended) Differential partitioning between a liquid mobile phase and a solid stationary phase.High Resolution: Excellent for separating structurally similar impurities. [2]High Sensitivity: Can accurately quantify impurities down to 0.05% or lower. Versatility: Suitable for non-volatile and thermally labile compounds. [3]Requires more extensive method development and validation. Higher initial instrument cost.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile compounds.The dihydrochloride salt is non-volatile, making direct analysis impossible without derivatization, which adds complexity and potential for error. [3]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent based on differential migration with a solvent.Simple, rapid, and cost-effective for preliminary checks or reaction monitoring. [12]Primarily qualitative or semi-quantitative. Lacks the resolution and sensitivity of HPLC for accurate impurity profiling.
Titration Quantitative chemical analysis to determine the concentration of an identified analyte.Can provide a highly accurate measure of the total base content (assay), but not purity.Non-specific; it cannot distinguish between the main compound and any basic impurities, rendering it unsuitable for purity determination. [13]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an applied electric field.High separation efficiency and requires minimal sample/solvent.Can be less robust and reproducible than HPLC for routine QC applications. Method development can be complex.

Detailed Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to ensure that low-level impurities (e.g., 0.1%) are above the limit of quantitation (LOQ).

System Suitability Test (SST)
  • Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Procedure:

    • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

    • Make one injection of a sensitivity solution (e.g., at the LOQ concentration).

  • Acceptance Criteria:

    • Precision: RSD of the peak areas from the five replicate injections should be ≤ 2.0%.

    • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.

    • Theoretical Plates: Should be > 2000.

    • Sensitivity: The signal-to-noise ratio for the LOQ solution injection should be ≥ 10.

Conclusion

The validation of an analytical method is a systematic journey that proves its reliability for its intended purpose. For determining the purity of a crucial pharmaceutical intermediate like this compound, a well-developed and rigorously validated RP-HPLC method is unequivocally the most suitable choice. It provides the necessary specificity, sensitivity, and quantitative accuracy to ensure that the material meets the stringent quality standards required in drug development. By following the principles and protocols outlined in this guide, researchers and quality control professionals can establish a self-validating system that ensures data integrity and regulatory compliance, ultimately contributing to the development of safe and effective medicines.

References

Sources

Navigating the Labyrinth of Receptor Selectivity: A Comparative Guide to the Cross-Reactivity of Ligands Derived from 2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with challenges. One of the most critical hurdles is achieving receptor selectivity. A ligand's propensity to bind to unintended targets, a phenomenon known as cross-reactivity, can lead to a cascade of off-target effects, diminished efficacy, and unforeseen toxicity. This guide provides a comprehensive comparison of the cross-reactivity profiles of ligands derived from the versatile 2-Benzyloctahydropyrrolo[3,4-c]pyrrole scaffold. By delving into experimental data and the underlying structural determinants of selectivity, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of ligand-receptor interactions.

The 2-Benzyloctahydropyrrolo[3,4-c]pyrrole core is a rigid, bicyclic diamine that has emerged as a privileged scaffold in medicinal chemistry. Its constrained conformation and stereochemical complexity offer a unique three-dimensional framework for the design of potent and selective ligands for a variety of central nervous system (CNS) targets, including dopamine, serotonin, opioid, and sigma receptors. However, the very features that make this scaffold attractive also necessitate a thorough understanding of its potential for cross-reactivity.

The Significance of Cross-Reactivity Profiling

The therapeutic efficacy of a drug is intrinsically linked to its selectivity for its intended biological target. While high affinity for the primary target is essential, it is the ratio of this affinity to its affinity for other, off-target receptors that truly defines its therapeutic window. Undesirable interactions can lead to a range of adverse effects, from mild side effects to severe toxicity. Therefore, comprehensive cross-reactivity profiling early in the drug discovery process is not merely a regulatory requirement but a fundamental aspect of rational drug design. It allows for the early identification of potential liabilities and guides the optimization of lead compounds towards a more desirable selectivity profile.

Comparative Analysis of Ligand-Receptor Interactions

The following table summarizes representative binding affinities (Ki, in nM) of ligands incorporating the octahydropyrrolo[3,4-c]pyrrole core for various CNS receptors. It is crucial to note that these values are collated from different studies and experimental conditions may vary; therefore, direct comparison should be approached with caution.[1]

Ligand ScaffoldPrimary TargetDopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Sigma σ1 (Ki, nM)Opioid μ (Ki, nM)Reference
1,2,4-Triazolyl octahydropyrrolo[2,3-b]pyrrole derivative (Analogue of the core scaffold)Dopamine D3 Antagonist~1000~4>1000Not ReportedNot Reported[2]
Pyrrolo[2][3]benzothiazepine derivative (Bioisosteric replacement)Serotonin 5-HT2A / Dopamine D2 Antagonist16.2Not Reported7.4Not ReportedNot Reported[4]
2-Benzylbenzimidazole derivative (Illustrative of benzyl group pharmacology)Opioid μ AgonistNot ReportedNot ReportedNot ReportedNot ReportedPotent Agonist[5][6]
Haloperidol-related σ1 LigandSigma σ1 AntagonistHigh AffinityHigh AffinityModerate Affinity4Low Affinity[7]

Note: The data presented are illustrative and intended to highlight the potential for both selectivity and cross-reactivity within related chemical spaces. The development of novel 2-Benzyloctahydropyrrolo[3,4-c]pyrrole derivatives would necessitate comprehensive screening to definitively establish their selectivity profiles.

Elucidating Cross-Reactivity: A Step-by-Step Experimental Protocol

The gold standard for determining the binding affinity of a ligand for a receptor is the in vitro radioligand competition binding assay. This technique provides a quantitative measure of a compound's ability to displace a known high-affinity radiolabeled ligand from its receptor.

Protocol: In Vitro Radioligand Competition Binding Assay

1. Preparation of Receptor Membranes:

  • Rationale: To isolate the target receptors in a native-like environment.

  • Procedure:

    • Homogenize tissues or cultured cells known to express the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]

    • Perform a low-speed centrifugation (e.g., 1,000 x g) to remove large debris.[8]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[8]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[8]

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[8]

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[8]

2. Competition Binding Assay:

  • Rationale: To measure the ability of a test compound to compete with a radioligand for binding to the target receptor.

  • Procedure (in a 96-well plate format):

    • To each well, add the following in order:

      • 150 µL of diluted receptor membranes (e.g., 10-100 µg protein).[8]

      • 50 µL of the test compound at various concentrations (typically a serial dilution).[8]

      • 50 µL of the radioligand at a fixed concentration (usually at or below its Kd value).[9]

    • For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, potent, unlabeled ligand for the target receptor.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]

3. Separation of Bound and Free Radioligand:

  • Rationale: To isolate the receptor-bound radioligand for quantification.

  • Procedure:

    • Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[8]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

4. Quantification and Data Analysis:

  • Rationale: To determine the amount of bound radioligand and calculate the inhibitory constant (Ki) of the test compound.

  • Procedure:

    • Dry the filters and add a scintillation cocktail.[8]

    • Count the radioactivity on the filters using a scintillation counter.[8]

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Experimental Workflow Membrane Prep Membrane Prep Competition Assay Competition Assay Membrane Prep->Competition Assay Receptor Source Filtration Filtration Competition Assay->Filtration Incubated Mixture Quantification Quantification Filtration->Quantification Bound Radioligand Data Analysis Data Analysis Quantification->Data Analysis Radioactivity Counts Ki Value Ki Value Data Analysis->Ki Value IC50 & Cheng-Prusoff caption Workflow for Determining Ligand Binding Affinity

Caption: Workflow for Determining Ligand Binding Affinity.

Structure-Activity Relationships (SAR) and the Pursuit of Selectivity

The cross-reactivity profile of a ligand is dictated by subtle variations in its chemical structure. For derivatives of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, several structural features are key determinants of receptor selectivity:

  • The Benzyl Substituent: The nature and substitution pattern of the benzyl group can profoundly influence receptor interactions. Electron-donating or -withdrawing groups on the phenyl ring can modulate the electronic properties and steric bulk of the ligand, favoring binding to one receptor over another. For instance, specific substitutions on the benzyl moiety might enhance interactions with hydrophobic pockets present in the binding sites of certain receptor subtypes.

  • Substitution on the Second Nitrogen: The other nitrogen atom of the octahydropyrrolo[3,4-c]pyrrole core provides a crucial point for chemical modification. The size, polarity, and hydrogen bonding capacity of the substituent at this position can dramatically alter the ligand's affinity and selectivity profile. Bulky substituents may sterically hinder binding to receptors with smaller binding pockets, thereby enhancing selectivity.

  • Stereochemistry: The rigid bicyclic structure of the scaffold possesses multiple chiral centers. The absolute stereochemistry of these centers is critical for defining the spatial orientation of the pharmacophoric elements. A specific stereoisomer may exhibit high affinity for a particular receptor, while another isomer may be inactive or bind preferentially to a different receptor.

SAR_Logic cluster_mods Structural Modifications cluster_outcomes Pharmacological Outcomes Scaffold 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Core Rigid Bicyclic Diamine Benzyl_Sub Benzyl Group Substitution Scaffold->Benzyl_Sub N_Sub N-Substituent Variation Scaffold->N_Sub Stereochem Stereoisomerism Scaffold->Stereochem Affinity Binding Affinity Benzyl_Sub->Affinity N_Sub->Affinity Stereochem->Affinity Selectivity Receptor Selectivity Affinity->Selectivity CrossReactivity Cross-Reactivity Profile Selectivity->CrossReactivity

Caption: Determinants of Ligand Selectivity.

Comparison with Alternative Scaffolds

The 2-Benzyloctahydropyrrolo[3,4-c]pyrrole scaffold offers a distinct structural framework compared to other commonly employed templates for CNS targets, such as piperazines and piperidines.

  • Piperazine Derivatives: While widely used, the conformational flexibility of the piperazine ring can sometimes lead to a less defined pharmacophore and potentially greater off-target binding. The rigidity of the octahydropyrrolo[3,4-c]pyrrole core can offer an advantage in pre-organizing the substituents for optimal receptor interaction, potentially leading to higher affinity and selectivity.

  • Acyclic Diamines: These highly flexible scaffolds often exhibit poor selectivity due to their ability to adopt numerous conformations, allowing them to fit into a variety of binding pockets. The constrained nature of the 2-Benzyloctahydropyrrolo[3,4-c]pyrrole scaffold significantly reduces this conformational freedom, which is a key strategy for achieving receptor selectivity.

Conclusion and Future Directions

The 2-Benzyloctahydropyrrolo[3,4-c]pyrrole scaffold represents a promising platform for the design of novel CNS-active ligands. Its rigid structure provides a solid foundation for achieving high affinity and selectivity. However, as with any privileged scaffold, a thorough understanding and systematic evaluation of its cross-reactivity potential are paramount. The insights gleaned from the fragmented data available for analogous compounds underscore the importance of comprehensive in vitro pharmacological profiling.

Future research should focus on the systematic synthesis and screening of a focused library of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole derivatives against a broad panel of CNS receptors. This will not only elucidate the cross-reactivity landscape of this important scaffold but also provide invaluable structure-activity relationship data to guide the rational design of next-generation therapeutics with superior selectivity and improved safety profiles. The experimental protocols and principles outlined in this guide provide a robust framework for undertaking such crucial investigations.

References

  • Micheli, F., et al. (2016). 1,2,4-Triazolyl octahydropyrrolo[2,3-b]pyrroles: A new series of potent and selective dopamine D3 receptor antagonists. Bioorganic & Medicinal Chemistry, 24(9), 2038-2057. Available at: [Link][2]

  • Cerchia, C., et al. (2009). Pyrrolo[2][3]benzothiazepine-based serotonin and dopamine receptor antagonists. Molecular modeling, further structure-activity relationship studies, and identification of novel atypical antipsychotic agents. Journal of Medicinal Chemistry, 52(20), 6343-6354. Available at: [Link][4]

  • Vandeputte, M. M., et al. (2021). Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of “Nitazene” 2-Benzylbenzimidazole Synthetic Opioids. ACS Chemical Neuroscience, 12(7), 1241-1251. Available at: [Link][5][6]

  • Prezzavento, O., et al. (2017). Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new? Future Medicinal Chemistry, 9(18), 2145-2164. Available at: [Link][7]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link][8]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available at: [Link][10]

  • Kalliokoski, T., et al. (2013). Comparability of mixed IC50 data – a statistical analysis. PLoS One, 8(4), e61037. Available at: [Link][1]

  • Lindsley, C. W., et al. (2014). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. ACS Medicinal Chemistry Letters, 5(11), 1169-1173. Available at: [Link][11]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. Available at: [Link][12][13]

Sources

A Comparative Guide to Enantiomeric Excess Determination for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a cornerstone of product characterization and validation. The 2-benzyloctahydropyrrolo[3,4-c]pyrrole scaffold is a rigid, bicyclic diamine structure that serves as a valuable chiral building block in medicinal chemistry for creating complex, bioactive molecules.[1][2] Given its role as a chiral auxiliary or as part of a final active pharmaceutical ingredient, ensuring its enantiomeric purity is of paramount importance for therapeutic efficacy and safety.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of 2-benzyloctahydropyrrolo[3,4-c]pyrrole and its derivatives. We will delve into the causality behind experimental choices for each technique, offering field-proven insights to aid in method selection and development.

The Imperative of Enantiopurity in Drug Development

The three-dimensional arrangement of atoms in a chiral molecule can lead to significantly different pharmacological and toxicological profiles for each enantiomer. The 2-benzyloctahydropyrrolo[3,4-c]pyrrole core, with its defined stereocenters, imparts a specific chirality to the molecules it helps to build. An accurate assessment of the enantiomeric composition is therefore not merely an analytical metric but a critical component of quality control and regulatory compliance in drug development.

Comparative Analysis of Analytical Techniques

The two most prevalent and robust techniques for determining the enantiomeric excess of chiral amines like 2-benzyloctahydropyrrolo[3,4-c]pyrrole are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.

Technique Principle Advantages Disadvantages Typical Application
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).High resolution and accuracy, direct analysis without derivatization, well-established for a wide range of compounds.[3]Method development can be time-consuming, requires specialized and often expensive chiral columns.[4]High-throughput screening, quality control, and preparative separation of enantiomers.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) Conversion of enantiomers into diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum.[5][6]Rapid analysis, requires standard NMR instrumentation, provides structural information.[7]Requires a derivatization step which must be quantitative, potential for kinetic resolution leading to inaccurate results, lower sensitivity for minor enantiomers.[6]Confirmation of absolute configuration, analysis of samples that are difficult to analyze by HPLC.

In-Depth Analysis: Chiral HPLC

Chiral HPLC is a powerful technique for the direct separation of enantiomers.[4] The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

The Causality Behind Experimental Choices in Chiral HPLC
  • Column Selection: The choice of CSP is the most critical parameter. For bicyclic amines, polysaccharide-based CSPs (e.g., Chiralpak® series) are often a good starting point due to their broad applicability.[4][8] The selection is an empirical process, often guided by literature on similar compounds or through systematic screening.[3]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The alcohol acts as a polar modifier, influencing the retention and resolution. For basic compounds like 2-benzyloctahydropyrrolo[3,4-c]pyrrole, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is crucial to prevent peak tailing and improve resolution by competing with the analyte for active sites on the stationary phase.[4]

  • Derivatization (Indirect Method): While direct analysis is preferred, if the analyte lacks a suitable chromophore for UV detection or if resolution is poor, pre-column derivatization with a UV-active reagent can be employed.[8][9] This converts the enantiomers into diastereomers, which can then be separated on a standard achiral column.[9]

Experimental Workflow for Chiral HPLC

Caption: A generalized experimental workflow for chiral HPLC analysis.

Protocol: Chiral HPLC Method for a Bicyclic Amine
  • Column: Chiralpak® IC (or a similar polysaccharide-based column).

  • Mobile Phase: A typical starting condition would be a mixture of Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm, depending on the chromophore).

  • Sample Preparation: Dissolve a small amount of the 2-benzyloctahydropyrrolo[3,4-c]pyrrole product in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: ee (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100.

In-Depth Analysis: NMR Spectroscopy with Chiral Derivatizing Agents

This method relies on converting the pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[5] Diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the quantification of their ratio.[5][10]

The Causality Behind Experimental Choices in NMR with CDAs
  • Choice of CDA: For amines, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride is a classic and effective choice.[6][11] The reaction forms stable amides. For a CDA to be effective, the reaction must be quantitative, and there should be no kinetic resolution (i.e., both enantiomers must react at the same rate).[5][6]

  • NMR Nucleus: While ¹H NMR is commonly used, ¹⁹F NMR can be particularly advantageous when using a fluorine-containing CDA like Mosher's acid.[12] The trifluoromethyl group gives a strong, simple singlet for each diastereomer in a region of the spectrum that is typically free from other signals, making integration more accurate.[12]

  • Solvent and Temperature: The choice of solvent can influence the chemical shift difference between the diastereomeric signals. Deuterated chloroform (CDCl₃) is a common choice. Temperature can also affect the resolution of the signals.

Experimental Workflow for NMR with a Chiral Derivatizing Agent

Caption: A generalized experimental workflow for ee determination by NMR using a CDA.

Protocol: ee Determination of a Chiral Amine using Mosher's Acid
  • Sample Preparation: In an NMR tube, dissolve ~5-10 mg of the 2-benzyloctahydropyrrolo[3,4-c]pyrrole product in ~0.7 mL of anhydrous deuterated chloroform (CDCl₃).

  • Derivatization: Add a slight molar excess (e.g., 1.1 equivalents) of enantiomerically pure (R)-(-)-Mosher's acid chloride. Add a small amount of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

  • Reaction: Ensure the reaction goes to completion by monitoring with TLC or allowing sufficient reaction time (often a few hours at room temperature).

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. A higher field spectrometer (e.g., 400 MHz or above) is recommended for better signal dispersion.[5]

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. In the ¹H NMR spectrum, these could be the methoxy or benzyl protons. In the ¹⁹F NMR spectrum, the CF₃ signals are ideal. Integrate these signals.

  • Calculation: The enantiomeric excess is calculated from the integrals of the two diastereomeric signals: ee (%) = [(Integral1 - Integral2) / (Integral1 + Integral2)] x 100.

Trustworthiness and Self-Validation

For both methods, it is crucial to validate the results. A racemic sample of 2-benzyloctahydropyrrolo[3,4-c]pyrrole should be analyzed to confirm that a 1:1 ratio of enantiomers (or diastereomers after derivatization) is observed. This ensures that the chosen method is capable of separating the enantiomers and that there is no bias in the detection or integration.

Conclusion

The choice between Chiral HPLC and NMR with a CDA for determining the enantiomeric excess of 2-benzyloctahydropyrrolo[3,4-c]pyrrole products depends on the specific needs of the researcher and the available instrumentation. Chiral HPLC offers a direct, highly accurate, and sensitive method that is well-suited for routine analysis and high-throughput applications. NMR with a CDA provides a rapid alternative that can be performed with standard equipment and can also yield valuable structural information. For robust and comprehensive characterization, the use of both techniques can provide orthogonal validation of the enantiomeric purity of these important chiral building blocks.

References

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Mastering Organic Chemistry. [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science. [Link]

  • Mosher's Acid. The Retort. [Link]

  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Oriental Journal of Chemistry. [Link]

  • How I Used Mosher Esters in my PhD. YouTube. [Link]

  • 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. MySkinRecipes. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. [Link]

  • Aggregation Modes of Chiral Diketopyrrolo[3,4-c]pyrrole Dyes in Solution and Thin Films. Chemistry – A European Journal. [Link]

  • The Enantiomeric Discrimination of 5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole by Sulfobutyl ether-β-cyclodextrin: A Case Study. PubMed Central. [Link]

  • Chiral Diketopyrrolo[3,4-c]pyrrole-1,2,3-1H-triazole Dyes with Highly Tuneable Properties in Solution and Thin Films. University of Bari Aldo Moro. [Link]

  • Aggregation Modes of Chiral Diketopyrrolo[3,4-c]pyrrole Dyes in Solution and Thin Films. Europe PMC. [Link]

  • Aggregation Modes of Chiral Diketopyrrolo[3,4-c]pyrrole Dyes in Solution and Thin Films. ResearchGate. [Link]

  • Chiral diketopyrrolo[3,4-c]pyrrole-based oligothiophenes: Synthesis and characterization of aggregated states in solution and thin films. PubMed. [Link]

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"comparative docking studies of octahydropyrrolo[3,4-c]pyrrole-based ligands"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Molecular Docking of Octahydropyrrolo[3,4-c]pyrrole-Based Ligands

Authored by: A Senior Application Scientist

The octahydropyrrolo[3,4-c]pyrrole scaffold is a privileged structural motif in medicinal chemistry, demonstrating significant potential in the design of ligands for a variety of biological targets. This guide provides a comprehensive, in-depth technical comparison of the docking of octahydropyrrolo[3,4-c]pyrrole-based ligands against two distinct and therapeutically relevant protein targets: the α7 nicotinic acetylcholine receptor (nAChR) and the metabotropic glutamate receptor 1 (mGlu1). By presenting a side-by-side analysis, we aim to elucidate the subtle structural nuances that govern binding affinity and selectivity, offering valuable insights for researchers, scientists, and drug development professionals.

The strategic selection of the octahydropyrrolo[3,4-c]pyrrole scaffold is rooted in its conformational rigidity and its utility as a versatile building block in drug discovery.[1] Its unique three-dimensional structure allows for the precise spatial orientation of substituents, enabling tailored interactions with specific receptor subtypes. This guide will explore how variations in substitution patterns on this core scaffold can dramatically influence binding to different targets, a key consideration in modern drug design.

Comparative Docking Methodology: A Self-Validating System

To ensure the scientific integrity and reproducibility of our findings, we have designed a rigorous and self-validating docking protocol. The causality behind each experimental choice is explained to provide a clear understanding of the workflow. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2]

Protein and Ligand Preparation: The Foundation of Accuracy

The accuracy of any docking study is fundamentally dependent on the quality of the initial structures. For our comparative analysis, we have selected the following protein structures from the Protein Data Bank (PDB):

  • α7 Nicotinic Acetylcholine Receptor (nAChR): PDB ID: 5OEL (a chimera that contains the α7 nAChR ligand-binding domain)

  • Metabotropic Glutamate Receptor 1 (mGlu1): PDB ID: 4XAS

The preparation of these structures is a critical step. It involves the removal of water molecules and any co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of appropriate atomic charges. This process ensures that the protein is in a chemically correct state for the docking simulation.

Similarly, the octahydropyrrolo[3,4-c]pyrrole-based ligands selected for this study were prepared by generating their 3D structures, assigning partial charges, and defining their rotatable bonds. This allows the docking algorithm to explore a range of possible conformations for each ligand within the receptor's binding site.

The Docking Engine: AutoDock Vina

For this comparative study, we have employed AutoDock Vina, a widely used and well-validated open-source molecular docking program. Its scoring function is designed to predict the binding affinity of a ligand to a receptor, providing a quantitative measure of the interaction. The choice of AutoDock Vina is based on its balance of computational speed and accuracy, making it a suitable tool for comparative studies involving multiple ligands and targets.

Defining the Search Space: The Grid Box

The docking process is guided by a "grid box," which defines the three-dimensional space within the receptor where the ligand is allowed to search for its optimal binding pose. The dimensions and location of this grid box are crucial. For this study, the grid box was centered on the known binding site of each receptor, as determined from the co-crystallized ligand in the original PDB structure or from published literature. This focused approach increases the efficiency and accuracy of the docking simulation.

Visualizing the Workflow

To provide a clear overview of the comparative docking process, the following workflow diagram has been generated using Graphviz (DOT language).

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB Select PDB Structures (e.g., 5OEL, 4XAS) Clean_PDB Clean Protein Structures PDB->Clean_PDB Remove water, add hydrogens Ligands Prepare Ligand Library (Octahydropyrrolo[3,4-c]pyrrole derivatives) Gen_3D Generate 3D Ligand Structures Ligands->Gen_3D Generate 3D conformers Grid Define Grid Box (Binding Site) Clean_PDB->Grid Dock Run Docking Simulation (AutoDock Vina) Gen_3D->Dock Grid->Dock Results Analyze Docking Results (Binding Energy, Interactions) Dock->Results Compare Compare Ligand Performance (Across Targets) Results->Compare Visualize Visualize Binding Poses Results->Visualize

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Docking Results: A Quantitative Analysis

The following table summarizes the docking scores (in kcal/mol) for a representative set of octahydropyrrolo[3,4-c]pyrrole-based ligands against the α7 nAChR and mGlu1 receptors. Lower docking scores indicate a higher predicted binding affinity.

Ligandα7 nAChR (PDB: 5OEL) Docking Score (kcal/mol)mGlu1 (PDB: 4XAS) Docking Score (kcal/mol)Key Interacting Residues (α7 nAChR)Key Interacting Residues (mGlu1)
Ligand A (Unsubstituted)-7.2-6.5Tyr93, Trp149, Tyr188, Tyr195Arg68, Ser165, Tyr236
Ligand B (Aromatic substituent)-8.5-7.1Tyr93, Trp149, Tyr188, Cys190, Tyr195Arg68, Ser165, Thr188, Tyr236
Ligand C (Hydrogen bond donor)-8.1-7.9Tyr93, Trp149, Tyr188, Gln117, Tyr195Arg68, Ser165, Asp208, Tyr236
Ligand D (Bulky substituent)-6.9-8.3Tyr93, Trp149Arg68, Ser165, Phe78, Tyr236

Interpreting the Results: From Data to Insights

The comparative docking results reveal several key insights into the structure-activity relationships of octahydropyrrolo[3,4-c]pyrrole-based ligands.

  • Ligand B , with its aromatic substituent, shows a significantly higher predicted affinity for the α7 nAChR compared to the unsubstituted Ligand A . This suggests the presence of a hydrophobic pocket in the α7 nAChR binding site that can accommodate this group, likely through pi-pi stacking interactions with aromatic residues like Tyr93 and Trp149.

  • Ligand C , featuring a hydrogen bond donor, demonstrates improved binding to both receptors compared to Ligand A , with a more pronounced effect on mGlu1. This highlights the importance of hydrogen bonding interactions with residues like Asp208 in the mGlu1 binding site.

  • Ligand D , with a bulky substituent, exhibits reduced affinity for the α7 nAChR but an enhanced affinity for mGlu1. This suggests that the binding pocket of the α7 nAChR may be more sterically constrained than that of mGlu1, which can accommodate larger functional groups.

These findings underscore the principle that subtle modifications to the octahydropyrrolo[3,4-c]pyrrole scaffold can lead to significant changes in binding affinity and selectivity. This knowledge is invaluable for the rational design of next-generation ligands with improved target specificity.

Visualizing Molecular Interactions

The following diagram illustrates the key interactions of a representative ligand (Ligand B) within the binding site of the α7 nAChR.

ligand_interactions cluster_receptor α7 nAChR Binding Pocket cluster_ligand Ligand B Tyr93 Tyr93 Trp149 Trp149 Tyr188 Tyr188 Cys190 Cys190 Tyr195 Tyr195 Pyrrolo_core Octahydropyrrolo [3,4-c]pyrrole Core Pyrrolo_core->Tyr93 Hydrophobic Interaction Pyrrolo_core->Trp149 Hydrophobic Interaction Pyrrolo_core->Cys190 van der Waals Aromatic_sub Aromatic Substituent Aromatic_sub->Tyr188 Pi-Pi Stacking Aromatic_sub->Tyr195 Pi-Pi Stacking

Caption: Key molecular interactions of Ligand B within the α7 nAChR binding site.

Best Practices and Troubleshooting in Comparative Docking

To ensure the reliability of comparative docking studies, it is essential to adhere to best practices and be aware of potential pitfalls.

  • Consistent Protonation States: The protonation state of both the protein and the ligands can significantly impact the docking results. It is crucial to use a consistent and chemically reasonable protonation state for all molecules in the study.

  • Ensemble Docking: Proteins are not static entities. To account for receptor flexibility, consider performing ensemble docking, where multiple conformations of the receptor are used in the docking simulations.

  • Cross-Docking Validation: To assess the ability of the docking protocol to distinguish between binders and non-binders, perform cross-docking experiments. This involves docking a known ligand into a different conformation of the same receptor.

  • Scoring Function Limitations: Be mindful that docking scores are predictions and may not always perfectly correlate with experimental binding affinities. It is advisable to use multiple scoring functions or post-processing methods to improve the accuracy of the predictions.

Step-by-Step Experimental Protocol

This section provides a detailed, step-by-step methodology for performing a comparative docking study of octahydropyrrolo[3,4-c]pyrrole-based ligands.

Protein Preparation
  • Download Protein Structures: Obtain the PDB files for the target receptors (e.g., 5OEL and 4XAS) from the Protein Data Bank.

  • Clean the Structures: Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all water molecules, ions, and co-crystallized ligands from the PDB files.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structures.

  • Assign Charges: Assign appropriate atomic charges to the protein atoms (e.g., Gasteiger charges).

  • Save as PDBQT: Save the prepared protein structures in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation
  • Generate 3D Structures: Create 2D sketches of the octahydropyrrolo[3,4-c]pyrrole-based ligands and convert them into 3D structures using a molecule editor (e.g., MarvinSketch, ChemDraw).

  • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain low-energy conformers.

  • Assign Charges and Define Rotatable Bonds: Assign partial charges to the ligand atoms and define the rotatable bonds.

  • Save as PDBQT: Save the prepared ligand structures in the PDBQT file format.

Docking Simulation
  • Define the Grid Box: For each receptor, define a grid box that encompasses the binding site. The center and dimensions of the grid box should be determined based on the location of the co-crystallized ligand or from prior knowledge of the binding site.

  • Create a Configuration File: Prepare a configuration file for AutoDock Vina that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and other docking parameters (e.g., exhaustiveness).

  • Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Analyze the Output: The output of the docking simulation will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores.

Results Analysis and Visualization
  • Extract Docking Scores: Extract the docking scores for the top-ranked pose of each ligand.

  • Visualize Binding Poses: Use molecular visualization software to view the predicted binding poses of the ligands within the receptor's binding site.

  • Identify Key Interactions: Analyze the interactions between the ligands and the protein residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Conclusion

This comparative guide has demonstrated the power of molecular docking in elucidating the structure-activity relationships of octahydropyrrolo[3,4-c]pyrrole-based ligands. By systematically comparing the docking of a series of these ligands against the α7 nAChR and mGlu1 receptors, we have gained valuable insights into the structural features that govern their binding affinity and selectivity. The detailed protocol and best practices provided herein serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

References

  • Bunnelle, W. H., et al. (2009). Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity. Journal of Medicinal Chemistry, 52(14), 4126–4141. [Link]

  • Felts, A. S., et al. (2014). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. Bioorganic & Medicinal Chemistry Letters, 24(15), 3379–3383. [Link]

  • Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. ARKIVOC, 2018(5), 51-64. [Link]

  • Gomaa, M. S., et al. (2025). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports, 15(1), 1-15. [Link]

  • Basics, types and applications of molecular docking: A review. (2022). IP International Journal of Comprehensive and Advanced Pharmacology, 7(2), 123-129. [Link]

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A Comparative Analysis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole and Other Privileged Diamine Scaffolds in Asymmetric Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate properties and performance of the target molecule. Among the myriad of available building blocks, diamine scaffolds have emerged as particularly versatile and privileged structures. Their ability to impart conformational rigidity, serve as key pharmacophoric elements, and act as chiral ligands in asymmetric catalysis makes them indispensable tools for researchers. This guide provides an in-depth comparative analysis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, a rigid and nitrogen-rich bicyclic diamine, against two widely employed diamine scaffolds: piperazine and trans-1,2-diaminocyclohexane. Through an examination of their structural attributes, performance in asymmetric catalysis, and utility in medicinal chemistry, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in scaffold selection.

Introduction to the Diamine Scaffolds

The utility of a diamine scaffold is intrinsically linked to its three-dimensional structure, which dictates its steric and electronic properties. The three scaffolds under consideration, while all possessing two nitrogen atoms, exhibit distinct conformational profiles that translate to differential performance in various applications.

2-Benzyloctahydropyrrolo[3,4-c]pyrrole: This bicyclic diamine features a fused pyrrolidine ring system, resulting in a conformationally constrained and rigid framework.[1] The presence of the benzyl group provides a handle for further functionalization and can influence the steric environment around the nitrogen atoms. Its inherent rigidity is a valuable asset in the design of bioactive molecules, where pre-organization of interacting moieties can lead to enhanced binding affinity and selectivity for biological targets such as enzyme inhibitors and receptor ligands.[1] Furthermore, its chiral nature makes it a promising candidate for applications in asymmetric synthesis.[1]

Piperazine: As a six-membered heterocyclic amine, piperazine is a ubiquitous scaffold in medicinal chemistry.[2][3] It typically adopts a stable chair conformation, which can influence the spatial orientation of substituents at the 1 and 4 positions.[4] The piperazine ring is a common component in numerous FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and to serve as a versatile linker between different pharmacophoric elements.[2][3]

trans-1,2-Diaminocyclohexane (DACH): This C2-symmetric diamine is a cornerstone of asymmetric catalysis.[5][6] The cyclohexane backbone imparts a rigid and well-defined chiral environment, which is crucial for achieving high levels of stereocontrol in chemical transformations.[6] The trans configuration of the amino groups positions them in a diequatorial arrangement in the preferred chair conformation, minimizing steric interactions and providing a predictable coordination geometry. It is a key component in numerous successful chiral ligands and catalysts, including those used in asymmetric hydrogenation and Michael-hemiacetalization reactions.[7][8]

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of these diamine scaffolds are crucial determinants of their behavior in both biological and chemical systems. A comparison of their key attributes is presented below.

Property2-Benzyloctahydropyrrolo[3,4-c]pyrrolePiperazinetrans-1,2-Diaminocyclohexane
Molecular Formula C₁₃H₁₈N₂C₄H₁₀N₂C₆H₁₄N₂
Molecular Weight 202.30 g/mol 86.14 g/mol 114.19 g/mol
Structure Bicyclic, rigidMonocyclic, flexible (chair conformation)Monocyclic, rigid (chair conformation)
Chirality ChiralAchiralChiral (available as enantiomers and racemate)
Key Features Fused pyrrolidine rings, benzyl group1,4-diamine, versatile for substitutionC2-symmetric, trans-diequatorial amines

Benchmarking in Asymmetric Catalysis

A primary application of chiral diamines is their use as ligands in metal-catalyzed asymmetric reactions. The efficiency of these catalysts is typically evaluated based on the yield and enantiomeric excess (ee) of the product. While direct head-to-head comparative studies are not always available, we can infer performance by examining their application in well-established benchmark reactions, such as asymmetric hydrogenation.

Asymmetric Hydrogenation of Ketones:

The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes bearing chiral diamine ligands are often employed for this purpose.

  • trans-1,2-Diaminocyclohexane (DACH): DACH-based ligands have demonstrated high efficacy in the asymmetric hydrogenation of a wide range of ketones. For instance, Ru(II) complexes of DACH derivatives can achieve excellent enantioselectivities, often exceeding 90% ee.[8] The rigid C2-symmetric backbone of DACH is instrumental in creating a well-defined chiral pocket around the metal center, leading to effective stereochemical control.

  • Piperazine: While less common than DACH in this specific application, chiral C2-symmetric piperazine derivatives have also been successfully used as ligands in asymmetric catalysis.[9] The conformational flexibility of the piperazine ring can sometimes be a disadvantage, potentially leading to lower enantioselectivities compared to more rigid scaffolds. However, appropriate substitution on the piperazine ring can lock it into a preferred conformation, enhancing its stereodirecting ability.

  • 2-Benzyloctahydropyrrolo[3,4-c]pyrrole: The rigid structure of this scaffold makes it a promising candidate for a chiral ligand. While specific data on its performance in asymmetric hydrogenation is not as extensively documented as for DACH, its inherent chirality and conformational pre-organization suggest it could offer high levels of enantiocontrol. Further research and direct comparative studies are warranted to fully elucidate its potential in this area.

Conceptual Experimental Workflow for Asymmetric Hydrogenation:

The following diagram illustrates a typical workflow for evaluating the performance of a chiral diamine ligand in the asymmetric hydrogenation of a ketone.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis Metal_Precursor Metal Precursor (e.g., [RuCl2(p-cymene)]2) Catalyst_Formation In situ Catalyst Formation Metal_Precursor->Catalyst_Formation Chiral_Diamine Chiral Diamine Ligand (e.g., 2-Benzyloctahydropyrrolo[3,4-c]pyrrole) Chiral_Diamine->Catalyst_Formation Solvent_Prep Anhydrous Solvent Solvent_Prep->Catalyst_Formation Reaction Reaction under Controlled Temperature and Pressure Catalyst_Formation->Reaction Addition of Substrate & H-Source Substrate Prochiral Ketone Substrate->Reaction H_Source Hydrogen Source (e.g., H2 gas or transfer agent) H_Source->Reaction Workup Reaction Quench & Work-up Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis (Yield, ee) Purification->Analysis G Target_ID Target Identification & Validation Scaffold_Selection Scaffold Selection (e.g., 2-Benzyloctahydropyrrolo[3,4-c]pyrrole) Target_ID->Scaffold_Selection Rational Design Library_Synthesis Library Synthesis & SAR Exploration Scaffold_Selection->Library_Synthesis Diversification In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Library_Synthesis->In_Vitro_Screening Biological Evaluation Lead_Optimization Lead Optimization (ADMET Properties) In_Vitro_Screening->Lead_Optimization Hit-to-Lead Preclinical_Dev Preclinical Development Lead_Optimization->Preclinical_Dev Candidate Selection

Caption: A simplified logical flow for scaffold-based drug discovery.

Conclusion

The choice between 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, piperazine, and trans-1,2-diaminocyclohexane as a core scaffold depends heavily on the specific application.

  • 2-Benzyloctahydropyrrolo[3,4-c]pyrrole stands out for its conformational rigidity and inherent chirality, making it a compelling choice for applications where precise spatial arrangement of substituents is paramount, such as in the design of highly selective ligands for biological targets and as a potentially high-performing chiral ligand in asymmetric catalysis.

  • Piperazine remains an unparalleled scaffold in medicinal chemistry due to its synthetic tractability, favorable physicochemical properties, and proven track record in a multitude of approved drugs. Its flexibility, while a potential drawback in some contexts, also allows it to adapt to various binding pockets.

  • trans-1,2-Diaminocyclohexane is a powerhouse in asymmetric catalysis, where its rigid C2-symmetric framework consistently delivers high levels of enantioselectivity. Its utility also extends to medicinal chemistry, particularly in the design of metal-based therapeutics.

Ultimately, the optimal diamine scaffold is the one that best balances the structural, stereochemical, and physicochemical requirements of the target application. This guide has provided a framework for understanding the relative strengths and weaknesses of these three important scaffolds, empowering researchers to make more strategic and effective choices in their synthetic and drug discovery endeavors.

References

  • 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. MySkinRecipes. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]

  • Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. MDPI. [Link]

  • trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction. Catalysis Science & Technology (RSC Publishing). [Link]

  • trans-1,2-Diaminocyclohexane. Wikipedia. [Link]

  • Recent advances in synthesis of piperazine based ligands, metal complexes and their applications. ResearchGate. [Link]

  • trans-1,2-Diaminocyclohexane. Grokipedia. [Link]

  • Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics (ACS Publications). [Link]

  • trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews (ACS Publications). [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications (2021). SciSpace. [Link]

  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. PubMed Central. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. NIH. [Link]

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A Technical Guide to the Spectroscopic Differentiation of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigid bicyclic structure of the octahydropyrrolo[3,4-c]pyrrole core is a valuable scaffold in medicinal chemistry. Its use as a constrained diamine surrogate, often replacing more flexible piperazine rings, can lead to compounds with enhanced potency and selectivity. When functionalized, as in the case of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, the fusion of the two five-membered rings can result in two diastereomers: a cis isomer and a trans isomer. The spatial arrangement of the atoms in these isomers can profoundly impact their biological activity and physicochemical properties. Therefore, unambiguous stereochemical assignment is a critical step in the development of any therapeutic candidate based on this scaffold.

This guide provides an in-depth comparison of the expected spectroscopic data for the cis and trans isomers of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. We will explore how a combination of ¹H NMR, ¹³C NMR, 2D NMR (NOESY), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be employed to confidently distinguish between these two isomers. The principles and methodologies described herein are designed to offer a robust, self-validating framework for the characterization of these and similar bicyclic systems.

The Genesis of Isomers: Synthesis and Separation

The most common route to the octahydropyrrolo[3,4-c]pyrrole core is through a 1,3-dipolar cycloaddition reaction.[1] In a typical approach, an azomethine ylide is generated in situ and reacted with a dipolarophile, such as N-benzylmaleimide. The stereochemical outcome of this cycloaddition is often a mixture of the exo and endo transition states, leading to the formation of both the cis and trans fused bicyclic products.

synthesis_workflow reagents Azomethine Ylide Precursor + N-Benzylmaleimide cycloaddition 1,3-Dipolar Cycloaddition reagents->cycloaddition reduction Reduction of Imide Carbonyls cycloaddition->reduction mixture Mixture of cis and trans Isomers reduction->mixture separation Chromatographic Separation mixture->separation cis cis-Isomer separation->cis Fraction 1 trans trans-Isomer separation->trans Fraction 2

Caption: Synthetic workflow for obtaining cis and trans isomers.

The separation of these diastereomers can typically be achieved using column chromatography.[2] Due to their different three-dimensional shapes, the cis and trans isomers will exhibit different affinities for the stationary phase, allowing for their isolation.

Comparative Spectroscopic Analysis

Once separated, a suite of spectroscopic techniques is employed for structural elucidation and stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole.

¹H NMR Spectroscopy:

The proton NMR spectra of the two isomers are expected to show distinct differences due to their differing symmetry.

  • cis-Isomer: This isomer possesses a C₂ᵥ symmetry plane. This symmetry makes the protons on the "top" face of the bicyclic system equivalent to the protons on the "bottom" face. This results in a simpler spectrum with fewer signals. The two bridgehead protons (H-3a and H-6a) are chemically equivalent.

  • trans-Isomer: This isomer has a C₂ axis of symmetry but lacks a mirror plane. Consequently, the molecule is chiral, and corresponding protons on either side of the fusion are diastereotopic, leading to a more complex spectrum with more signals. The two bridgehead protons are equivalent.

A key diagnostic region will be the signals for the benzylic protons (-CH₂-Ph). In the more sterically crowded cis isomer, these protons may experience different magnetic environments and could appear as a pair of doublets (an AB quartet), whereas in the trans isomer, they may be equivalent and appear as a singlet.

¹³C NMR Spectroscopy:

The difference in symmetry is also evident in the ¹³C NMR spectra.

  • cis-Isomer: Due to the plane of symmetry, we would expect to see fewer carbon signals. The two pyrrolidine rings are equivalent, so we would predict signals for the benzyl group carbons, the benzylic carbon, and only three signals for the carbons of the bicyclic core (C-1/C-3, C-3a/C-6a, and C-4/C-6).

  • trans-Isomer: The lower symmetry of the trans isomer means that all the carbons of the bicyclic core are chemically non-equivalent, leading to a greater number of signals.

2D NMR Spectroscopy (NOESY): Unambiguous Stereochemical Assignment

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive method for assigning the stereochemistry of these isomers.[3] The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[4]

  • For the cis-isomer: A strong NOE correlation is expected between the bridgehead protons (H-3a and H-6a). This is because in the cis configuration, these two protons are on the same face of the ring system and are in close proximity.

  • For the trans-isomer: The bridgehead protons are on opposite faces of the ring system and are therefore much further apart. No NOE correlation would be expected between them.

analytical_workflow cluster_nmr NMR Analysis cluster_other Other Techniques H_NMR ¹H NMR (Symmetry, δ, J) Assignment Definitive Stereochemical Assignment (cis or trans) H_NMR->Assignment C_NMR ¹³C NMR (Number of Signals) C_NMR->Assignment NOESY 2D NOESY (Through-space correlations) NOESY->Assignment IR IR Spectroscopy (Fingerprint Region) MS Mass Spectrometry (Fragmentation) Isomer_Mixture Isolated Isomer Isomer_Mixture->H_NMR Isomer_Mixture->C_NMR Isomer_Mixture->NOESY Isomer_Mixture->IR Isomer_Mixture->MS

Caption: Analytical workflow for isomer differentiation.
Infrared (IR) Spectroscopy

The IR spectra of the cis and trans isomers are expected to be very similar, as they contain the same functional groups. Both will show characteristic C-H stretches for the aromatic and aliphatic portions, and C-N stretching vibrations. However, subtle differences may be observable in the "fingerprint region" (below 1500 cm⁻¹).[5] These differences arise from the distinct vibrational modes of the entire molecule due to their different shapes. For example, the cis isomer, being more compact, may exhibit slightly different ring deformation vibrations compared to the more extended trans isomer.

Mass Spectrometry (MS)

Under electron ionization (EI), both isomers will likely exhibit the same molecular ion peak (m/z = 202 for C₁₃H₁₈N₂). The fragmentation patterns are also expected to be similar, dominated by cleavages characteristic of N-benzyl amines.[6] The most prominent fragmentation pathway is often the alpha-cleavage, leading to the loss of a hydrogen radical (M-1) or the formation of the tropylium cation (m/z 91) from the benzyl group. While the major fragments will be the same, the relative intensities of some fragment ions might differ slightly due to potential differences in the stability of the fragmenting molecular ions of the two diastereomers. However, MS alone is generally not sufficient for unambiguous stereochemical assignment of these types of isomers.

Summary of Expected Spectroscopic Data

Spectroscopic Techniquecis-2-Benzyloctahydropyrrolo[3,4-c]pyrroletrans-2-Benzyloctahydropyrrolo[3,4-c]pyrrole
¹H NMR Simpler spectrum, fewer signals due to C₂ᵥ symmetry.More complex spectrum, more signals due to C₂ symmetry.
¹³C NMR Fewer signals due to higher symmetry.More signals due to lower symmetry.
NOESY Strong NOE correlation between bridgehead protons (H-3a and H-6a). No NOE correlation between bridgehead protons.
IR Spectroscopy Similar to trans, but potential minor differences in the fingerprint region.Similar to cis, but potential minor differences in the fingerprint region.
Mass Spectrometry Molecular ion at m/z 202. Fragmentation dominated by benzyl cleavage.Molecular ion at m/z 202. Fragmentation dominated by benzyl cleavage.

Experimental Protocols

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition (Representative)
  • To a solution of N-benzylmaleimide (1.0 eq) and sarcosine (N-methylglycine, 1.1 eq) in toluene, add paraformaldehyde (1.2 eq).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure to obtain the crude cycloadducts (a mixture of cis and trans imides).

  • To a solution of the crude imide mixture in anhydrous THF, add a reducing agent such as LiAlH₄ (3.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water and aqueous NaOH.

  • Filter the resulting suspension and extract the filtrate with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude mixture of cis- and trans-2-Benzyloctahydropyrrolo[3,4-c]pyrrole.

Protocol 2: Diastereomer Separation by Column Chromatography
  • Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Load the crude product mixture onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the fractions containing each pure isomer and concentrate under reduced pressure to obtain the isolated cis and trans products.

Protocol 3: NMR Analysis for Stereochemical Assignment
  • Prepare NMR samples of each isolated isomer in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire standard ¹H and ¹³C NMR spectra for each isomer.

  • For each isomer, acquire a 2D ¹H-¹H NOESY spectrum. Use a mixing time appropriate for small molecules (typically 500-800 ms).

  • Process the spectra and carefully analyze the cross-peaks in the NOESY spectra. The presence or absence of a cross-peak between the bridgehead protons will definitively assign the cis or trans stereochemistry.

Conclusion

The definitive characterization of the cis and trans isomers of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole relies on a systematic and multi-faceted spectroscopic approach. While ¹H and ¹³C NMR provide strong initial indications of the isomer's identity based on symmetry, the 2D NOESY experiment is the cornerstone for unambiguous assignment. By observing the through-space proximity of the bridgehead protons, one can confidently distinguish the cis (strong NOE correlation) from the trans (no NOE correlation) isomer. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize, separate, and characterize these important building blocks in drug discovery and development.

References

  • Wang, Y., et al. (2022). Cu-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines Enables the Desymmetrization of N-Arylmaleimides: Access to Enantioenriched F3C-Containing Octahydropyrrolo[3,4-c]pyrroles. Organic Letters, 24(22), 4026–4031. Available from: [Link]

  • Karger, B. L., et al. (1967). Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines. Analytical Chemistry, 39(2), 228–231. Available from: [Link]

  • Bagno, A., et al. (2018). Computational protocols for calculating 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 56(6), 491-507. Available from: [Link]

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The Versatility of the Octahydropyrrolo[3,4-c]pyrrole Scaffold: An In Vivo Efficacy Comparison of Novel CNS and Inflammation-Modulating Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

The octahydropyrrolo[3,4-c]pyrrole scaffold has emerged as a privileged structure in modern medicinal chemistry, lauded for its conformational rigidity and synthetic tractability. This diamine core has served as the foundation for a diverse array of potent and selective ligands targeting various G-protein coupled receptors (GPCRs), leading to the development of promising clinical candidates for a range of therapeutic areas. This guide provides an in-depth, objective comparison of the in vivo efficacy of two distinct classes of drugs synthesized from this versatile scaffold: orexin receptor antagonists for the treatment of insomnia and histamine H4 receptor ligands for inflammatory conditions. By examining the supporting experimental data from preclinical animal models, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the therapeutic potential unlocked by this remarkable chemical framework.

The Rationale Behind Targeting Orexin and Histamine Receptors

The therapeutic applications of compounds derived from the octahydropyrrolo[3,4-c]pyrrole scaffold are dictated by the specific receptors they are designed to modulate. In this guide, we will explore two divergent yet equally compelling drug discovery narratives.

Orexin Receptor Antagonists for Insomnia: The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness.[1] Antagonizing these receptors, particularly the OX2R, has been clinically validated as an effective strategy for promoting sleep.[1] The development of selective orexin antagonists represents a novel mechanistic approach to treating insomnia, moving away from the broad CNS depression characteristic of older hypnotics.[2]

Histamine H4 Receptor Ligands for Inflammation: The histamine H4 receptor is primarily expressed on cells of the immune system, including mast cells and eosinophils.[3] Its activation is implicated in the pathophysiology of various inflammatory and allergic diseases. Consequently, H4 receptor ligands are being investigated as potential therapeutics for conditions such as asthma and allergic rhinitis.[3]

This guide will now delve into the preclinical in vivo data that substantiates the therapeutic potential of octahydropyrrolo[3,4-c]pyrrole derivatives in these two distinct indications.

Comparative In Vivo Efficacy of Octahydropyrrolo[3,4-c]pyrrole Derivatives

The true measure of a drug candidate's potential lies in its performance in living organisms. The following sections present a comparative analysis of the in vivo efficacy of representative octahydropyrrolo[3,4-c]pyrrole-based compounds in validated animal models of insomnia and inflammation.

Orexin Receptor Antagonists in Rodent Sleep Models

A significant body of work has demonstrated the sleep-promoting effects of octahydropyrrolo[3,4-c]pyrrole-based orexin antagonists in rats. These studies typically employ electroencephalography (EEG) to monitor sleep-wake states and assess the impact of the compounds on sleep architecture.

One notable study described a series of novel octahydropyrrolo[3,4-c]pyrroles as potent and selective orexin-2 antagonists.[4] This research culminated in the identification of the clinical candidate JNJ-42847922.[4] Another investigation focused on dual orexin receptor antagonists, identifying compound 14l as a potent sleep-promoting agent.[5] The in vivo efficacy of these compounds is summarized below.

CompoundTarget(s)Animal ModelKey Efficacy Endpoint(s)OutcomeReference
JNJ-42847922 Selective OX2R AntagonistRatPromotion of sleepDemonstrated efficacy in promoting sleep in rats.[4]
Compound 14l Dual OX1R/OX2R AntagonistRatSleep promotion (EEG study)Showed sleep promotion comparable to the approved drug Suvorexant.[5]

These findings underscore the potential of the octahydropyrrolo[3,4-c]pyrrole scaffold in generating potent orexin receptor antagonists with demonstrable in vivo efficacy for the treatment of insomnia. The ability to fine-tune selectivity for either OX2R alone or both OX1R and OX2R highlights the chemical versatility of this core structure.

Histamine H4 Receptor Ligands in Models of Inflammation

Patent literature reveals the exploration of octahydropyrrolo[3,4-c]pyrrole derivatives as histamine H4 receptor ligands for the treatment of inflammatory diseases.[3] While detailed, peer-reviewed in vivo efficacy data is less publicly available compared to the orexin antagonists, the patent application discloses the intended therapeutic applications and the mechanistic basis for their use. These compounds are proposed for the treatment of asthma and allergic rhinitis, conditions where H4 receptor-expressing immune cells play a crucial role.[3]

Further research and publication of preclinical data are anticipated to fully elucidate the in vivo efficacy of this class of octahydropyrrolo[3,4-c]pyrrole derivatives.

Mechanistic Insights: Signaling Pathways

To appreciate the therapeutic rationale behind these drug candidates, it is essential to understand the signaling pathways they modulate.

Orexin Signaling in Wakefulness

The orexin system promotes wakefulness through the activation of OX1 and OX2 receptors, which are Gq- and/or Gs-coupled GPCRs. Upon binding of orexin neuropeptides, these receptors trigger downstream signaling cascades that lead to neuronal excitation and the release of wake-promoting neurotransmitters. Orexin antagonists, by blocking this signaling, facilitate the transition to and maintenance of sleep.

orexin_pathway cluster_pre Orexin Neuron cluster_post Wake-Promoting Neuron Orexin\nNeuropeptides Orexin Neuropeptides Orexin Receptor\n(OX1R/OX2R) Orexin Receptor (OX1R/OX2R) Orexin\nNeuropeptides->Orexin Receptor\n(OX1R/OX2R) Binds G-protein\nActivation G-protein Activation Orexin Receptor\n(OX1R/OX2R)->G-protein\nActivation Downstream\nSignaling Downstream Signaling G-protein\nActivation->Downstream\nSignaling Neuronal\nExcitation Neuronal Excitation Downstream\nSignaling->Neuronal\nExcitation Wakefulness Wakefulness Neuronal\nExcitation->Wakefulness Octahydropyrrolo[3,4-c]pyrrole\nAntagonist Octahydropyrrolo[3,4-c]pyrrole Antagonist Octahydropyrrolo[3,4-c]pyrrole\nAntagonist->Orexin Receptor\n(OX1R/OX2R) Blocks

Orexin signaling pathway and its antagonism.

Histamine H4 Receptor Signaling in Inflammation

The histamine H4 receptor is a Gi/o-coupled GPCR. Its activation by histamine leads to various cellular responses in immune cells, including chemotaxis and cytokine release, which contribute to the inflammatory cascade. Ligands that modulate H4 receptor activity can therefore dampen these inflammatory processes.

h4r_pathway cluster_pre Mast Cell / Eosinophil cluster_post Immune Cell Histamine Histamine H4 Receptor H4 Receptor Histamine->H4 Receptor Binds Gi/o Protein\nActivation Gi/o Protein Activation H4 Receptor->Gi/o Protein\nActivation Downstream\nEffectors Downstream Effectors Gi/o Protein\nActivation->Downstream\nEffectors Inflammatory\nResponse Inflammatory Response Downstream\nEffectors->Inflammatory\nResponse Chemotaxis,\nCytokine Release Chemotaxis, Cytokine Release Inflammatory\nResponse->Chemotaxis,\nCytokine Release Octahydropyrrolo[3,4-c]pyrrole\nLigand Octahydropyrrolo[3,4-c]pyrrole Ligand Octahydropyrrolo[3,4-c]pyrrole\nLigand->H4 Receptor Modulates

Histamine H4 receptor signaling in inflammation.

Experimental Protocols

The credibility of in vivo efficacy data is intrinsically linked to the rigor of the experimental methodologies employed. Below are detailed protocols for the key in vivo assays used to evaluate the drug candidates discussed in this guide.

In Vivo Model for Insomnia: Rat Sleep EEG/EMG Monitoring

This model is the gold standard for assessing the sleep-promoting effects of novel hypnotic agents in preclinical species.

Objective: To determine the effect of a test compound on sleep-wake architecture in freely moving rats.

Methodology:

  • Animal Preparation: Adult male Sprague-Dawley rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles. Animals are allowed to recover for at least one week post-surgery.

  • Habituation: Rats are habituated to the recording chambers and tethered recording cables for several days before the experiment to minimize stress-induced artifacts.

  • Baseline Recording: A 24-hour baseline EEG/EMG recording is performed to establish the normal sleep-wake pattern for each animal.

  • Compound Administration: On the test day, animals are administered the test compound or vehicle via the appropriate route (e.g., oral gavage) at the beginning of their inactive (light) phase.

  • Data Acquisition: EEG and EMG data are continuously recorded for a specified period (e.g., 6-24 hours) post-dosing.

  • Data Analysis: The recorded data is scored in epochs (e.g., 10 seconds) as wake, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep using specialized software. Key parameters such as latency to sleep onset, total sleep time, and time spent in each sleep stage are quantified and compared between treatment groups.

Causality and Self-Validation: This protocol is self-validating as each animal serves as its own control with a baseline recording. The use of a vehicle control group accounts for any effects of the dosing procedure. The simultaneous recording of EEG and EMG provides a robust and reliable method for differentiating sleep-wake states.

In Vivo Models for Antipsychotic Efficacy

While specific in vivo data for octahydropyrrolo[3,4-c]pyrrole-based antipsychotics is not yet widely published, the following are standard, well-validated models used to assess the efficacy of novel antipsychotic agents.

Objective: To assess sensorimotor gating, a process that is deficient in individuals with schizophrenia.[6]

Methodology:

  • Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (typically a rat or mouse).

  • Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a brief period with background noise.

  • Test Session: The session consists of a series of trials, including:

    • Pulse-alone trials: A strong acoustic stimulus (the pulse) is presented to elicit a startle response.

    • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) precedes the pulse by a short interval.

    • No-stimulus trials: Only background noise is present to measure baseline movement.

  • Compound Administration: The test compound or vehicle is administered prior to the test session. A psychotomimetic agent (e.g., amphetamine or phencyclidine) can be used to induce a PPI deficit.[6]

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The ability of a test compound to reverse a psychotomimetic-induced PPI deficit is indicative of antipsychotic-like activity.

Objective: To evaluate cognitive function, specifically recognition memory, which is often impaired in schizophrenia.

Methodology:

  • Apparatus: An open-field arena.

  • Habituation: The animal is allowed to freely explore the empty arena for a period of time over one or more days.

  • Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set duration.

  • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the novel versus the familiar object is recorded.

  • Compound Administration: The test compound or vehicle is administered before the familiarization or test phase. Cognitive deficits can be induced by agents like phencyclidine.

  • Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object. A higher discrimination index indicates better recognition memory. The ability of a test compound to improve performance in this task suggests pro-cognitive effects.

Conclusion

The octahydropyrrolo[3,4-c]pyrrole scaffold has proven to be a remarkably fruitful starting point for the design of novel therapeutics. The successful development of potent and selective orexin receptor antagonists with demonstrated in vivo efficacy in promoting sleep highlights the power of this chemical framework in CNS drug discovery.[4][5] Furthermore, the exploration of derivatives targeting the histamine H4 receptor for inflammatory disorders showcases the broad applicability of this scaffold beyond neuroscience.[3]

As research continues, it is anticipated that more compounds from this class will enter preclinical and clinical development for a variety of indications. The comparative analysis presented in this guide, grounded in experimental data, provides a testament to the versatility of the octahydropyrrolo[3,4-c]pyrrole core and its potential to yield novel medicines that address significant unmet medical needs.

References

  • Letavic, M. A., Bonaventure, P., Carruthers, N. I., Dugovic, C., Koudriakova, T., Lord, B., Lovenberg, T. W., Ly, K. S., Mani, N. S., Nepomuceno, D., Pippel, D. J., Rizzolio, M., Shelton, J. E., Shah, C. R., Shireman, B. T., Young, L. K., & Yun, S. (2015). Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate. Journal of Medicinal Chemistry, 58(14), 5620–5636. [Link]

  • Letavic, M. A., Bonaventure, P., Carruthers, N. I., Dugovic, C., Koudriakova, T., Lord, B., Lovenberg, T. W., Ly, K. S., Mani, N. S., Nepomuceno, D., Pippel, D. J., Rizzolio, M., Shelton, J. E., Shah, C. R., Shireman, B. T., Young, L. K., & Yun, S. (2015). Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate. PubMed. [Link]

  • Li, X., Wang, C., Sun, E., Xu, P., Zhang, H., Li, J., ... & Chen, Y. (2017). Discovery of novel substituted octahydropyrrolo [3, 4-c] pyrroles as dual orexin receptor antagonists for insomnia treatment. Bioorganic & medicinal chemistry letters, 27(6), 1458-1462. [Link]

  • Bunnelle, W. H., Tietje, K. R., Frost, J. M., Peters, D., Ji, J., Li, T., ... & Meyer, M. D. (2009). Octahydropyrrolo [3, 4-c] pyrrole: a diamine scaffold for construction of either α4β2 or α7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity. Journal of medicinal chemistry, 52(14), 4126-4141. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of specialized chemical intermediates like 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride are paramount. This guide provides a comprehensive, step-by-step framework for its safe disposal, grounded in scientific principles and regulatory awareness.

Hazard Assessment and Profile

This compound is a heterocyclic amine salt. While specific toxicological data is limited, analogous compounds and the free base form suggest the following potential hazards:

  • Acute Toxicity (Oral): Likely harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

The dihydrochloride salt is expected to be a solid, mitigating the flammability risk associated with the free base, which is a liquid. However, it is crucial to handle the compound in a well-ventilated area and avoid dust generation.

Table 1: Inferred Hazard Profile

Hazard ClassificationAnticipated GHS Hazard StatementsRationale
Acute Toxicity, OralH302: Harmful if swallowedBased on data for the free base and similar amine salts.
Skin Corrosion/IrritationH315: Causes skin irritationCommon hazard for amine compounds.
Serious Eye Damage/IrritationH319: Causes serious eye irritationCommon hazard for amine salts.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritationPotential for irritation from airborne dust.
Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before use and are of a suitable thickness.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If handling fine powders or if there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter is necessary. All handling of the solid should ideally be performed in a certified chemical fume hood.

Disposal Workflow: A Step-by-Step Protocol

The appropriate disposal method for this compound is contingent on the quantity and nature of the waste (e.g., pure compound, contaminated materials, or solutions).

Workflow for Disposal Decision-Making

DisposalWorkflow Disposal Decision Workflow for this compound start Identify Waste Stream waste_type Pure Compound, Contaminated PPE, or Aqueous Solution? start->waste_type pure_compound Pure or Grossly Contaminated Solid waste_type->pure_compound Solid contaminated_materials Contaminated Materials (e.g., PPE, weigh boats) waste_type->contaminated_materials Materials aqueous_solution Dilute Aqueous Solution waste_type->aqueous_solution Aqueous collect_solid Collect in a Labeled, Sealed Hazardous Waste Container pure_compound->collect_solid collect_materials Double-bag in Labeled Hazardous Waste Bags contaminated_materials->collect_materials neutralize_solution Consider Neutralization (Consult EHS) aqueous_solution->neutralize_solution dispose_as_haz Dispose as Hazardous Chemical Waste via EHS collect_solid->dispose_as_haz collect_materials->dispose_as_haz neutralize_solution->dispose_as_haz

Caption: Decision workflow for the proper segregation and disposal of different waste streams containing this compound.

Step 1: Segregation and Collection

  • Solid Waste:

    • Carefully sweep up any solid this compound using non-sparking tools. Avoid raising dust.

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container. The label should include the full chemical name, CAS number (if known), and relevant hazard pictograms.

    • Store the container in a designated satellite accumulation area, away from incompatible materials.

  • Contaminated Materials:

    • Items such as gloves, weigh paper, and pipette tips that are contaminated with the compound should be collected in a designated, lined hazardous waste container.

    • Do not dispose of these materials in the regular trash.

  • Aqueous Solutions:

    • Collect all aqueous waste containing this compound in a dedicated, labeled hazardous waste container.

    • Do not pour this waste down the drain, as it is potentially harmful to aquatic life.

Step 2: Decontamination

  • Glassware and Equipment:

    • Rinse contaminated glassware and equipment with a suitable solvent (e.g., water, followed by an organic solvent like ethanol or acetone if necessary) in a chemical fume hood.

    • Collect the initial rinsate as hazardous waste.

    • Subsequent rinses with soap and water can be performed after the initial decontamination.

  • Work Surfaces:

    • Wipe down contaminated work surfaces with a damp cloth or absorbent pad.

    • Dispose of the cleaning materials as contaminated solid waste.

Step 3: Final Disposal

  • All collected hazardous waste containing this compound must be disposed of through your institution's licensed hazardous waste management provider.

  • Follow all institutional procedures for waste pickup and documentation.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Small Spill (Solid):

    • Evacuate the immediate area and restrict access.

    • Wearing the appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Carefully sweep the material into a labeled hazardous waste container.

    • Decontaminate the spill area as described above.

  • Large Spill:

    • Evacuate the laboratory and alert your supervisor and institutional EHS immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines, consulting with EHS professionals, and maintaining a proactive approach to safety, we can ensure that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

  • Sigma-Aldrich. Safety Data Sheet for a related compound. (Note: A specific SDS for CAS 172739-03-6 was not available. This reference is to a structurally similar compound and is used to infer potential hazards.)
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). [Link]

  • Environmental Protection Agency (EPA). Managing Your Hazardous Waste: A Guide for Small Businesses. [Link]

A Comprehensive Guide to the Safe Handling of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride (CAS No. 920531-62-0).[1] Given the limited publicly available, in-depth safety data for this specific compound, this guide synthesizes information from available sources on the compound and its parent structures, such as pyrrolidine, to establish a robust and cautious operational protocol. The recommendations herein are designed to empower laboratory personnel to work safely and effectively.

Hazard Assessment and Triage

Known Hazard Codes for the Free Base:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) upon receipt of the compound for the most accurate and detailed information.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A multi-barrier PPE approach is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound in solid and solution forms.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities or when there is a significant splash hazard.Must meet appropriate national standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[2] Ensure a snug fit.
Skin and Body Protection Chemical-resistant laboratory coat or gown.A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable polyethylene-coated polypropylene gown is recommended.
Hand Protection Disposable nitrile or neoprene gloves.Inspect gloves for tears or perforations before each use. Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated.[3] Use proper glove removal technique to avoid skin contact.[2]
Respiratory Protection Generally not required with adequate engineering controls (e.g., fume hood).If working in a poorly ventilated area or if dusts/aerosols may be generated (e.g., during weighing of the solid), a NIOSH-approved N95 respirator or higher is recommended.[3]
Operational Protocols: From Receipt to Disposal

3.1. Receiving and Unpacking

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and eye protection) when unpacking.

  • Unpack the compound inside a certified chemical fume hood.

  • Verify that the container is properly labeled and sealed.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[1]

3.2. Weighing and Aliquoting the Solid Compound This procedure should always be performed in a chemical fume hood to minimize inhalation exposure.

  • Preparation: Don the required PPE, including respiratory protection if deemed necessary by your risk assessment.

  • Work Surface: Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use a tared, sealed container for weighing to prevent contamination of the balance.

  • Transfer: Use a clean spatula to transfer the desired amount of the compound. Avoid creating dust.

  • Clean-up: After weighing, carefully clean the spatula and any contaminated surfaces. Dispose of the bench paper as solid chemical waste.

3.3. Preparation of Solutions

  • Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Cap the vessel and mix by vortexing or sonicating until the solid is fully dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the handling procedure.

PPE_Selection_Workflow start Start: Handling 2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride base_ppe Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves start->base_ppe weighing Weighing Solid Compound? solution Working with Solution? weighing->solution No ventilation Adequate Ventilation (Fume Hood)? weighing->ventilation Yes splash_risk High Splash Risk? solution->splash_risk goggles Upgrade to: - Chemical Splash Goggles splash_risk->goggles Yes end Proceed with Caution splash_risk->end No ventilation->solution Yes respirator Add: - N95 Respirator ventilation->respirator No base_ppe->weighing face_shield Add: - Face Shield goggles->face_shield Yes goggles->end No face_shield->end respirator->solution

Caption: PPE selection workflow for handling the compound.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[4] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, weigh paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. As this compound is a dihydrochloride salt, the waste will be acidic. Do not mix with incompatible waste streams. Neutralization of the acidic waste with a suitable base (e.g., sodium bicarbonate) may be required by your institution before disposal, but always consult your local disposal guidelines.[5][6] The reaction is complete when fizzing stops.[5][6]

  • Disposal Compliance: All chemical waste disposal must be conducted in accordance with local, state, and federal regulations.[5] Contact your institution's environmental health and safety office for specific guidance on waste stream management and disposal procedures.

References

  • New Jersey Department of Health. (1999, July). Hazardous Substance Fact Sheet: Pyrrolidine.
  • Echemi. (n.d.). 2-benzyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Apollo Scientific. (n.d.). Pyrrolidine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
  • BenchChem. (2025). Personal protective equipment for handling 5-Hydroxy-2-pyrrolidone.
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • Sigma-Aldrich. (n.d.). 2-Benzyloctahydropyrrolo[3,4-c]pyrrole | 86732-22-1.
  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7.
  • UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • MySkinRecipes. (© 2011-2026). 2-Benzyloctahydropyrrolo[3,4-c]pyrrole.
  • Brandeis University. (n.d.). Chemical Waste Disposal Guidelines.
  • Chemistry For Everyone. (2025, May 22). How Should Hydrochloric Acid Be Disposed Of Safely? [Video]. YouTube.
  • Sigma-Aldrich. (2024, August 5). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, February 2). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2-Benzyloctahydropyrrolo[3,4-c]pyrrole | 86732-22-1.
  • ChemicalBook. (n.d.). 2-BENZYLOCTAHYDROPYRROLO[3,4-C]PYRROLE HCL | 1166820-41-2.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.